2-Azaspiro[4.5]decane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[4.5]decane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-6-9(8(12)10-7)4-2-1-3-5-9/h1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZBYWMNNPPFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299441 | |
| Record name | 2-azaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-80-4 | |
| Record name | 1197-80-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-azaspiro[4.5]decane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Azaspiro[4.5]decane-1,3-dione: A Core Scaffold in Modern Medicinal Chemistry
Introduction: The Significance of the Spirocyclic Imide Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount. These characteristics are crucial for achieving high target affinity and selectivity while maintaining favorable pharmacokinetic profiles. The 2-azaspiro[4.5]decane-1,3-dione core, a spirocyclic imide, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity, conferred by the spirocyclic quaternary carbon, provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets.[1] Nitrogen-containing heterocyclic scaffolds, such as this, are prevalent in a vast array of biologically active compounds and natural products.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a cyclopentane ring spiro-fused to a succinimide (pyrrolidine-2,5-dione) ring. This unique arrangement imparts specific physicochemical properties that are advantageous in the design of bioactive molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.21 g/mol | |
| CAS Number | 1197-80-4 | |
| IUPAC Name | This compound | |
| SMILES | C1CCC2(CC1)CC(=O)NC2=O | |
| Boiling Point (Predicted) | 350.7°C at 760 mmHg | |
| Flash Point (Predicted) | 162.6°C | |
| Density (Predicted) | 1.17 g/cm³ |
Chemical Structure of this compound
A 2D representation of the this compound molecule.
Synthesis Methodology
Proposed Synthesis Workflow
A proposed synthetic route to this compound.
Experimental Protocol (Proposed)
Materials:
-
1,1-Cyclopentanediacetic acid
-
Urea
-
Ethanol (for recrystallization)
-
Activated carbon (for decolorization, if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of approximately 1:1.1 to 1:1.6.[2]
-
Heat the reaction mixture with stirring to a temperature between 150-200°C.[2]
-
Maintain the reaction at this temperature for 0.5 to 2 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool slightly.
-
Dissolve the crude product in a minimal amount of hot ethanol (or an appropriate ethanol/water mixture).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Spectroscopic Characterization
While detailed experimental spectra are not widely published, data from spectral databases such as PubChem provide insights into the expected spectroscopic features of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclopentane ring and the methylene protons of the succinimide ring. The N-H proton of the imide will likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbons of the imide, the spiro quaternary carbon, and the methylene carbons of both the cyclopentane and succinimide rings.
-
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the imide group (around 3200 cm⁻¹) and strong C=O stretching vibrations for the dicarbonyl system (typically in the range of 1700-1770 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (167.21 g/mol ).
Reactivity and Chemical Transformations
The this compound scaffold possesses several reactive sites that can be exploited for further chemical modifications. The imide nitrogen can be N-alkylated or N-acylated to introduce various substituents. The acidic nature of the N-H proton allows for deprotonation with a suitable base, followed by reaction with electrophiles. The carbonyl groups can potentially undergo reactions typical of imides, though they are generally less reactive than ketones or aldehydes.
Applications in Medicinal Chemistry and Drug Discovery
The rigid, three-dimensional structure of this compound makes it a valuable building block for the synthesis of a wide range of biologically active molecules.
Prolyl Hydroxylase (PHD) Inhibitors
Derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as potent pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes.[2][3] These enzymes are involved in the cellular response to hypoxia. Inhibition of PHDs can lead to the stabilization of hypoxia-inducible factor (HIF), which in turn promotes the production of erythropoietin (EPO). This mechanism is being explored for the treatment of anemia.[2][3] The spirocyclic core serves as a rigid scaffold to orient the necessary pharmacophoric elements for effective binding to the active site of the PHD enzymes.
Role as a Scaffold for PHD Inhibitors
The use of the azaspiro[4.5]decane scaffold in the design of PHD inhibitors.
Sigma-1 Receptor Ligands
The azaspiro[4.5]decane framework is also a key structural motif in the development of ligands for the sigma-1 receptor.[4][5] The sigma-1 receptor is a unique intracellular protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective sigma-1 receptor ligands, with potential applications in positron emission tomography (PET) imaging of tumors.[6] The spirocyclic core helps to position the pharmacophoric groups in a conformation that is favorable for binding to the receptor.
Gabapentin-Related Compounds
This compound is structurally related to the anticonvulsant drug Gabapentin and has been identified as a potential impurity in its synthesis.[6][7][8] This relationship also highlights its utility as a starting material or intermediate for the synthesis of Gabapentin analogs and other related compounds for neurological research.
Conclusion
This compound is a fundamentally important scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic versatility. Its utility in the construction of potent inhibitors of prolyl hydroxylase and selective ligands for the sigma-1 receptor underscores its significance in the development of novel therapeutics for a range of diseases. As the demand for three-dimensional molecular diversity in drug discovery continues to grow, the strategic application of such spirocyclic building blocks will undoubtedly play a crucial role in the design of the next generation of medicines.
References
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]
-
ResearchGate. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]
-
Google Patents. 8-azaspiro[6][9] decane-7, the preparation method of 9-dione compounds. Available from:
-
Pharmaffiliates. This compound. Available from: [Link]
-
Veeprho. Gabapentin (this compound). Available from: [Link]
-
ResearchGate. 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]
-
PubMed. Novel complex crystal structure of prolyl hydroxylase domain-containing protein 2 (PHD2): 2,8-Diazaspiro[4.5]decan-1-ones as potent, orally bioavailable PHD2 inhibitors. Available from: [Link]
-
ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available from: [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]
-
PubMed. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Available from: [Link]
-
ResearchGate. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Available from: [Link]
Sources
- 1. Novel complex crystal structure of prolyl hydroxylase domain-containing protein 2 (PHD2): 2,8-Diazaspiro[4.5]decan-1-ones as potent, orally bioavailable PHD2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Azaspiro[4.5]decane-1,3-dione: Structure, Analysis, and Applications
This technical guide provides a comprehensive overview of 2-azaspiro[4.5]decane-1,3-dione, a spirocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into the molecule's chemical structure, proposes a robust synthetic pathway, offers a detailed analysis of its spectroscopic signature, and explores its applications in medicinal chemistry.
Introduction: The Significance of the Spirocyclic Scaffold
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in drug discovery. Their inherent three-dimensionality provides a rigid and structurally novel scaffold that can lead to compounds with improved pharmacological profiles. This compound, featuring a cyclohexane ring fused to a succinimide moiety, is a valuable building block in the synthesis of diverse heterocyclic libraries and has been identified as a key intermediate for various biologically active molecules.[1] Its utility stems from the combination of a lipophilic cyclohexane ring and a polar succinimide group containing two carbonyl functionalities and an imide nitrogen, which can be further functionalized.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol .[2] The systematic IUPAC name for this compound is this compound.[3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1197-80-4 | PubChem[3] |
| Molecular Formula | C₉H₁₃NO₂ | CLEARSYNTH[2] |
| Molecular Weight | 167.21 g/mol | CLEARSYNTH[2] |
| SMILES | C1CCC2(CC1)CC(=O)NC2=O | CLEARSYNTH[2] |
| InChI | InChI=1S/C9H13NO2/c11-7-6-9(8(12)10-7)4-2-1-3-5-9/h1-6H2,(H,10,11,12) | PubChem[3] |
The structure consists of a five-membered succinimide ring and a six-membered cyclohexane ring connected through a spiro carbon atom. This arrangement imparts a high degree of rigidity to the molecule.
Figure 1: Chemical structure of this compound.
Synthesis of this compound
A robust and well-established method for the synthesis of spiro-hydantoins, and by extension spiro-succinimides, is the Bucherer-Bergs reaction.[4][5][6] This multicomponent reaction utilizes a ketone, a cyanide source, and ammonium carbonate to generate the desired heterocyclic scaffold.[4][6] For the synthesis of this compound, cyclohexanone serves as the ideal starting ketone.
Proposed Synthetic Workflow: Modified Bucherer-Bergs Reaction
The synthesis proceeds in two conceptual stages: the formation of an aminonitrile intermediate followed by cyclization with carbon dioxide (derived from ammonium carbonate) and subsequent hydrolysis.
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Cyclohexanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (4 molar equivalents) in a 1:1 mixture of ethanol and water.
-
Addition of Reactants: To the stirred solution, add cyclohexanone (1 molar equivalent) followed by the cautious addition of potassium cyanide (2 molar equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure product.
Causality of Experimental Choices:
-
The use of a mixed ethanol/water solvent system is crucial for dissolving both the organic ketone and the inorganic salts.
-
A molar excess of ammonium carbonate and potassium cyanide is employed to drive the reaction equilibrium towards the product.
-
Acidification is necessary to protonate the hydantoin-like intermediate, rendering it less soluble in the aqueous medium and facilitating its precipitation.
Spectroscopic Analysis and Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexane ring and the succinimide ring.
-
Cyclohexane Protons: A broad multiplet in the region of δ 1.5-1.8 ppm, integrating to 10 protons, is anticipated for the methylene groups of the cyclohexane ring.
-
Succinimide Protons: A singlet at approximately δ 2.7 ppm, integrating to 2 protons, would correspond to the methylene group of the succinimide ring.
-
Imide Proton: A broad singlet, typically in the downfield region (δ 8-10 ppm), is expected for the N-H proton of the imide. The exact chemical shift can be concentration-dependent and the peak may be exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyls) | 175-180 | Typical range for imide carbonyls. |
| C (Spiro) | 55-65 | Quaternary carbon in a spirocyclic system. |
| -CH₂- (Succinimide) | 35-45 | Methylene group adjacent to a spiro carbon and a carbonyl. |
| -CH₂- (Cyclohexane) | 25-40 | Methylene groups of the cyclohexane ring. |
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3300 | N-H | Stretching (imide) |
| 2850-2950 | C-H | Stretching (aliphatic) |
| 1700-1770 | C=O | Stretching (symmetric and asymmetric of imide) |
| 1350-1450 | C-H | Bending (aliphatic) |
The presence of two distinct carbonyl stretching bands is characteristic of a cyclic imide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): A peak at m/z = 167, corresponding to the molecular weight of this compound, is expected.[3]
-
Fragmentation Pattern: Common fragmentation pathways for cyclic compounds involve ring opening and the loss of small neutral molecules. Expected fragments could include the loss of CO (m/z = 139), C₂H₂O (m/z = 125), and fragmentation of the cyclohexane ring. The fragmentation pattern of amides can also involve McLafferty rearrangement.[7]
Figure 3: Analytical workflow for the characterization of this compound.
Applications in Drug Development and Research
The this compound scaffold is a versatile starting material for the synthesis of a wide range of biologically active compounds.
-
Central Nervous System (CNS) Agents: Spiro-hydantoin derivatives, which are structurally similar to this compound, have shown a variety of CNS activities, including anticonvulsant and anti-inflammatory properties.[8]
-
Enzyme Inhibitors: This scaffold has been utilized as a key intermediate in the synthesis of Prolyl Oligopeptidase (POP) inhibitors.[1]
-
Anticancer Agents: Derivatives of related thia-azaspiro[4.5]decane structures have been synthesized and evaluated for their anticancer activity against various cancer cell lines.[9]
-
Myelostimulators: Certain 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated myelostimulating activity, accelerating the regeneration of hematopoietic cells.[10]
-
Receptor Ligands for Imaging: Radiolabeled derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as selective σ1 receptor ligands for potential use in tumor imaging with Positron Emission Tomography (PET).[11]
The rigid, three-dimensional nature of the spirocyclic system allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.
Conclusion
This compound is a valuable and versatile chemical entity with a well-defined structure that can be reliably synthesized and characterized. Its utility as a scaffold in medicinal chemistry is evident from the diverse biological activities exhibited by its derivatives. This technical guide provides a foundational understanding of this compound, from its synthesis to its potential applications, serving as a valuable resource for researchers in the field of drug discovery and organic synthesis.
References
-
Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Name Reactions. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. Retrieved from [Link]
-
University of Wisconsin. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Šmit, B. M., & Polanc, S. (2016). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 21(5), 636. [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 2, 3, and 4. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubMed Central. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Spirans XXII. Synthesis of 4,4‐dialkyl‐4‐germacyclohexanone and 8,8‐dialkyl‐8‐germaazaspiro [4.5] decanes. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]
-
PubChem. (n.d.). 8,8-Difluoro-2-azaspiro[4.5]decane-1,3-dione. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) FTIR spectra of (a) raw PT and (b) deesterified PT and (ii) FTIR.... Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Azaspiro[4.5]decane-1,3-dione: Elucidating Structure Through NMR, IR, and Mass Spectrometry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Azaspiro[4.5]decane-1,3-dione, a heterocyclic compound featuring a spirocyclic junction between a cyclohexane and a succinimide ring, represents a core structural motif in medicinal chemistry. Its rigid, three-dimensional architecture makes it a valuable scaffold for the design of novel therapeutic agents. The succinimide moiety is a well-known pharmacophore, while the spirocyclic cyclohexane ring allows for diverse substitutions to modulate physicochemical properties and biological activity. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the rational design of new derivatives.
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in the fundamental principles of each technique and offers insights into the interpretation of the spectral data, empowering researchers to confidently characterize this important chemical entity.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC name this compound and CAS number 1197-80-4, is characterized by a central quaternary carbon atom shared by the five-membered succinimide ring and the six-membered cyclohexane ring. This spiro center imparts significant conformational rigidity to the molecule. The succinimide ring contains two carbonyl groups and an N-H bond, which are key features for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Analysis
A standard approach for acquiring NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with N-H protons to avoid exchange with residual water, ensuring the N-H proton is observable.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 1-2 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the succinimide and cyclohexane rings, as well as the N-H proton.
-
N-H Proton: A broad singlet is anticipated for the N-H proton, typically in the region of 8-11 ppm, especially when DMSO-d₆ is used as the solvent. This broadness is due to quadrupole broadening and potential hydrogen bonding.
-
Succinimide Protons (-CH₂-): The two protons on the carbon adjacent to the carbonyl groups in the succinimide ring are chemically equivalent and are expected to appear as a singlet. This signal is typically found in the downfield region, around 2.5-3.0 ppm, due to the deshielding effect of the adjacent carbonyl groups.
-
Cyclohexane Protons (-CH₂-) : The ten protons of the cyclohexane ring will present as a complex multiplet in the upfield region, generally between 1.2 and 1.8 ppm. The overlapping signals arise from the various axial and equatorial protons, which are in similar chemical environments.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-11.0 | br s | 1H | N-H |
| ~2.7 | s | 4H | -CH₂- (Succinimide) |
| ~1.2-1.8 | m | 10H | -CH₂- (Cyclohexane) |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, corresponding to the five unique carbon environments in the molecule.
-
Carbonyl Carbons (C=O): Two downfield signals are expected for the carbonyl carbons of the succinimide ring, typically in the range of 170-180 ppm.
-
Spiro Carbon (Cq): The quaternary spiro carbon is expected to have a chemical shift in the range of 40-50 ppm.
-
Succinimide Carbon (-CH₂-): The methylene carbons of the succinimide ring should appear around 30-40 ppm.
-
Cyclohexane Carbons (-CH₂-): The carbons of the cyclohexane ring will produce signals in the upfield region, typically between 20 and 40 ppm. Due to the symmetry of the cyclohexane ring, fewer than five distinct signals may be observed for these carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O |
| ~45 | Spiro C |
| ~35 | -CH₂- (Succinimide) |
| ~20-40 | -CH₂- (Cyclohexane) |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the N-H and carbonyl groups.
Experimental Protocol: IR Analysis
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is using a Potassium Bromide (KBr) pellet.
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg).
-
Pellet Formation: The mixture is then pressed under high pressure to form a transparent or semi-transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
IR Spectral Analysis
The key diagnostic absorption bands in the IR spectrum are as follows:
-
N-H Stretch: A moderate to strong, somewhat broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration. Broadening is often due to hydrogen bonding.
-
C-H Stretch: Absorption bands for the C-H stretching of the sp³ hybridized carbons of the cyclohexane and succinimide rings are expected just below 3000 cm⁻¹.
-
C=O Stretch: The two carbonyl groups of the succinimide ring will give rise to strong absorption bands in the region of 1700-1770 cm⁻¹. Often, two distinct peaks are observed for the symmetric and asymmetric stretching of the coupled carbonyls.
-
C-N Stretch: A C-N stretching vibration is expected in the fingerprint region, typically around 1100-1300 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Strong, Broad | N-H Stretch |
| 2850-2950 | Medium-Strong | C-H Stretch (sp³) |
| ~1700, ~1770 | Strong | C=O Stretch (asymmetric and symmetric) |
| ~1450 | Medium | C-H Bend |
| ~1200 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol: Mass Spectrometry
For a compound like this compound, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) could be employed.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: In EI, the sample is bombarded with high-energy electrons, leading to ionization and fragmentation. In ESI, the sample is dissolved in a solvent and sprayed into the mass spectrometer, forming protonated molecules (e.g., [M+H]⁺).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Mass Spectral Analysis
The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions. The molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol .[1]
-
Molecular Ion Peak (M⁺): With EI, a molecular ion peak at m/z = 167 would be expected. Using ESI, a protonated molecule [M+H]⁺ at m/z = 168 would be prominent.[2]
-
Fragmentation Pattern: The fragmentation of the molecular ion is guided by the stability of the resulting fragments. Key fragmentation pathways for this compound would likely involve the loss of parts of the cyclohexane ring or cleavage of the succinimide ring.
Sources
Physical and chemical properties of 2-Azaspiro[4.5]decane-1,3-dione
An In-Depth Technical Guide to 2-Azaspiro[4.5]decane-1,3-dione
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core physical and chemical properties, spectroscopic signature, synthesis, and potential applications, offering insights grounded in established scientific principles.
Introduction: The Significance of the Azaspiro[4.5]decane Scaffold
The azaspiro[4.5]decane ring system is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal framework for designing ligands with high affinity and selectivity for biological targets. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, including the azapirone class of anxiolytic and antipsychotic drugs.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's fundamental characteristics.
Molecular Structure and Identifiers
A clear understanding of a compound's structure is paramount. This compound features a spirocyclic system where a cyclopentane ring is fused to a succinimide ring at a quaternary carbon.
Caption: Chemical structure of this compound.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 1197-80-4 | [2][3] |
| Molecular Formula | C₉H₁₃NO₂ | [2][3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-azaspiro(4.5)decane-1,3-dione, pentanosuccinimide | [4] |
| InChI | InChI=1S/C9H13NO2/c11-7-6-9(8(12)10-7)4-2-1-3-5-9/h1-6H2,(H,10,11,12) | [4] |
| InChIKey | BBZBYWMNNPPFKA-UHFFFAOYSA-N | [4] |
| SMILES | C1CCC2(CC1)CC(=O)NC2=O | [4] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various chemical and biological environments. Below is a summary of the key properties of this compound.
| Property | Value | Unit | Source |
| Molecular Weight | 167.20 | g/mol | [3][4] |
| Monoisotopic Mass | 167.094628657 | Da | [4] |
| Boiling Point | 350.7 | °C at 760 mmHg | [2] |
| Density | 1.17 | g/cm³ | [2] |
| Refractive Index | 1.523 | [2] | |
| Flash Point | 162.6 | °C | [2] |
| XLogP3 | 0.9 | [4] | |
| Polar Surface Area | 46.2 | Ų | [2][4] |
| Purity | ≥94% | [3] |
Synthesis and Reactivity
The synthesis of spirocyclic compounds like this compound often involves the construction of the spirocyclic core through cyclization reactions. A plausible synthetic route could involve the reaction of cyclopentane-1,1-dicarboxylic acid with a suitable amine source under conditions that promote amide formation and subsequent cyclization.
The reactivity of this compound is primarily dictated by the succinimide ring. The nitrogen atom can be alkylated or acylated, and the carbonyl groups can undergo reactions typical of imides. The spirocyclic cyclopentane ring is generally unreactive under standard conditions.
Illustrative Synthetic Workflow
Caption: A generalized synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of this compound can be confirmed using a suite of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene protons of the cyclopentane and succinimide rings. The NH proton of the imide would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the spiro carbon, and the methylene carbons of the two rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the imide group (typically in the range of 1700-1770 cm⁻¹) and the N-H stretching vibration (around 3200 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (167.20 g/mol ).[3][4]
Applications in Drug Discovery
The azaspiro[4.5]decane scaffold is a key component in a number of biologically active molecules.[5] Its presence in the azapirone class of drugs, such as buspirone, highlights its utility in targeting central nervous system receptors.[1] Researchers can utilize this compound as a starting material to synthesize libraries of novel compounds for screening against various therapeutic targets. The rigid spirocyclic core provides a well-defined platform for exploring structure-activity relationships.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined set of physical and chemical properties. Its rigid spirocyclic framework makes it an attractive scaffold for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its key characteristics to aid researchers and scientists in their drug discovery and development endeavors.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 279581, this compound. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 418822, 2-Azaspiro(4.5)decane. Retrieved from [Link].
-
MDPI (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link].
-
Wikipedia (2023). Azaspirodecanedione. Retrieved from [Link].
-
ResearchGate (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link].
-
ResearchGate (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link].
-
PubChemLite (n.d.). This compound. Retrieved from [Link].
-
ResearchGate (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design. Retrieved from [Link].
Sources
Unveiling the Anticonvulsant Mechanism of 2-Azaspiro[4.5]decane-1,3-dione: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-azaspiro[4.5]decane-1,3-dione scaffold represents a promising chemotype in the relentless pursuit of novel anticonvulsant therapies. Its derivatives have consistently demonstrated significant efficacy in preclinical seizure models, hinting at a potent underlying mechanism of action. This technical guide provides an in-depth exploration of the current understanding of how these spirosuccinimide compounds exert their anticonvulsant effects. Moving beyond a mere recitation of facts, we delve into the causal relationships behind experimental designs, offering field-proven insights for researchers, medicinal chemists, and pharmacologists in the neurotherapeutics space. This document is structured to be a self-validating resource, grounding its claims in robust, citable evidence and providing detailed, replicable experimental protocols.
Introduction: The Therapeutic Potential of the this compound Core
The quest for novel antiepileptic drugs (AEDs) is driven by the significant portion of patients who remain refractory to current treatments and the often-debilitating side effects of existing medications. The this compound core, a spirosuccinimide, has emerged as a privileged scaffold in anticonvulsant drug discovery. The inherent rigidity of the spirocyclic system, combined with the diverse chemical space accessible through substitution at the nitrogen atom and the cyclohexane ring, allows for the fine-tuning of physicochemical and pharmacological properties.
Numerous studies have documented the synthesis and anticonvulsant screening of libraries of this compound derivatives.[1][2][3][4] These investigations consistently reveal that specific structural modifications lead to potent activity in gold-standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[5][6] This body of evidence strongly suggests a specific, albeit complex, mechanism of action that warrants detailed investigation.
The Primary Hypothesis: Modulation of GABAergic Neurotransmission
The current weight of evidence points towards the modulation of the gamma-aminobutyric acid (GABA) system as the principal mechanism of action for the anticonvulsant effects of this compound derivatives. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its enhancement is a clinically validated strategy for seizure control.
Interaction with GABA(A) Receptors
Several investigations into the structure-activity relationships (SAR) of active this compound derivatives have included in vitro assays to probe their interaction with GABA(A) receptors.[4] While direct agonism is not the consistently proposed mechanism, the possibility of allosteric modulation remains an active area of investigation. The rationale for exploring this target stems from the success of benzodiazepines and barbiturates, which allosterically modulate the GABA(A) receptor to enhance inhibitory neurotransmission.
Inhibition of GABA Uptake
A compelling line of evidence suggests that some spirocyclic compounds related to the 2-azaspiro[4.5]decane core may function as GABA uptake inhibitors. By blocking the reuptake of GABA from the synaptic cleft, these compounds would increase the synaptic concentration of GABA, thereby prolonging its inhibitory effect. This mechanism is analogous to that of the clinically used AED, tiagabine.
Investigational Assays for Elucidating the Mechanism of Action
To rigorously test the hypothesis of GABAergic modulation and to screen for other potential mechanisms, a tiered approach employing both in vivo and in vitro assays is essential. The causality behind the selection of these assays is to first establish a broad anticonvulsant profile and then to dissect the specific molecular interactions.
In Vivo Anticonvulsant Screening
The initial assessment of anticonvulsant potential is typically conducted in rodent models. The MES and scPTZ tests are complementary assays that provide preliminary insights into the mechanism of action.
-
Maximal Electroshock (MES) Test: This model is thought to identify compounds that prevent seizure spread and is often predictive of efficacy against generalized tonic-clonic seizures.[7] A positive result in the MES test can suggest a mechanism involving the blockade of voltage-gated sodium channels.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures and tends to identify compounds that elevate the seizure threshold.[7] Efficacy in this model often points towards an interaction with the GABAergic system or T-type calcium channels.
The consistent activity of this compound derivatives in both the MES and scPTZ screens suggests a broad spectrum of anticonvulsant activity.[1][4][6]
-
Animal Preparation: Male Swiss albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.). A vehicle control group and a positive control group (e.g., phenytoin, 25 mg/kg i.p.) are included.
-
Induction of Seizure: At the time of peak effect of the test compound (predetermined in pilot studies), a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.
-
Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
-
Animal Preparation: As in the MES test.
-
Compound Administration: As in the MES test. A positive control such as ethosuximide (150 mg/kg i.p.) is used.
-
Induction of Seizure: At the time of peak effect of the test compound, pentylenetetrazole (85 mg/kg) is injected subcutaneously in the scruff of the neck.
-
Observation: Animals are observed for the onset of clonic seizures (characterized by clonus of the limbs and body lasting for at least 5 seconds) for a period of 30 minutes.
-
Endpoint: The absence of clonic seizures within the observation period indicates protection.
-
Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The ED50 can be determined.
Caption: Workflow for in vivo anticonvulsant screening.
In Vitro Mechanistic Assays
To pinpoint the molecular target, in vitro assays are indispensable. Based on the leading hypothesis, GABA(A) receptor binding assays are a logical starting point.
This assay determines the ability of a test compound to displace the binding of a known GABA(A) receptor agonist, [³H]muscimol, from its binding site.
-
Membrane Preparation:
-
Whole rat brains (minus cerebellum and pons-medulla) are homogenized in ice-cold sucrose buffer (0.32 M).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in buffer and washed multiple times to remove endogenous GABA.
-
The final pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4) and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
100 µL of the prepared membrane suspension (approximately 100-200 µg of protein).
-
50 µL of various concentrations of the test compound or vehicle.
-
50 µL of [³H]muscimol (final concentration ~2-3 nM).
-
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (100 µM).
-
-
Incubation: The plate is incubated at 4°C for 20-30 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis.
Caption: Workflow for a GABA(A) receptor binding assay.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for anticonvulsant activity.
| Derivative Class | Key Structural Features for Activity | Representative Active Compound | Anticonvulsant Activity | Reference |
| N-Phenylamino Derivatives | Substitution on the phenyl ring (e.g., methyl, trifluoromethyl) and the size of the cycloalkyl ring are crucial for activity. | N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione | Active in scPTZ test | [1] |
| N-Benzyl Derivatives | Fluoro and trifluoromethyl substituents on the aryl ring, particularly at the 2-position, enhance activity. | N-(2-fluorobenzyl)-2-azaspiro[4.5]decane-1,3-dione | Active in MES and scPTZ tests | [4] |
| N-Aminophenyl Derivatives | The nature of the linker between the spiro-core and the phenyl ring influences activity. | N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione | ED50 = 76.27 mg/kg (MES) | [2] |
The SAR data suggest that the electronic and steric properties of the substituent on the nitrogen atom play a critical role in the interaction with the biological target. Lipophilicity is also a key determinant of activity, with a general trend of increasing potency with increasing lipophilicity.
Proposed Mechanism of Action: A Unified Model
Based on the available evidence, a plausible mechanism of action for the anticonvulsant effects of this compound derivatives involves the enhancement of GABAergic neurotransmission. This may occur through a direct, though likely allosteric, interaction with the GABA(A) receptor, or through the inhibition of GABA reuptake. The broad efficacy in both MES and scPTZ seizure models suggests that this primary mechanism may be complemented by effects on other targets, such as voltage-gated ion channels, although direct evidence for this is currently limited.
Sources
- 1. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticonvulsant Activity of Substituted‐1,3‐diazaspiro[4.5]decan‐4‐ones | Semantic Scholar [semanticscholar.org]
In silico modeling and computational studies of 2-Azaspiro[4.5]decane-1,3-dione
An In-Depth Technical Guide to the In Silico Modeling and Computational Studies of 2-Azaspiro[4.5]decane-1,3-dione
Abstract
The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant biological activities, most notably as anticonvulsant agents.[1][2][3] The rational design and optimization of these compounds are greatly accelerated by leveraging in silico and computational modeling techniques. This guide provides a comprehensive overview of the key computational methodologies employed in the study of this scaffold, offering both theoretical grounding and practical, step-by-step protocols for researchers. We will explore pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations as a cohesive, integrated workflow for the discovery and development of novel this compound-based therapeutics.
Introduction: The Therapeutic Potential of the this compound Core
The spirocyclic system of this compound, which features a pyrrolidine-2,5-dione (succinimide) ring fused to a cyclohexane ring, is a key structural motif in the development of central nervous system (CNS) active agents. Studies have revealed that strategic substitutions on this core can modulate its anticonvulsant properties, suggesting a rich field for structure-activity relationship (SAR) exploration.[1][3]
Computational, or in silico, modeling has become an indispensable tool in modern drug discovery, allowing for the rapid screening of virtual libraries, prediction of biological activity, and elucidation of mechanisms of action at a molecular level, thereby reducing the time and cost associated with laboratory experimentation.[4][5][6][7] This guide is structured to walk researchers through a logical progression of computational studies, from broad feature identification to detailed atomic-level interaction analysis.
Pharmacophore Modeling: Identifying the Essential Features for Anticonvulsant Activity
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger a response.[8][9] For anticonvulsants, several common pharmacophoric features have been identified, providing a blueprint for the design of new chemical entities.[10][11][12]
Causality Behind the Method: Before committing to synthesizing a large library of compounds, it is crucial to understand the fundamental structural requirements for activity. A pharmacophore model acts as a 3D query to filter virtual libraries, ensuring that only molecules possessing the desired features are advanced for further, more computationally expensive, analysis.
A generally accepted pharmacophore model for anticonvulsant activity includes:
-
A hydrophobic aromatic ring (R).
-
An electron donor group (D).
Caption: A typical workflow for a QSAR study.
Experimental Protocol: 2D-QSAR Study
-
Data Preparation:
-
Use the same curated dataset of this compound derivatives with their biological activities (pIC₅₀ or pED₅₀) as used in pharmacophore modeling.
-
Draw the 2D structures of all compounds in a molecular editor and save them in a suitable format (e.g., SDF).
-
-
Descriptor Calculation:
-
Using software like PaDEL-Descriptor or Mordred (Python), calculate a wide range of molecular descriptors for each compound. These can include:
-
Topological descriptors: Molecular connectivity indices.
-
Electronic descriptors: Partial charges, dipole moment.
-
Physicochemical descriptors: LogP, Molecular Weight (MW), Molar Refractivity (MR).
-
-
-
Model Building:
-
Using the training set, employ statistical methods to build a regression model. Common methods include:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Support Vector Machines (SVM) [13] * The goal is to create an equation of the form: Activity = c₀ + c₁ * D₁ + c₂ * D₂ + ... where D represents the selected descriptors.
-
-
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key statistical parameters are the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive ability of the model (Pred_R²) is a crucial measure of its real-world utility.
-
Data Presentation: Hypothetical QSAR Data
| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ (Test Set) | LogP | Molar Refractivity |
| AZD-01 | 7.2 | - | 2.5 | 85.1 |
| AZD-02 | 6.8 | - | 2.1 | 82.3 |
| AZD-03 | 7.5 | - | 2.8 | 88.4 |
| AZD-04 (Test) | 6.9 | 6.85 | 2.2 | 83.0 |
| AZD-05 (Test) | 7.1 | 7.15 | 2.6 | 86.2 |
Molecular Docking: Visualizing Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). [14][15]This provides insights into the binding mode and affinity, helping to explain the observed biological activity. [16] Causality Behind the Method: While QSAR and pharmacophore models provide valuable information, they do not directly account for the 3D structure of the biological target. Molecular docking bridges this gap by simulating the interaction between the ligand and the protein's binding site. This is critical for structure-based drug design, allowing for the optimization of interactions (e.g., hydrogen bonds, hydrophobic contacts) to improve binding affinity and selectivity. Potential targets for anticonvulsants include GABA-A receptors and various voltage-gated ion channels. [17][18][19]
Caption: The general workflow for molecular docking.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the 3D crystal structure of a relevant target protein from the Protein Data Bank (PDB) (e.g., a homology model of a GABA-A receptor subunit). [15][20] * Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges. [20][21]Save the prepared receptor in .pdbqt format.
-
-
Ligand Preparation:
-
Generate a 3D structure of the this compound derivative.
-
Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand in .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a 3D grid box that encompasses the active site of the protein. The coordinates can be determined from a co-crystallized ligand or by using site-finder algorithms.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking. The command will specify the receptor, ligand, grid box coordinates, and output file names. [15] * vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x A --size_y B --size_z C --out output.pdbqt
-
-
Analysis of Results:
-
Vina will output several binding poses ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein residues.
-
Data Presentation: Hypothetical Docking Results
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (GABA-A Receptor) | Interaction Type |
| AZD-01 | -8.5 | TYR157, THR202 | H-Bond, Pi-Stacking |
| AZD-02 | -7.9 | TYR157 | Pi-Stacking |
| AZD-03 | -9.1 | TYR157, THR202, PHE200 | H-Bond, Pi-Stacking, Hydrophobic |
Molecular Dynamics (MD) Simulations: Assessing Binding Stability
While molecular docking provides a static snapshot of the binding event, MD simulations introduce the element of time, allowing for the observation of the dynamic behavior of the ligand-receptor complex in a simulated physiological environment. [22][23][24] Causality Behind the Method: A favorable docking score does not guarantee that the ligand will remain stably bound within the active site. MD simulations provide a more rigorous assessment of binding stability. [25][26]By simulating the movements of atoms over time, we can verify if the key interactions predicted by docking are maintained, calculate a more accurate binding free energy, and observe any conformational changes in the protein induced by the ligand. [24]
Caption: Key stages of a molecular dynamics simulation.
Experimental Protocol: High-Level MD Simulation Workflow
-
System Setup:
-
Take the best-ranked pose from molecular docking as the starting structure.
-
Using an MD package like GROMACS or AMBER, place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure to 1 bar. This is done in two phases: NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature) equilibration.
-
-
Production Run:
-
Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data. This step calculates the forces on each atom and integrates Newton's equations of motion to predict their positions at subsequent time steps.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the ligand is stably bound.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the binding free energy from the simulation trajectory, providing a more accurate prediction of binding affinity than docking scores alone. [24]
-
Conclusion and Future Perspectives
The computational workflow presented in this guide—from broad pharmacophore mapping to nuanced molecular dynamics—provides a robust framework for the rational design of novel this compound derivatives as potential anticonvulsant agents. By integrating these in silico techniques, researchers can prioritize synthetic efforts, reduce reliance on extensive animal testing, and accelerate the drug discovery pipeline. [5][7] The future of in silico modeling for this scaffold will likely involve the increasing use of artificial intelligence and machine learning, particularly in the development of more predictive QSAR models and the analysis of complex MD simulation data. [6][27]Techniques such as free energy perturbation (FEP) will offer even more accurate calculations of binding affinity, further refining the lead optimization process. By combining these advanced computational strategies with traditional medicinal chemistry, the path to developing safer and more effective therapies based on the this compound core is clearer than ever.
References
-
Application of Pharmacophore Models for the Design and Synthesis of New Anticonvulsant Drugs - PubMed. Available at: [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. Available at: [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery - JOCPR. Available at: [Link]
-
Application of Pharmacophore Models for the Design and Synthesis of New Anticonvulsant Drugs | Bentham Science Publishers. Available at: [Link]
-
QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review - RJ Wave. Available at: [Link]
-
What is the significance of QSAR in drug design? - Patsnap Synapse. Available at: [Link]
-
[2505.04648] Quantum QSAR for drug discovery - arXiv. Available at: [Link]
-
Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds | Bentham Science Publishers. Available at: [Link]
-
Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed. Available at: [Link]
-
Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Available at: [Link]
-
Molecular simulations of drug-receptor complexes in anticancer research - PubMed. Available at: [Link]
-
Development of pharmacophore model for selected antiepileptic drugs.... - ResearchGate. Available at: [Link]
-
Small Molecule Docking - KBbox: Methods. Available at: [Link]
-
Pharmacophoric model for anticonvulsant drugs | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Ligand based pharmacophore model development for the identification of novel antiepileptic compound - PubMed. Available at: [Link]
-
Small molecule docking - Bonvin Lab. Available at: [Link]
-
Using Molecular Dynamics Simulations to Understand Receptor-Complex Communication and Signaling - ProQuest. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]
-
13.2: How to Dock Your Own Drug - Chemistry LibreTexts. Available at: [Link]
-
Role of Molecular Dynamics Simulations in Drug Discovery - MetroTech Institute. Available at: [Link]
-
Role of Molecular Dynamics and Related Methods in Drug Discovery - ACS Publications. Available at: [Link]
-
Session 4: Introduction to in silico docking. Available at: [Link]
-
Synthesis, Physicochemical and Anticonvulsant Properties of NewN-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - ResearchGate. Available at: [Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - MDPI. Available at: [Link]
-
Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - ResearchGate. Available at: [Link]
-
Docking studies of biologically active substances from plant extracts with anticonvulsant activity - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. Available at: [Link]
-
In Silico Modeling: Drug Developer's Superpower - YouTube. Available at: [Link]
-
Exploring In Silico Modeling: Applications in Drug Development | Labcorp. Available at: [Link]
Sources
- 1. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjwave.org [rjwave.org]
- 5. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. labcorp.com [labcorp.com]
- 8. Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ligand based pharmacophore model development for the identification of novel antiepileptic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neovarsity.org [neovarsity.org]
- 14. KBbox: Methods [kbbox.h-its.org]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. japsonline.com [japsonline.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]
- 19. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 22. mdpi.com [mdpi.com]
- 23. Molecular simulations of drug-receptor complexes in anticancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. metrotechinstitute.org [metrotechinstitute.org]
- 25. Using Molecular Dynamics Simulations to Understand Receptor-Complex Communication and Signaling - ProQuest [proquest.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. [2505.04648] Quantum QSAR for drug discovery [arxiv.org]
Potential therapeutic targets of 2-Azaspiro[4.5]decane-1,3-dione
An In-Depth Technical Guide to the Therapeutic Targets of the 2-Azaspiro[4.5]decane-1,3-dione Scaffold
Abstract
The this compound core, a prominent member of the spiro-succinimide family, represents a structurally rigid, three-dimensional pharmacophore of significant interest in modern medicinal chemistry. Its unique conformational arrangement allows for precise spatial orientation of functional groups, making it a "privileged scaffold" for interacting with a diverse array of biological targets. This technical guide synthesizes the current body of research on this scaffold and its close analogs (e.g., spiro-hydantoins), elucidating the primary therapeutic axes and their corresponding molecular targets. We will provide an in-depth exploration of the mechanistic basis for its potent anticonvulsant and anticancer activities, as well as emerging applications, supported by detailed experimental workflows for target validation and quantitative data summaries to guide future drug discovery and development efforts.
Introduction: The Architectural Advantage of the Spiro-Succinimide Core
Spirocyclic systems, characterized by a single atom shared between two rings, offer a distinct advantage in drug design. The rigid framework reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target. The this compound structure, featuring a succinimide ring spiro-fused to a cyclohexane ring, has served as a foundational template for the development of numerous bioactive molecules. Research has consistently demonstrated that derivatives of this scaffold exhibit a wide range of pharmacological properties, positioning them as promising candidates for treating complex diseases. This guide will focus on the key molecular targets that are modulated by these compounds.
Primary Therapeutic Axis I: Neurological Applications & Anticonvulsant Activity
A substantial body of evidence identifies the spiro-succinimide and spiro-hydantoin scaffolds as potent anticonvulsants.[1][2][3][4][5] These compounds have shown efficacy in established preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The underlying mechanisms primarily point to the modulation of neuronal excitability.
Potential Target: Voltage-Gated Sodium Channels (VGSCs)
The hydantoin moiety, closely related to the succinimide ring, is a well-established pharmacophore in antiepileptic drugs like phenytoin. The primary mechanism of action for these drugs is the stabilization of the inactivated state of voltage-gated sodium channels.[6] This action is use-dependent, meaning the block is more pronounced in rapidly firing neurons, a characteristic of epileptic seizures. By holding these channels in a non-conductive state, hydantoin-like compounds prevent the propagation of action potentials and the spread of seizure activity throughout the brain.[6] Several studies on N,N'-disubstituted spirohydantoins, structural mimics of phenytoin, have demonstrated significant anticonvulsant effects, strongly suggesting interaction with VGSCs as a plausible mechanism.[7]
Potential Target: GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system. Drugs that enhance its action are used to treat epilepsy and anxiety.[8][9] Certain spiro-hydantoin and spiro-succinimide derivatives have been investigated for their effects on GABA-A receptors.[2][3] Interestingly, some novel spiro-hydantoins have been shown to act as null allosteric ligands that can reverse the action of positive allosteric modulators (like anesthetics) at the GABA-A receptor transmembrane domain.[8][9] This indicates a sophisticated interaction with the receptor complex, offering a novel avenue for developing modulators with potentially fewer sedative side effects.
Data Summary: Preclinical Anticonvulsant Efficacy
The following table summarizes representative data from preclinical screening of various derivatives.
| Compound Class | Test Model | Activity Noted | Reference |
| N-phenylamino-2-azaspiro[4.5]decane-1,3-diones | MES & scPTZ | Active at doses of 100 mg/kg; activity dependent on aryl substitution. | [1][2][3][4] |
| Substituted-1,3-diazaspiro[4.5]decan-4-ones | scPTZ | One derivative showed ED50 value ~5-fold lower than phenobarbital. | [5] |
| N-1', N-3'-disubstituted spirohydantoins | Pilocarpine Model | Several analogs were more effective than phenytoin. | [7] |
Experimental Validation Workflow: Anticonvulsant Screening and Target Engagement
A hierarchical approach is employed to identify and validate anticonvulsant candidates.
-
Animal Preparation: Male albino mice (e.g., Swiss strain, 18-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: Test compounds are typically suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Control animals receive the vehicle only.
-
Maximal Electroshock (MES) Test:
-
At a predetermined time after drug administration (e.g., 30 or 60 min), a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
-
The endpoint is the abolition of the tonic hind limb extensor component of the seizure. Protection is defined as the absence of this response.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for 30 minutes. The endpoint is the failure to observe a 5-second episode of clonic spasms.
-
-
Neurotoxicity Screen (Rota-rod test): To assess unwanted motor impairment, mice are placed on a rotating rod (e.g., 6 rpm). The inability of the animal to remain on the rod for a set time (e.g., 1 minute) indicates neurotoxicity.
Caption: Workflow for anticonvulsant drug discovery.
Primary Therapeutic Axis II: Oncological Applications
The rigid spiro-scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. Derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), cervical (HeLa), liver (HepG-2), prostate (PC-3), and colorectal (HCT116) cancers.[10][11][12][13][14]
Potential Target: p53-MDM2 Interaction
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is inactivated by its negative regulator, MDM2, which binds to p53 and promotes its degradation. Disrupting the p53-MDM2 interaction is a key therapeutic strategy to reactivate p53. Spiro-oxindoles have been specifically designed as potent inhibitors of this protein-protein interaction, fitting into the p53-binding pocket of MDM2 and preventing it from binding and degrading p53.[15]
Potential Targets: Histone Deacetylase 2 (HDAC2) & Prohibitin 2
In an elegant example of target deconvolution, chemical proteomics was used to identify the cellular binding partners of a potent anti-breast cancer spiro[pyrrolidine-3, 3´-oxindole] compound.[16] This unbiased approach revealed histone deacetylase 2 (HDAC2) and prohibitin 2 as potential targets.
-
HDAC2: HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors are an established class of anticancer drugs.
-
Prohibitin 2: This protein is involved in various cellular processes, including cell cycle progression, apoptosis, and mitochondrial function. Its role in cancer is complex, but it is often overexpressed and is being explored as a therapeutic target.
Other Potential Oncological Targets
-
DNA Gyrase: Spiro-oxindole derivatives have been shown to act as DNA gyrase inhibitors, disrupting bacterial DNA replication and suggesting a similar mechanism could be at play against cancer cell proliferation.[17]
-
Sigma-1 (σ1) Receptors: While primarily investigated for imaging, the high affinity of a 1,4-dioxa-8-azaspiro[4.5]decane derivative for σ1 receptors, which are overexpressed in many tumors, suggests this could be a therapeutic target as well.[18]
Data Summary: In Vitro Anticancer Activity (IC50)
The following table presents a selection of reported IC50 values, demonstrating the potency of these compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | A549 (Lung) | 0.18 - 0.19 | [12] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | MDA-MB-231 (Breast) | 0.08 - 0.09 | [12] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones | HeLa (Cervical) | 0.14 - 0.15 | [12] |
| 1-Thia-4-azaspiro[4.5]decane derivatives | HCT-116 (Colorectal) | 0.092 - 0.120 | [10] |
| Spiro[pyrrolidine-3, 3´-oxindole] derivatives | MCF-7 (Breast) | Exceptional Inhibition | [16] |
Experimental Validation Workflow: Cytotoxicity Screening and Target Identification
-
Cell Culture: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include wells with vehicle only (negative control) and a known cytotoxic drug (positive control).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for anticancer target identification.
Emerging Therapeutic Targets
Beyond neurology and oncology, the versatility of the spiro-succinimide scaffold has led to its investigation against a range of other targets.
-
Aldose Reductase: This enzyme is implicated in the long-term complications of diabetes (e.g., retinopathy, neuropathy). Spiro-linked succinimides and hydantoins have been discovered to be potent aldose reductase inhibitors, preventing the accumulation of sorbitol.[19][20]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Succinimide derivatives have been shown to inhibit AChE, with some being more potent than the approved drug rivastigmine.[21][22][23]
-
Antimicrobial Targets: Various derivatives have shown promising activity against bacteria and fungi.[17][24] Potential targets include chitin synthase in fungi[24] and DNA gyrase in bacteria.[17]
Conclusion and Future Directions
The this compound scaffold and its close chemical relatives are exceptionally versatile platforms for drug discovery. The accumulated evidence strongly points to their potential in developing novel therapeutics for epilepsy, cancer, diabetic complications, and Alzheimer's disease. The primary molecular targets identified—voltage-gated ion channels, GABA-A receptors, the p53-MDM2 interaction, and HDACs—represent some of the most critical nodes in human disease pathways.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the scaffold to enhance potency and selectivity for specific targets.
-
Target Validation: Moving beyond cell-based assays to confirm target engagement in more complex biological systems.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical development.
The continued exploration of this privileged scaffold holds immense promise for addressing significant unmet medical needs.
References
-
Obniska, J., & Kamiński, K. (Year Not Specified). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed. [Link]
-
Obniska, J., et al. (Year Not Specified). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed. [Link]
-
Obniska, J., et al. (2003). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. [Link]
-
Obniska, J., & Kamiński, K. (2004). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. ResearchGate. [Link]
-
Felefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Center for Biotechnology Information. [Link]
-
Gomaa, M. S., et al. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. PubMed. [Link]
-
Uivarosi, V., et al. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. [Link]
-
RxList. (Year Not Specified). How Do Hydantoin Anticonvulsants Work?. RxList. [Link]
-
Guareschi, R., et al. (2024). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. National Center for Biotechnology Information. [Link]
-
Jabeen, A., et al. (2021). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. MDPI. [Link]
- Cross, P. E., & Arrowsmith, J. E. (1982). Pharmaceutical compositions containing spiro succinimide derivatives.
- Cross, P. E., & Dickinson, R. P. (1987). Pharmaceutical spiro-succinimide derivatives.
-
Felefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]
-
Guareschi, R., et al. (2024). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. ChemRxiv. [Link]
-
Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Sci-Hub. [Link]
-
Sarges, R. (1981). Spiro hydantoin aldose reductase inhibitors. PubMed. [Link]
-
Felefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]
-
Kumar, D., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Center for Biotechnology Information. [Link]
-
Kumar, R., et al. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. PubMed. [Link]
-
Li, S., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]
-
Ullah, Z., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. National Center for Biotechnology Information. [Link]
-
Yang, Z., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Center for Biotechnology Information. [Link]
-
Kumar, A., et al. (2016). Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification. PubMed. [Link]
-
ResearchGate. (Year Not Specified). Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. ResearchGate. [Link]
-
Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]
-
Abdel-Magid, A. F. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. [Link]
-
Nenajdenko, V. G. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
-
ResearchGate. (Year Not Specified). Succinimide containing natural products, drugs and drug candidates. ResearchGate. [Link]
Sources
- 1. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 7. Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sci-hub.ru [sci-hub.ru]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EP0065392B1 - Pharmaceutical compositions containing spiro succinimide derivatives - Google Patents [patents.google.com]
- 20. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthetic Strategies for the Preparation of 2-Azaspiro[4.5]decane-1,3-dione Derivatives
Abstract
The 2-azaspiro[4.5]decane-1,3-dione scaffold, a spirocyclic glutarimide, is a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds. Its rigid three-dimensional conformation is instrumental in designing novel therapeutics with enhanced target affinity and selectivity. This application note provides detailed protocols and scientific rationale for two distinct and effective methods for synthesizing derivatives of this valuable scaffold: a highly efficient one-pot, three-component synthesis suitable for library generation, and a robust, sequential multi-step synthesis ideal for large-scale production and structural confirmation.
Introduction: The Significance of the this compound Scaffold
Spirocyclic systems have garnered significant attention from synthetic and medicinal chemists due to their unique structural and conformational properties.[1] The this compound core, which consists of a cyclohexane ring fused to a glutarimide ring through a single spiro-carbon, is a key pharmacophore. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential as anticancer and antiviral agents.[2] The glutarimide moiety itself is found in numerous commercially available pharmaceuticals.[2]
The synthetic challenge in constructing these molecules lies in the efficient creation of the sterically demanding quaternary spiro-center. This guide details two field-proven methodologies, explaining the chemical principles behind each strategic choice to empower researchers in drug discovery and process development.
Method 1: One-Pot, Three-Component Synthesis via Domino Reaction
This approach leverages the principles of pot-economy, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates.[3] It is an exceptionally efficient method for generating a library of diverse this compound derivatives for structure-activity relationship (SAR) studies. The core transformation is a domino sequence involving a Knoevenagel condensation, a Michael addition, and a final cyclization.[4][5]
Principle and Rationale
The reaction proceeds by combining an aldehyde, cyclohexanone, and cyanoacetamide in the presence of a basic catalyst. The sequence is initiated by the Knoevenagel condensation between the aldehyde and cyanoacetamide to form an electrophilic α,β-unsaturated system.[6] Simultaneously, the cyclohexanone forms an enamine or enolate, which acts as a nucleophile. This nucleophile then attacks the Knoevenagel adduct via a conjugate Michael addition. The resulting intermediate undergoes a final intramolecular cyclization and tautomerization to yield the stable spiro-glutarimide product. The use of a multicomponent reaction (MCR) strategy is advantageous due to its high atom economy, reduced solvent waste, and operational simplicity.[7]
Reaction Mechanism
The plausible mechanism for this three-component domino reaction is outlined below. The base catalyst (e.g., piperidine) facilitates both the Knoevenagel condensation and the enamine formation, driving the reaction cascade forward.
Caption: General workflow for the one-pot synthesis.
Detailed Experimental Protocol (General)
This protocol is a representative example for the synthesis of 4-aryl substituted derivatives. Researchers should optimize conditions for specific substrates.
-
Reagent Preparation : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (10 mmol, 1.0 eq), cyclohexanone (12 mmol, 1.2 eq), and cyanoacetamide (10 mmol, 1.0 eq) in ethanol (30 mL).
-
Catalyst Addition : Add piperidine (1 mmol, 0.1 eq) to the stirred suspension.
-
Reaction : Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. A solid precipitate will typically form. If not, reduce the solvent volume under reduced pressure.
-
Purification : Filter the solid product and wash with cold ethanol (2 x 10 mL). Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to afford the pure 4-aryl-2-azaspiro[4.5]decane-1,3-dione derivative.
Data Summary: Substrate Scope and Yields
The versatility of this method allows for the synthesis of a wide range of derivatives by varying the aromatic aldehyde.
| Entry | Ar-CHO (Aldehyde) | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Phenyl-2-azaspiro[4.5]decane-1,3-dione | 85 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-azaspiro[4.5]decane-1,3-dione | 91 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | 88 |
| 4 | 2-Naphthaldehyde | 4-(Naphthalen-2-yl)-2-azaspiro[4.5]decane-1,3-dione | 82 |
| (Yields are representative and based on analogous reactions reported in the literature for similar spirocyclic systems) |
Method 2: A Sequential, Multi-Step Approach
For applications requiring large quantities of the unsubstituted parent scaffold or when starting materials are incompatible with one-pot conditions, a sequential synthesis offers better control and scalability. This classic approach builds the molecule step-by-step, allowing for the purification of each intermediate. The key precursor is 1,1-cyclohexanediacetic acid.
Principle and Rationale
This synthetic route is a robust, four-step process starting from the common laboratory reagent diethyl malonate.
-
Step A : Dialkylation of diethyl malonate with 1,5-dibromopentane creates the cyclohexane ring and the geminal diester functionality.
-
Step B : Saponification of the diester followed by acidification yields 1,1-cyclohexanediacetic acid.
-
Step C : The diacid is reacted with urea at high temperature. The urea acts as both a reagent and a solvent, facilitating the double N-acylation followed by cyclization to form the glutarimide ring.[3] This method is direct and avoids the use of harsh dehydrating agents.
-
Step D : Purification of the final product.
Synthetic Workflow
Caption: Sequential synthesis of the parent scaffold.
Detailed Experimental Protocols
Step A: Synthesis of Diethyl 1,1-Cyclohexanedicarboxylate A procedure analogous to the synthesis of similar cyclic diesters.[4]
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (23 g, 1.0 mol) to absolute ethanol (500 mL) under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate (160 g, 1.0 mol) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, add 1,5-dibromopentane (230 g, 1.0 mol) dropwise over 2 hours.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by vacuum distillation to yield the diester.
Step B: Synthesis of 1,1-Cyclohexanediacetic Acid
-
To the diester from Step A (0.5 mol), add a solution of sodium hydroxide (60 g, 1.5 mol) in water (500 mL).
-
Heat the mixture to reflux for 6 hours until the hydrolysis is complete (a homogeneous solution should form).
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1.
-
A white precipitate of 1,1-cyclohexanediacetic acid will form. Filter the solid, wash with cold water, and dry under vacuum.
Step C: Synthesis of this compound This protocol is based on a reported method for the synthesis of 3,3-tetramethyleneglutarimide.[8]
-
In a round-bottom flask, thoroughly mix 1,1-cyclohexanediacetic acid (20.0 g, 0.1 mol) and urea (7.2 g, 0.12 mol). The molar ratio of diacid to urea should be approximately 1:1.2.
-
Heat the mixture in an oil bath to 190-200 °C. The mixture will melt, and ammonia gas will evolve. Maintain this temperature for 2 hours.
-
Cool the reaction mixture until it solidifies.
-
Purification : Dissolve the crude solid in hot 50% aqueous ethanol and treat with activated carbon. Filter the hot solution and allow it to cool slowly to induce crystallization.
-
Filter the white crystals, wash with a small amount of cold water, and dry to obtain pure this compound. A typical yield for this step is reported to be in the range of 80-90%.[8]
Conclusion
The this compound scaffold is a highly accessible and versatile platform for drug discovery. This application note has detailed two complementary synthetic strategies. The one-pot, three-component domino reaction offers a rapid and efficient route to a diverse library of 4-aryl substituted derivatives, making it ideal for exploratory medicinal chemistry. In contrast, the sequential multi-step synthesis provides a robust and scalable pathway to the parent scaffold, suitable for process development and the synthesis of larger quantities. By understanding the principles and practical details of both methods, researchers are well-equipped to synthesize and explore the therapeutic potential of this important class of molecules.
References
-
Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Konstantinidou, M., Kurpiewska, K., & Dömling, A. (2018). Glutarimide Alkaloids Through Multicomponent Reaction Chemistry. European Journal of Organic Chemistry, 2018(47), 6714–6719. Available from: [Link]
-
Knoevenagel condensation. (2023, December 28). In Wikipedia. Retrieved January 13, 2026, from [Link]
- CN103450080A - Preparation method of 3,3-pentamethylene glutarimide. (n.d.). Google Patents.
-
Route of Knoevenagel Reaction from Conventional method to Greener methods. (2003). IOSR Journal of Applied Chemistry, 9(12), 52-55. Available from: [Link]
-
The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012). Journal of Organic Chemistry, 77(17), 7538-7545. Available from: [Link]
-
Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. (2018). Catalysis Communications, 111, 83-86. Available from: [Link]
-
3,3-Tetramethyleneglutarimide. (n.d.). ChemBK. Retrieved January 13, 2026, from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(16), 5299. Available from: [Link]
-
Strategies for Innovation in Multicomponent Reaction Design. (2011). Accounts of Chemical Research, 44(2), 122-132. Available from: [Link]
-
Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. (2012). Chemistry, 18(36), 11339-11347. Available from: [Link]
-
Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. (2022). Frontiers in Chemistry, 10, 966085. Available from: [Link]
-
Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. (2013). Beilstein Journal of Organic Chemistry, 9, 2196-2201. Available from: [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). Molbank, 2021(2), M1228. Available from: [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2018). Chemistry of Heterocyclic Compounds, 54(4), 416-417. Available from: [Link]
- US3058983A - Preparation of glutarimide compounds. (n.d.). Google Patents.
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules, 28(7), 2919. Available from: [Link]
-
One-pot three-component synthesis of azaspirononatriene derivatives. (2023). Scientific Reports, 13(1), 8619. Available from: [Link]
-
A One-Pot Four-Component Procedure for the Synthesis of Dispiro[tetrahydroquinoline-bis(2,2-dimethyl-1,3-dioxane-4,6-dione)] Derivatives. (2015). Journal of Heterocyclic Chemistry, 52(4), 1162-1166. Available from: [Link]
- KR880002625B1 - Glutarimide derivatives and process for the preparation thereof. (n.d.). Google Patents.
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. (2011). Molecules, 16(8), 6639-6648. Available from: [Link]
-
Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). International Journal of Molecular Sciences, 23(17), 9884. Available from: [Link]
-
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209197. Available from: [Link]
-
Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. (2018). Tetrahedron, 74(38), 5363-5370. Available from: [Link]
-
Synthesis of Multisubstituted Cyclopentadiene Derivatives from 3,3-Disubstituted Cyclopropenes and Internal Alkynes Catalyzed by Low-Valent Niobium Complexes. (2024). Journal of the American Chemical Society, 146(49), 33338-33348. Available from: [Link]
Sources
- 1. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Application Notes & Protocols for the Comprehensive Characterization of 2-Azaspiro[4.5]decane-1,3-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 2-Azaspiro[4.5]decane-1,3-dione. This spirocyclic scaffold, featuring a succinimide moiety fused to a cyclohexane ring, is a key structural motif in medicinal chemistry, often explored for its potential as a Gamma-Aminobutyric Acid (GABA) analogue and in the development of novel therapeutics.[1] The unique three-dimensional nature of spiro compounds presents specific analytical challenges and necessitates a multi-technique approach for unambiguous structural elucidation, stereochemical assignment, and purity assessment.[2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will detail protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, providing field-proven insights for obtaining high-quality, reliable data.
Introduction: The Significance of the this compound Scaffold
The this compound core structure is a compelling target in synthetic and medicinal chemistry. It is a foundational building block for creating analogs of bioactive molecules, including anticonvulsants and agents for neuropathic pain.[1] The spirocyclic nature imparts a rigid, three-dimensional conformation that can facilitate precise interactions with biological targets, a desirable feature in modern drug design.[2] However, this same structural rigidity, coupled with the potential for stereoisomerism, demands a rigorous and integrated analytical strategy to confirm identity, purity, and conformation. The following sections provide the authoritative grounding for the characterization of this important molecular framework.
Integrated Analytical Workflow
A successful characterization strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Expertise & Experience: NMR is the most powerful technique for the unambiguous structural elucidation of novel organic compounds in solution.[3] For this compound, ¹H and ¹³C NMR spectra confirm the connectivity of the spirocyclic system, while 2D NMR experiments (like COSY and HSQC) can resolve complex spin systems and firmly establish proton-carbon correlations.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Causality: DMSO-d₆ is often preferred due to its ability to dissolve a wide range of polar organic compounds and its distinct solvent peak that rarely interferes with analyte signals. The imide proton (N-H) is also more likely to be observed as a sharp signal in DMSO-d₆.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquisition of 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons and carbons in the molecule.[4]
-
Expected Spectral Data
The structure of this compound dictates a specific pattern of signals. The cyclohexane ring protons will appear as complex multiplets, while the succinimide ring protons will be singlets or simple multiplets depending on substitution.
| Assignment | ¹H NMR (ppm, DMSO-d₆) | ¹³C NMR (ppm, DMSO-d₆) | Rationale |
| Cyclohexane CH₂ | ~1.5 - 1.9 (m, 8H) | ~20-40 | Aliphatic protons and carbons in a non-polar environment. |
| Succinimide CH₂ | ~2.5 - 2.8 (s, 4H) | ~30-35 | Protons adjacent to two carbonyl groups are deshielded. |
| Spiro Carbon | N/A | ~50-60 | Quaternary carbon, typically a weak signal. |
| Carbonyl (C=O) | N/A | ~175-180 | Characteristic chemical shift for amide/imide carbonyls. |
| Imide N-H | ~7.5 - 8.5 (br s, 1H) | N/A | Exchangeable proton, often broad. Its chemical shift is solvent-dependent. |
Note: These are estimated chemical shifts. Actual values may vary based on solvent and substitution.[5]
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.[6][7] This provides definitive confirmation of the molecular formula, a critical piece of data that complements NMR. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting pieces, offering further structural corroboration.[3][8]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Causality: Volatile, polar solvents are chosen to facilitate ionization via Electrospray Ionization (ESI), which is a soft ionization technique ideal for preventing premature fragmentation of the analyte.
-
-
Instrument Setup (ESI-Q-TOF):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the analyzer (e.g., Time-of-Flight, TOF) to high-resolution mode (>10,000 FWHM).
-
Acquire data over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Interpretation:
-
The primary goal is to identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
For this compound (C₉H₁₃NO₂), the exact mass is 167.0946 g/mol . The expected m/z for the [M+H]⁺ ion would be 168.1024.
-
Compare the experimentally measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the assigned elemental composition.
-
| Ion | Formula | Theoretical m/z | Expected Observation |
| [M+H]⁺ | C₉H₁₄NO₂⁺ | 168.1024 | Base peak or a major ion in the spectrum. |
| [M+Na]⁺ | C₉H₁₃NO₂Na⁺ | 190.0844 | Often observed as a sodium adduct, ~22 Da higher than [M+H]⁺. |
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
Expertise & Experience: HPLC is the workhorse for determining the purity of pharmaceutical compounds. A significant challenge with this compound is its lack of a strong UV-absorbing chromophore, which can make detection by standard UV-Vis detectors difficult and insensitive.[9][10]
Trustworthiness: To overcome this, the protocol must either utilize low-wavelength UV detection where the amide bonds show some absorbance or, more robustly, employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[10] For quantitative analysis, derivatization to introduce a chromophore can be a valid, albeit more complex, strategy.[9]
Caption: A typical workflow for HPLC-based purity analysis.
Protocol: Reversed-Phase HPLC with UV/CAD Detection
-
Mobile Phase Preparation:
-
Phase A: Deionized water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Phase B: Acetonitrile or Methanol with 0.1% of the same acid.
-
Causality: A reversed-phase C18 column is a versatile starting point for separating moderately polar organic molecules.[1][10][11] The acidic modifier improves peak shape and ensures the analyte is in a consistent protonation state.
-
-
Chromatographic Conditions:
-
Injection Volume: 10 µL.
-
Detector: UV at 210-220 nm or a Charged Aerosol Detector (CAD).
-
Gradient: Start with a high percentage of Phase A (e.g., 95%) and gradually increase Phase B over 10-15 minutes to elute the compound and any less polar impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., Waters, Agilent) | Good retention for moderately polar compounds.[1][11] |
| Mobile Phase | Water/Acetonitrile + 0.1% Acid | Common solvents for reversed-phase chromatography. Acid improves peak shape. |
| Detection | UV @ 210 nm or CAD | Low UV wavelength for amide absorbance; CAD is a universal mass-based detector.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
-
Data Interpretation:
-
A pure sample should yield a single, sharp, symmetrical peak in the chromatogram.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
The method should be validated for specificity, linearity, precision, and accuracy as per ICH guidelines if used for regulatory purposes.[11]
-
X-ray Crystallography: The Definitive 3D Structure
Expertise & Experience: When a single crystal of sufficient quality can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[4][6] This technique is the gold standard for confirming connectivity and, crucially, determining the relative and absolute stereochemistry, which is impossible to assign with certainty using spectroscopy alone.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step):
-
This is often a process of trial and error. A high-purity sample (>98% by HPLC) is required.
-
Method: Slow evaporation is a common technique. Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate, methanol) and add a poor solvent (e.g., hexane, diethyl ether) until the solution becomes slightly turbid. Seal the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Causality: The slow change in solvent composition gradually reduces the solubility of the compound below its saturation point, promoting the formation of well-ordered crystals rather than amorphous precipitate.
-
-
Data Collection and Structure Solution:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a stream of X-rays.
-
Process the diffraction data and solve the crystal structure using specialized software (e.g., SHELXTL).[13]
-
Refine the structural model to achieve a good fit between the calculated and observed diffraction patterns.
-
-
Data Interpretation:
-
The final output is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles.
-
This data confirms the spirocyclic core and the exact conformation of the cyclohexane and succinimide rings in the solid state.
-
The crystallographic data can be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) for reference.
-
Caption: Workflow for determining molecular structure via X-ray crystallography.
References
- Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae).
- Development and Validation of a New HPLC Method for the Determin
- Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. MDPI.
- Method Development and Validation of Gabapentin, Methyl cobalamin and their degrad
- HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with C
- Impurity analysis of gabapentin by HPLC-UV-CAD. Thermo Fisher Scientific.
- A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides.
- (PDF) Development and Validation of a New HPLC Method for the Determination of Gabapentin.
- 2-Azaspiro[4.5]decane-3,8-dione synthesis. ChemicalBook.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic c
- 1,4-Diazaspiro[4.5]decane-2,3-dione.
Sources
- 1. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds | MDPI [mdpi.com]
- 5. 2-Azaspiro[4.5]decane-3,8-dione synthesis - chemicalbook [chemicalbook.com]
- 6. A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ijrar.org [ijrar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Strategic Framework for Evaluating the Bioactivity of 2-Azaspiro[4.5]decane-1,3-dione
Abstract
This document provides a comprehensive, tiered strategic framework for the systematic evaluation of the biological activities of the novel synthetic compound, 2-Azaspiro[4.5]decane-1,3-dione. Recognizing that the bioactivity of this specific molecule is not yet extensively documented, we present a series of robust, validated protocols applicable to the broader class of spiro-heterocyclic compounds, which have shown promise for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies designed to ensure scientific rigor, reproducibility, and data integrity. The protocols emphasize self-validation through the mandatory inclusion of positive, negative, and vehicle controls, guiding the user from initial high-throughput screening to more complex, mechanism-of-action studies.
Introduction: The Rationale for Screening this compound
The this compound scaffold, featuring a succinimide ring fused in a spirocyclic system, represents a compelling target for bioactivity screening. Spiro-heterocycles are a class of compounds characterized by a rigid, three-dimensional structure that allows for precise spatial orientation of functional groups, a feature that can enhance interaction with biological targets.[2] Previous research on related spiro compounds has revealed significant potential as anticancer agents by targeting protein-protein interactions, such as the p53-MDM2 pathway, and as potent antimicrobial agents.[1][3] Given these precedents, a systematic evaluation of this compound is warranted to uncover its potential therapeutic value.
This guide proposes a logical, tiered approach to screening, designed to efficiently identify and characterize potential bioactivities while conserving resources.
The Tiered Screening Workflow
A phased approach ensures that resources are directed toward the most promising activities. The workflow progresses from broad, cost-effective in vitro assays to more specific and complex cell-based assays for "hit" compounds.
Caption: A tiered workflow for evaluating the bioactivity of a novel compound.
Tier 1: Primary Screening Protocols
The initial tier focuses on identifying any significant biological effect across a broad range of potential activities.
Protocol: Cytotoxicity Screening via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.[4][5]
Detailed Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well.[6] Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the compound-containing medium.
-
Controls:
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions.
-
Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin (10 µM).
-
Untreated Control: Wells with cells in medium only.
-
Blank Control: Wells with medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free medium containing MTT (0.5 mg/mL final concentration) to each well.[4]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_untreated - Abs_blank)] * 100 Plot % Viability against compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Screening via Broth Microdilution
Principle: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[8][9]
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) adjusted to a 0.5 McFarland standard.[9]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[9][10] Concentrations should range from, for example, 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. The final volume in each well should be 100-200 µL.[10][11]
-
Controls:
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[7][11]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[8][9]
Protocol: Antioxidant Activity via DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound.[12] DPPH is a stable free radical with a deep violet color. When an antioxidant donates a hydrogen atom, the DPPH is reduced, causing the color to change to pale yellow. This discoloration is measured spectrophotometrically and is proportional to the antioxidant activity.[12][13]
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (e.g., 10 to 500 µg/mL).
-
Controls:
-
Positive Control: Ascorbic acid or Trolox, a known antioxidant.[12]
-
Blank Control: Methanol plus DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Absorbance Reading: Measure the absorbance at 517 nm.[12][13]
-
Data Analysis: Calculate the percentage of radical scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100[12] Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation for Primary Screening
Summarize the results from the primary screening in a clear, tabular format for easy comparison and decision-making.
| Assay Type | Target/Cell Line | Key Parameter | Result for this compound | Positive Control Result |
| Cytotoxicity | MCF-7 | IC₅₀ (µM) | Experimental Value | Doxorubicin: ~0.5 µM |
| Cytotoxicity | HCT116 | IC₅₀ (µM) | Experimental Value | Doxorubicin: ~0.8 µM |
| Antimicrobial | S. aureus | MIC (µg/mL) | Experimental Value | Gentamicin: ~1 µg/mL |
| Antimicrobial | E. coli | MIC (µg/mL) | Experimental Value | Gentamicin: ~2 µg/mL |
| Antioxidant | DPPH Radical | IC₅₀ (µg/mL) | Experimental Value | Ascorbic Acid: ~5 µg/mL |
Tier 2: Hit Validation and Mechanism of Action (MoA) Protocols
If promising activity is identified in Tier 1 (e.g., an IC₅₀ < 10 µM in the cytotoxicity assay), the next step is to investigate the underlying mechanism of action.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
Caption: Principle of the Annexin V / Propidium Iodide apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Controls: Include untreated cells (negative control) and cells treated with a known apoptosis inducer like Staurosporine (1 µM) as a positive control.[15]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.[14]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer.[14][16] Add FITC-conjugated Annexin V and Propidium Iodide solution according to the manufacturer's protocol.[14][17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14][16]
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[14] Collect at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry software to create quadrant plots. Quantify the percentage of cells in each population:
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[18] The amount of fluorescence emitted is directly proportional to the amount of DNA within a cell.[18] By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic compounds exert their effects by causing cell cycle arrest at specific checkpoints.
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[19][20][21] Fix for at least 30 minutes on ice.[19][21]
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19] Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[18][21]
-
Incubation: Incubate for 30 minutes at room temperature.[19]
-
Flow Cytometry: Analyze the samples by flow cytometry. Use the linear scale for the PI channel and gate out doublets.[19][21]
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to untreated controls to identify any cell cycle arrest.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Anticancer Research. (n.d.). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
-
Nature Protocols. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]
-
PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
-
NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
Anticancer Research. (n.d.). Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Retrieved from [Link]
-
Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]
-
Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link]
-
PubMed. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Retrieved from [Link]
-
ACS Omega. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Retrieved from [Link]
-
NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
NIH. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Retrieved from [Link]
Sources
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 3. Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds | MDPI [mdpi.com]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
Application Notes & Protocols: 2-Azaspiro[4.5]decane-1,3-dione as a Versatile Scaffold for the Development of Novel Therapeutics
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2-azaspiro[4.5]decane-1,3-dione scaffold in the design and synthesis of novel therapeutic agents. This document outlines detailed protocols for the synthesis of derivatives and their subsequent biological evaluation, with a particular focus on the development of anticonvulsant agents.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound core, a spirocyclic system featuring a succinimide or glutarimide-like moiety fused to a cyclohexane ring, represents a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of potent and selective ligands for various biological targets. The spirocyclic nature of the scaffold allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and improved pharmacokinetic profiles compared to more flexible, linear molecules.
Derivatives of this and related azaspiro scaffolds have demonstrated a wide range of biological activities, including anticonvulsant, analgesic, anticancer, and neuroprotective properties.[2][3][4][5] The glutarimide and succinimide moieties are common structural features in many anticonvulsant drugs, suggesting that the this compound scaffold is a promising starting point for the development of novel antiepileptic agents.[2]
This guide will provide a detailed protocol for the synthesis of an N-substituted derivative of this compound and its subsequent evaluation for anticonvulsant activity using a well-established animal model.
Synthesis of a Representative Derivative: N-Benzyl-2-azaspiro[4.5]decane-1,3-dione
This protocol describes the synthesis of N-benzyl-2-azaspiro[4.5]decane-1,3-dione, a representative derivative for initial screening. The N-benzyl group is a common substituent in CNS-active compounds and serves as a good starting point for structure-activity relationship (SAR) studies.
Rationale for the Synthetic Approach
The synthesis of N-substituted imides is a well-established transformation in organic chemistry. The chosen method, a simple N-alkylation, is robust, high-yielding, and utilizes readily available starting materials. The use of a mild base such as potassium carbonate is sufficient to deprotonate the acidic N-H of the imide, forming a nucleophilic anion that readily reacts with an electrophile, in this case, benzyl bromide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation and promotes the nucleophilic substitution reaction.
Experimental Protocol: N-Alkylation of this compound
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (approximately 10 mL per gram of starting imide).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add benzyl bromide (1.1 eq) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water (3 times the volume of DMF used).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-benzyl-2-azaspiro[4.5]decane-1,3-dione.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for N-benzyl-2-azaspiro[4.5]decane-1,3-dione.
Biological Evaluation: Anticonvulsant Activity Screening
The following protocol outlines a standard and widely used preclinical model for the initial assessment of anticonvulsant activity: the Maximal Electroshock (MES) seizure test in mice.[3][6]
Rationale for the Biological Assay
The MES test is a well-validated animal model of generalized tonic-clonic seizures in humans.[3] It is particularly useful for identifying compounds that are effective against this common and severe type of seizure. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus. This model has been instrumental in the discovery and development of many clinically used antiepileptic drugs.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
Materials:
-
Male ICR mice (or other standard strain), 20-25 g
-
Test compound (N-benzyl-2-azaspiro[4.5]decane-1,3-dione)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Positive control (e.g., Phenytoin, 30 mg/kg)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (0.9% saline)
-
Animal scale
-
Syringes and gavage needles for oral administration
Procedure:
-
Animal Acclimation: Acclimate the mice to the laboratory environment for at least one week before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.
-
Compound Preparation: Prepare a suspension of the test compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg). Similarly, prepare the positive control and vehicle-only solutions.
-
Dosing: Divide the mice into groups (n=8-10 per group): vehicle control, positive control, and test compound groups at different dose levels. Administer the respective solutions orally (p.o.) or intraperitoneally (i.p.) at a fixed volume (e.g., 10 mL/kg).
-
Time to Peak Effect: Allow for a predetermined time for the compound to be absorbed and reach its peak effect (e.g., 30-60 minutes post-administration).
-
MES Induction: Apply the corneal electrodes, wetted with saline, to the eyes of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension. The absence of this response is considered protection.
-
Data Analysis: Record the number of animals protected in each group. Calculate the percentage of protection for each dose of the test compound. If a dose-response relationship is observed, the median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.
-
Neurotoxicity: To assess potential side effects, a rotorod test can be performed at the same time points to determine the median toxic dose (TD₅₀). The protective index (PI = TD₅₀/ED₅₀) can then be calculated to evaluate the compound's margin of safety.
Hypothetical Data Presentation
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals Protected / Total | Protection (%) |
| Vehicle Control | - | 0 / 10 | 0 |
| Phenytoin | 30 | 9 / 10 | 90 |
| Test Compound | 10 | 2 / 10 | 20 |
| Test Compound | 30 | 6 / 10 | 60 |
| Test Compound | 100 | 9 / 10 | 90 |
This table presents hypothetical data for illustrative purposes.
Mechanistic Insights and Future Directions
While the precise mechanism of action of novel anticonvulsants needs to be elucidated through further studies, many existing drugs with similar structural motifs act by modulating ion channels (e.g., voltage-gated sodium or calcium channels) or enhancing GABAergic inhibition.[7] The this compound scaffold provides a rigid framework to which various pharmacophoric groups can be attached to target these pathways.
Caption: Potential mechanisms of action for anticonvulsant derivatives.
Future work should focus on synthesizing a library of derivatives with diverse substituents at the nitrogen atom and other positions of the scaffold to establish a comprehensive SAR. Promising compounds should be further evaluated in other seizure models (e.g., the pentylenetetrazole (scPTZ) test for absence seizures) and for their pharmacokinetic properties and safety profiles.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutics, particularly for CNS disorders such as epilepsy. The synthetic and biological protocols provided in these application notes offer a solid foundation for researchers to explore the potential of this versatile chemical entity. With a systematic approach to synthesis, screening, and mechanistic studies, novel drug candidates with improved efficacy and safety profiles can be discovered.
References
-
ResearchGate. (n.d.). Previous and present approaches for synthesis of spiro‐succinimides under metal‐catalysis. Retrieved from [Link]
- Li, W., et al. (2018). A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides. Molecules, 23(1), 133.
-
RSC Publishing. (2024). Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes. Retrieved from [Link]
- Wang, Y., et al. (2021). Synthesis of Spiro 3,3'-Cyclopropyl Oxindoles Via N-Bromosuccinimide-Mediated Ring-Closing and Contraction Cascade. The Journal of Organic Chemistry, 86(1), 1141-1151.
-
ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]
- Lee, D. H. (n.d.). Synthesis and Anticonvulsant Activity of (R)- and (S)-3-(Carbobenzyloxy-amino-1-glutarimidooxy)esters. Bulletin of the Korean Chemical Society.
-
ResearchGate. (n.d.). Synthesis of spirosuccinimide. Retrieved from [Link]
- Chapman, A. G., et al. (1989). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry, 32(9), 2263-2270.
- Luszczki, J. J., et al. (2007). Aminoglutethimide but Not Spironolactone Enhances the Anticonvulsant Effect of Some Antiepileptics Against Amygdala-Kindled Seizures in Rats. Pharmacological Reports, 59(4), 401-411.
- Pradhan, A. A., et al. (2020). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 373(2), 220-230.
-
MDPI. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
- Zhang, C., et al. (2011). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European Journal of Medicinal Chemistry, 46(1), 133-139.
-
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. Retrieved from [Link]
- El-Sofy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 143.
-
ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]
- Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
- Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5489-5501.
-
Wikipedia. (n.d.). Azaspirodecanedione. Retrieved from [Link]
- Ishiwata, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851.
-
Maryanoff, B. E., et al. (2014). Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzodioxin-2-yl)methyl]sulfamide (JNJ-26489112). Journal of Medicinal Chemistry, 57(1), 127-137.
- Leopoldo, M., et al. (2011). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Bioorganic & Medicinal Chemistry, 19(17), 5224-5233.
Sources
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for Evaluating the Efficacy of 2-Azaspiro[4.5]decane-1,3-dione Using In Vitro and In Vivo Models
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of 2-Azaspiro[4.5]decane-1,3-dione. Based on its structural characteristics as a spirocyclic compound containing a succinimide-like moiety, we hypothesize potential neuroprotective and anticonvulsant activities. This guide details a logical, tiered approach, beginning with high-throughput in vitro cell-based assays to establish initial bioactivity and progressing to validated in vivo animal models to assess physiological efficacy and tolerability. The protocols herein are designed to be self-validating and are grounded in established preclinical screening methodologies, providing a robust pathway for advancing novel CNS-active compounds from bench to preclinical development.
Introduction: Scientific Rationale
This compound is a spirocyclic building block featuring a rigid three-dimensional scaffold.[1][2] Its core structure is analogous to succinimide and hydantoin rings, which are privileged scaffolds in medicinal chemistry known for producing compounds with significant central nervous system (CNS) activity. For instance, the hydantoin moiety is the cornerstone of the widely-used anticonvulsant drug Phenytoin.[3] This structural similarity provides a strong rationale for investigating this compound and its derivatives for similar therapeutic applications.
Severe seizure activity and many neurodegenerative conditions are characterized by cycles of excitotoxicity and oxidative stress, leading to progressive neuronal damage.[4] Therefore, a compound that possesses both direct anticonvulsant properties and neuroprotective capabilities would represent a significant therapeutic advancement.
This guide presents a systematic screening cascade designed to comprehensively evaluate the efficacy of this compound. The workflow begins with foundational in vitro assays to confirm neuroprotective effects against common cellular stressors and then advances to established in vivo seizure models to determine anticonvulsant potency and therapeutic index.
Part I: In Vitro Efficacy Models
The initial phase of testing focuses on cell-based assays to rapidly determine if this compound can protect neurons from pathological insults relevant to seizure disorders and neurodegeneration. Human neuroblastoma cells, such as the SH-SY5Y line, serve as a robust and reproducible model system for initial screening.[5]
Protocol 1: Neuroprotection Against Oxidative Stress
Causality: Oxidative stress is a major contributor to neuronal damage following prolonged seizures. This assay determines if the compound can mitigate cell death induced by an oxidant, such as hydrogen peroxide (H₂O₂).[5]
Methodology:
-
Cell Culture: Culture human SH-SY5Y neuroblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include "vehicle only" and "no treatment" control wells. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium (a pre-determined toxic concentration, e.g., 100-200 µM). Remove the compound-containing medium and add the H₂O₂ solution to all wells except the "no treatment" controls. Incubate for 24 hours.[5]
-
Viability Assessment (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the "no treatment" control. Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Protocol 2: Neuroprotection Against Glutamate-Induced Excitotoxicity
Causality: Excessive glutamate receptor activation (excitotoxicity) is a primary mechanism of neuronal death in epilepsy and ischemic stroke.[4][6] This assay assesses the compound's ability to protect against this specific form of cell death.
Methodology:
-
Cell Culture & Seeding: Follow steps 1 and 2 from Protocol 2.1.
-
Compound Pre-treatment: Follow step 3 from Protocol 2.1.
-
Induction of Excitotoxicity: Prepare a toxic concentration of glutamate (e.g., 5-10 mM) in culture medium. Remove the compound-containing medium and add the glutamate solution. Incubate for 24 hours.
-
Viability Assessment: Follow steps 5 and 6 from Protocol 2.1 to determine cell viability and the EC₅₀ value.
Data Presentation: In Vitro Neuroprotection
Quantitative results from these assays should be summarized to compare potency.
| Assay Type | Insult | Endpoint | Hypothetical EC₅₀ (µM) |
| Oxidative Stress | 100 µM H₂O₂ | Cell Viability (MTT) | 12.5 |
| Excitotoxicity | 5 mM Glutamate | Cell Viability (MTT) | 25.2 |
Mechanistic Insight: Potential Targets
If this compound shows significant neuroprotective activity, subsequent experiments should explore its mechanism of action. Given its structure, plausible mechanisms include modulation of voltage-gated ion channels.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 2-Azaspiro[4.5]decane-1,3-dione Scaffold in Targeted Therapy Research
Abstract
The quest for novel therapeutic agents with high specificity and efficacy is a cornerstone of modern drug discovery. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are invaluable starting points. This guide focuses on the 2-Azaspiro[4.5]decane-1,3-dione core structure, a versatile and synthetically accessible scaffold. Its rigid, three-dimensional geometry provides a unique platform for developing targeted therapies by enabling precise spatial orientation of functional groups to interact with complex protein binding sites.[1] We will explore the evolution of this scaffold from a simple building block into sophisticated derivatives targeting key players in oncology and other diseases, including hypoxia-inducible factor (HIF) prolyl hydroxylases, the KRAS-G12D oncoprotein, and the sigma-1 (σ1) receptor. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers aiming to leverage this promising scaffold in their drug development programs.
The this compound Scaffold: A Structural Overview
The this compound molecule is characterized by a cyclopentane ring fused to a pyrrolidine-2,4-dione system at a single, shared carbon atom—the spiro center.[1] This configuration locks the molecule into a rigid, non-planar conformation.
Key Structural Features:
-
Spirocyclic Core: Confers conformational rigidity, which can reduce the entropic penalty of binding to a target protein and enhance selectivity.
-
Imide Moiety: The nitrogen atom of the pyrrolidine-1,3-dione ring is a critical handle for synthetic modification, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).[1]
-
Carbonyl Groups: The two carbonyl groups can act as hydrogen bond acceptors, contributing to target binding affinity.
Caption: Core structure and key functional features of the scaffold.
Derivative Classes and Their Therapeutic Targets
The true therapeutic potential of the this compound scaffold is realized through its derivatives. By modifying the core structure, researchers have successfully developed potent and selective inhibitors for several high-value targets in targeted therapy.
Target: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)
-
Derivative Class: 1,3,8-Triazaspiro[4.5]decane-2,4-diones (Spirohydantoins).[2]
-
Therapeutic Application: Treatment of anemia.
-
Mechanism of Action: Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on the HIF-1α subunit, targeting it for proteasomal degradation. In low oxygen (hypoxia), PHD activity is reduced, allowing HIF-1α to stabilize, translocate to the nucleus, and activate genes like erythropoietin (EPO), which stimulates red blood cell production. The spirohydantoin derivatives act as pan-inhibitors of PHD enzymes (PHD1-3), mimicking a hypoxic state. This leads to the stabilization of HIF-1α and a robust increase in endogenous EPO production, offering a novel treatment for anemia.[2]
Caption: Inhibition of PHD enzymes by spirohydantoins stabilizes HIF-1α.
Target: KRAS-G12D Oncoprotein
-
Derivative Class: 1-Oxa-3,7-diazaspiro[4.5]decan-2-one derivatives.[3]
-
Therapeutic Application: Oncology (e.g., pancreatic, colorectal cancers).
-
Mechanism of Action: The KRAS protein is a small GTPase that functions as a molecular switch in the RAS/MAPK signaling pathway, which controls cell proliferation, differentiation, and survival. Mutations like G12D lock KRAS in a perpetually "on" state, leading to uncontrolled cell growth. Developing inhibitors for KRAS has been notoriously difficult. Recently, novel 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective inhibitors of the KRAS-G12D mutant, demonstrating strong protein binding affinity and nanomolar IC50 values in cellular assays.[3] These compounds bind to the active site, preventing downstream signaling and halting oncogenic proliferation.
Caption: General workflow for N-functionalization of the core scaffold.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert nitrogen atmosphere, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the imide nitrogen to form a reactive nucleophile without competing in the subsequent substitution reaction. Anhydrous DMF is used as it is a polar aprotic solvent that can dissolve the ionic intermediate.
-
-
Anion Formation: Allow the reaction mixture to stir at room temperature for 1 hour or until hydrogen gas evolution ceases.
-
Electrophile Addition: Cool the mixture back to 0°C and add the desired electrophile (e.g., an alkyl or benzyl halide, R-X, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until completion (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Causality: The aqueous workup removes DMF and inorganic salts. Ethyl acetate is a common organic solvent for extracting moderately polar products.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted derivative.
-
Validation: Confirm the structure of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: Cellular Cytotoxicity Evaluation (MTT Assay)
This assay is fundamental for assessing the anticancer potential of newly synthesized derivatives by measuring their ability to inhibit cell proliferation. [4] Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Synthesized spiro-derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation and Interpretation
Quantitative data from screening campaigns should be summarized in a clear and concise format to facilitate SAR analysis.
Table 1: Comparative In Vitro Activity of Spiro-Derivatives This table presents a collection of reported activity data for various derivatives based on the 2-Azaspiro[4.5]decane scaffold.
| Derivative Class | Compound ID | Target / Cell Line | Assay Type | Activity (IC50 / Kd) | Reference |
| 1-Oxa-4-azaspiro...dione | 6d | A549 (Lung Cancer) | Cytotoxicity | 0.26 µM | [5] |
| 1-Oxa-4-azaspiro...dione | 8d | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 0.10 µM | [5] |
| 1-Oxa-4-azaspiro...dione | 6b | HeLa (Cervical Cancer) | Cytotoxicity | 0.18 µM | [5] |
| 1-Oxa-3,7-diazaspiro...one | HDB-2 | KRAS-G12D | Protein Binding | 48.17 nM | [3] |
| 1-Oxa-3,7-diazaspiro...one | HDB-3 | KRAS-G12D | Protein Binding | 85.17 nM | [3] |
| 1,4-Dioxa-8-azaspiro...decane | 5a | Sigma-1 (σ1) Receptor | Binding Affinity | 5.4 nM (Ki) | [6] |
Conclusion and Future Outlook
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel agents in targeted therapy. Its inherent structural rigidity and synthetic tractability have enabled medicinal chemists to design potent and selective modulators for challenging targets like PHD enzymes and the KRAS-G12D oncoprotein. The successful application of its derivatives in oncology, anemia, and molecular imaging highlights its vast potential.
Future research should focus on expanding the chemical space around this scaffold. Exploring novel substitutions, altering the core ring structures (e.g., creating 2-Azaspiro[5.5]undecane derivatives), and applying these compounds to new target classes will undoubtedly yield the next generation of innovative therapeutics.
References
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]
-
Kaminski, K., et al. (2008). Synthesis, Physicochemical and Anticonvulsant Properties of New N-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. ResearchGate. Retrieved from [Link]
-
Shin, S. Y., et al. (2023). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. ResearchGate. Retrieved from [Link]
-
Karampelas, T., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Guenzler-Pukall, V., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(7), 2945-59. Retrieved from [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (n.d.). ResearchGate. Retrieved from [Link]
-
Liu, W., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Retrieved from [Link]
-
El-Sofy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
El-Sofy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Retrieved from [Link]
-
Hakobyan, A., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Retrieved from [Link]
-
Ha, H., et al. (2024). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437. Retrieved from [Link]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. Retrieved from [Link]
-
El-Sofy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Retrieved from [Link]
-
Travelli, C., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Retrieved from [Link]
-
Franchini, S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. Amanote Research. Retrieved from [Link]
-
Travelli, C., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA - Unife. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azaspiro[4.5]decane-1,3-dione
Welcome to the technical support center for the synthesis of 2-Azaspiro[4.5]decane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully synthesize this valuable spirohydantoin.
Introduction
This compound, a spiro-hydantoin derivative, is a key structural motif in medicinal chemistry, often explored for its potential therapeutic properties.[1][2] The most common and direct route to this compound is the Bucherer-Bergs reaction, a multicomponent reaction involving cyclohexanone, a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[3][4][5] While seemingly straightforward, this reaction can present several challenges. This guide will walk you through troubleshooting these issues and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of this compound, or the reaction doesn't seem to be working at all. What are the possible causes and how can I fix this?
A: Low or no yield is a common frustration. Let's break down the potential culprits and their solutions:
-
Cause 1: Reagent Quality and Stoichiometry. The purity of your starting materials is crucial. Old or impure cyclohexanone, potassium cyanide, or ammonium carbonate can significantly hinder the reaction. Additionally, the molar ratios of the reactants are critical.[4]
-
Solution:
-
Ensure you are using high-purity reagents. It is advisable to use freshly opened or properly stored chemicals.
-
A typical molar ratio for the ketone:cyanide:ammonium carbonate is 1:2:2.[4] Carefully measure your reagents to maintain this stoichiometry.
-
-
-
Cause 2: Inefficient Reaction Conditions. Temperature and reaction time play a significant role in the Bucherer-Bergs reaction.[5] Insufficient heating or a short reaction time may lead to incomplete conversion.
-
Solution:
-
The reaction is typically heated to 60-70°C in a sealed vessel.[3] Ensure your reaction mixture reaches and maintains this temperature.
-
The reaction time can be lengthy, sometimes requiring several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Consider the use of ultrasonication, which has been shown to accelerate hydantoin formation and improve yields at lower temperatures.[3][6]
-
-
-
Cause 3: pH of the Reaction Mixture. The pH of the reaction medium should be in the range of 8-9.[4] Ammonium carbonate acts as a buffer to maintain this pH. If the pH is too low, cyanohydrin formation is hindered. If it's too high, cyanide can degrade.[4]
-
Solution: Check the pH of your reaction mixture. If necessary, adjust it carefully.
-
Problem 2: Formation of Side Products and Impurities
Q: My final product is impure, and I'm having trouble with purification. What are the likely side products and how can I minimize their formation and remove them?
A: The formation of side products is a common challenge. Here are some likely impurities and strategies to deal with them:
-
Side Product 1: Polymerization Products. Ketones, especially under basic conditions, can undergo self-condensation or polymerization, leading to a complex mixture of byproducts.[6]
-
Mitigation:
-
Maintain the recommended reaction temperature; excessive heat can promote polymerization.
-
Ensure a homogenous reaction mixture with efficient stirring.
-
-
-
Side Product 2: Unreacted Intermediates. Incomplete reaction can leave behind intermediates such as the cyanohydrin or the aminonitrile.
-
Mitigation:
-
As mentioned earlier, ensure sufficient reaction time and temperature.
-
Monitor the reaction by TLC to confirm the disappearance of starting materials and intermediates.
-
-
-
Purification Strategy:
-
Recrystallization: This is the most common and effective method for purifying this compound.[4]
-
Recommended Solvents: Ethanol/water mixtures are often ideal for recrystallization.[4] You can also try ethyl acetate or acetone.
-
-
Acid-Base Extraction: During the workup, after the reaction is complete, acidification with an acid like HCl will precipitate the hydantoin product.[4] This helps to remove any basic impurities. Ensure the final pH is acidic to maximize precipitation.
-
Problem 3: Difficult Work-up and Product Isolation
Q: The work-up procedure is messy, and I'm losing a lot of my product during isolation. Are there any tips for a cleaner and more efficient work-up?
A: A challenging work-up can significantly impact your final yield. Here are some tips for a smoother process:
-
Tip 1: Careful Acidification. When acidifying the reaction mixture to precipitate the product, do so slowly and with cooling in an ice bath. This will help to control any potential exotherms and lead to the formation of more easily filterable crystals.
-
Tip 2: Efficient Filtration and Washing.
-
Use a Büchner funnel for vacuum filtration to effectively separate the solid product.
-
Wash the collected solid with cold water to remove any inorganic salts (like unreacted ammonium carbonate or potassium salts). Follow this with a wash using a non-polar solvent like hexane to remove any non-polar impurities.
-
-
Tip 3: Dealing with Emulsions. If you encounter emulsions during an extraction step, try adding a small amount of brine (saturated NaCl solution) to break the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Bucherer-Bergs reaction for the synthesis of this compound?
A1: The reaction proceeds through several key steps:
-
Cyanohydrin Formation: The carbonyl group of cyclohexanone is attacked by a cyanide ion to form a cyanohydrin intermediate.[4]
-
Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2 reaction to form an α-aminonitrile.[4][7]
-
Carbamic Acid Formation: The nitrogen of the aminonitrile attacks carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[4][6]
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.[6][7]
-
Rearrangement to Hydantoin: This intermediate then rearranges, via an isocyanate intermediate, to form the final this compound product.[4][6]
DOT script for the Bucherer-Bergs Reaction Mechanism:
Caption: Bucherer-Bergs reaction mechanism for this compound synthesis.
Q2: Are there any alternative synthetic routes to this compound?
A2: Yes, while the Bucherer-Bergs reaction is the most common, other methods exist for synthesizing spirohydantoins. One notable alternative is a multi-step synthesis starting from an appropriate α-amino nitrile. This intermediate can be reacted with an isocyanate, followed by cyclization to form the hydantoin ring.[1] Another approach involves the reaction of ketones with carbon disulfide and ammonium cyanide to form dithiohydantoins, which can then be converted to the desired hydantoin.[6] However, for this compound, the Bucherer-Bergs reaction remains the most direct and widely used method.[5]
Q3: What are the key safety precautions I should take when performing this synthesis?
A3: Safety is paramount, especially when working with cyanides.
-
Cyanide Handling: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic.[4] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and ensure you are trained in its use.
-
Acidification: Be extremely careful during the acidification step of the work-up. Adding acid to a solution containing cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas. This step must be performed in a fume hood.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste disposal protocols. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.
Q4: What are the expected physical and spectral properties of this compound?
A4: The following table summarizes some of the key properties of the target compound:
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂[8][9] |
| Molecular Weight | 167.21 g/mol [8][9] |
| Appearance | White solid |
| Melting Point | 162.6°C[8] |
| Boiling Point | 350.7°C at 760 mmHg[8] |
For spectral data, you would expect to see characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy corresponding to the spirocyclic structure and the dione functional groups.
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
This protocol is a general guideline. You may need to optimize it for your specific laboratory conditions.
Materials:
-
Cyclohexanone
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (50% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a pressure-resistant flask equipped with a magnetic stir bar, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).
-
Add a 50% aqueous ethanol solution to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating.
-
Seal the flask tightly and heat the reaction mixture to 60-70°C with vigorous stirring.
-
Maintain this temperature and continue stirring for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of cyclohexanone), cool the reaction mixture to room temperature and then in an ice bath.
-
IN A FUME HOOD , slowly add concentrated HCl to the cold reaction mixture with stirring until the pH is acidic (pH ~2-3). A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
DOT script for the Experimental Workflow:
Caption: A step-by-step workflow for the synthesis of this compound.
References
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
S. V. S. M. Uppireddy, et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 2021. [Link]
- Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction.
-
PubChem. This compound. [Link]
-
MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]
-
PubMed. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. [Link]
-
PubMed. Solution-phase parallel synthesis of spirohydantoins. [Link]
-
PubMed Central. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. [Link]
-
PubChemLite. This compound. [Link]
-
ResearchGate. 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]
-
MDPI. [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. [Link]
-
MDPI. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
-
PubMed. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). [Link]
Sources
- 1. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. echemi.com [echemi.com]
- 9. This compound | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Spiro-succinimide Synthesis
Welcome to the Technical Support Center for Spiro-succinimide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. The spiro-succinimide core is a privileged scaffold in medicinal chemistry, and its efficient synthesis is crucial for the rapid advancement of discovery programs.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of spiro-succinimide synthesis and optimize your reaction conditions for maximal yield, purity, and stereoselectivity.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your decision-making process.
Issue 1: Low or No Product Yield
Question: I am attempting a spiro-succinimide synthesis, but I am observing very low yield or no desired product at all. What are the common causes and how can I systematically troubleshoot this issue?
Answer:
Low or no product yield is a frequent challenge in complex organic syntheses. The root cause can often be traced back to one or more of the following factors:
-
Sub-optimal Reaction Conditions: Temperature, concentration, and reaction time are critical parameters. A reaction that is too dilute or not heated sufficiently may not proceed at an appreciable rate. Conversely, excessive heat can lead to decomposition of starting materials, intermediates, or the final product.[3][4]
-
Catalyst Inactivity or Degradation: In metal-catalyzed reactions, the catalyst's oxidation state and ligand sphere are crucial. Improper handling or the presence of impurities can lead to catalyst deactivation.[3] For instance, some rhodium and palladium catalysts used in these syntheses are sensitive to air and moisture.[5][6]
-
Poor Quality of Reagents or Solvents: The presence of water or other reactive impurities in your starting materials or solvents can interfere with the reaction mechanism.[3][7] For example, in reactions involving organometallic reagents, trace amounts of water can lead to quenching and significantly lower yields.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can halt the reaction prematurely or lead to the formation of side products.
Troubleshooting Protocol:
-
Verify Reagent and Solvent Quality:
-
Use freshly distilled or anhydrous solvents.
-
Ensure the purity of your starting materials via NMR or other appropriate analytical techniques.
-
If using a catalyst, consider purchasing a new batch or testing its activity on a known, reliable reaction.
-
-
Systematic Re-optimization of Reaction Conditions:
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to determine the optimal thermal conditions.
-
Concentration Effects: Perform the reaction at different concentrations to see if a more concentrated or dilute environment is favorable.
-
Time Course Study: Take aliquots from the reaction mixture at different time points (e.g., 1h, 4h, 12h, 24h) and analyze them by TLC or LC-MS to monitor the progress of the reaction and check for product degradation over time.
-
-
Catalyst and Additive Screening:
-
If applicable, screen a panel of catalysts with different metals or ligand systems.
-
Vary the catalyst loading to find the optimal concentration.
-
Investigate the effect of additives, such as bases or co-catalysts, which can play a critical role in the reaction mechanism.[8]
-
Issue 2: Poor Diastereoselectivity
Question: My reaction produces the desired spiro-succinimide, but as a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of the reaction?
Answer:
Controlling stereoselectivity is a common hurdle in the synthesis of complex molecules like spiro-succinimides. The diastereomeric ratio is influenced by the kinetic and thermodynamic parameters of the reaction, as well as the steric and electronic properties of the substrates and reagents.[9]
-
Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio can be a result of either kinetic (rate-controlled) or thermodynamic (equilibrium-controlled) factors. A kinetically controlled reaction will favor the product that is formed fastest, while a thermodynamically controlled reaction will favor the most stable product.
-
Influence of Reaction Parameters:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to a single diastereomer.
-
Solvent: The polarity of the solvent can influence the conformation of the transition state, thereby affecting the diastereomeric outcome.
-
Catalyst/Reagent: The choice of catalyst or reagent can have a profound impact on stereoselectivity. Bulky ligands on a metal catalyst, for example, can create a chiral environment that favors the formation of one diastereomer over another.
-
Troubleshooting Protocol:
-
Temperature Variation:
-
Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to see if kinetic control can be enhanced.
-
Conversely, running the reaction at a higher temperature for a longer period might allow for equilibration to the thermodynamically more stable diastereomer.
-
-
Solvent Screening:
-
Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile, DMF). A systematic approach is outlined in the table below.
-
-
Substrate and Reagent Modification:
-
If possible, modify the starting materials to introduce bulky substituents that can sterically direct the reaction pathway.
-
In catalyzed reactions, explore different catalysts or ligands that can impart greater facial selectivity.
-
Table 1: Effect of Reaction Parameters on Diastereoselectivity
| Parameter | Variation | Rationale | Expected Outcome on Selectivity |
| Temperature | Decrease (e.g., from 80 °C to 0 °C) | Favors the kinetic product by increasing the energy difference between competing transition states. | Often improves diastereomeric ratio. |
| Increase (e.g., from 25 °C to 100 °C) | May allow for equilibration to the more stable thermodynamic product. | Can change the major diastereomer. | |
| Solvent | Non-polar (e.g., Toluene) | May favor a more compact, organized transition state. | Can enhance selectivity. |
| Polar aprotic (e.g., DMF) | Can stabilize charged intermediates, potentially altering the reaction pathway. | May favor a different diastereomer. | |
| Catalyst | Bulky Ligands | Creates a sterically hindered environment around the catalytic center. | Can induce high levels of asymmetry. |
| Base | Sterically Hindered Base | Can influence which proton is removed, affecting the geometry of the reactive intermediate. | May improve diastereoselectivity. |
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized the spiro-succinimide, but I am struggling to purify it from starting materials and byproducts. What are the best strategies for purification?
Answer:
Purification of spirocyclic compounds can be challenging due to the potential for closely eluting isomers and byproducts. A multi-pronged approach is often necessary.
-
Chromatographic Techniques:
-
Flash Column Chromatography: This is the most common method for purification. Careful optimization of the solvent system is key. A shallow gradient elution can improve the separation of closely related compounds.
-
Preparative HPLC/SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can offer superior resolution. Chiral stationary phases are essential for separating enantiomers.[10]
-
-
Crystallization:
-
If the product is a solid, recrystallization can be a powerful purification technique. Screening various solvent systems is crucial to find conditions that promote the crystallization of the desired product while leaving impurities in the mother liquor.
-
-
Chemical Derivatization:
-
In some cases, it may be beneficial to temporarily convert the product into a derivative that is easier to purify. After purification, the derivative can be converted back to the target molecule.
-
Troubleshooting Workflow for Purification:
Caption: A decision-making workflow for the purification of spiro-succinimides.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing starting materials for a spiro-succinimide synthesis?
A1: The choice of starting materials is fundamental to the success of the synthesis. Key considerations include:
-
Functional Group Compatibility: Ensure that the functional groups on your starting materials are compatible with the reaction conditions. Protecting groups may be necessary for sensitive moieties.
-
Steric and Electronic Effects: The substituents on your reactants can significantly influence the reaction's feasibility and stereochemical outcome. For example, electron-withdrawing or -donating groups can alter the reactivity of the reaction partners.[11]
-
Availability and Cost: For drug development applications, the scalability and cost-effectiveness of the synthesis are paramount. Choose readily available and affordable starting materials whenever possible.
Q2: How do I set up a robust experimental protocol for optimizing a new spiro-succinimide synthesis?
A2: A systematic approach is crucial. A Design of Experiments (DoE) approach can be highly effective for multi-variable optimization. However, a more traditional one-factor-at-a-time (OFAT) approach can also be successful:
-
Literature Precedent: Start by identifying a similar transformation in the literature and use those conditions as your starting point.
-
Initial Scoping: Run a small-scale reaction to confirm that the desired transformation is occurring.
-
Parameter Screening: Systematically vary one parameter at a time (e.g., temperature, solvent, catalyst, base) while keeping others constant to identify the key drivers of yield and selectivity.
-
Optimization: Once the key parameters are identified, perform a more focused optimization around the most promising conditions.
Q3: Are there any common side reactions to be aware of during spiro-succinimide synthesis?
A3: Yes, several side reactions can occur depending on the specific synthetic route:
-
Decomposition: The starting materials or product may be unstable under the reaction conditions, leading to decomposition.
-
Epimerization: The stereocenter at the spiro-carbon can sometimes be prone to epimerization under basic or acidic conditions, leading to a mixture of diastereomers.
-
Rearrangement Reactions: Strained spirocyclic systems can sometimes undergo rearrangements to form more stable products.[2]
-
Michael Addition without Cyclization: In some cases, the initial Michael addition may occur without the subsequent cyclization to form the spiro-succinimide.
Careful monitoring of the reaction by TLC or LC-MS can help in identifying the formation of these byproducts early on, allowing for timely adjustments to the reaction conditions.
References
-
A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides. MDPI.[Link]
-
A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3 - NIH. National Institutes of Health.[Link]
-
What could be reason for getting a very low yield in organic chemistry? - Quora. Quora.[Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. Reddit.[Link]
-
Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[3][7]trienones | The Journal of Organic Chemistry - ACS Publications. American Chemical Society.[Link]
-
Phase‐Transfer Catalytic Strategy: Rapid Synthesis of Spiro‐Fused Heterocycles, Integrated with Four Pharmacophores‐Succinimide, Pyrrolidine, Oxindole, and Trifluoromethyl Group - ResearchGate. ResearchGate.[Link]
-
Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate.[Link]
-
Stereoselective and Stereospecific Reactions - Master Organic Chemistry. Master Organic Chemistry.[Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs | Request PDF - ResearchGate. ResearchGate.[Link]
-
Common ways to lose product and reduce yield? : r/chemistry - Reddit. Reddit.[Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. Reddit.[Link]
-
Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[3][7]trienones - PMC - PubMed Central. National Institutes of Health.[Link]
-
Synthesis of Succinimide Spiro-Fused Sultams from the Reaction of N-(Phenylsulfonyl)acetamides with Maleimides via C(sp2)-H Activation - ResearchGate. ResearchGate.[Link]
-
Straightforward Synthesis of Succinimide-Fused Pyrrolizidines by A Three-Component Reaction of α-Diketone, Amino Acid, and Maleimide - ResearchGate. ResearchGate.[Link]
-
Synthesis of spirosuccinimide. | Download Scientific Diagram - ResearchGate. ResearchGate.[Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. National Institutes of Health.[Link]
-
Previous and present approaches for synthesis of spiro‐succinimides under metal‐catalysis. - ResearchGate. ResearchGate.[Link]ides-under-metal-catalysis_fig2_359333333)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Common impurities and byproducts in 2-Azaspiro[4.5]decane-1,3-dione synthesis
Welcome to the Technical Support Center for the synthesis of 2-Azaspiro[4.5]decane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic compound. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. Our approach is grounded in established chemical principles and field-proven insights to help you identify and resolve issues related to impurities and byproducts.
I. Overview of the Synthesis and Potential Challenges
The synthesis of this compound, a spiro-succinimide, is most commonly achieved through the cyclization of a suitable precursor, such as 1-aminocyclohexane-1-carboxylic acid or a related derivative. A plausible and efficient method involves the thermal condensation of 1-aminocyclohexanecarboxylic acid with succinic anhydride. This reaction, while straightforward in principle, can be accompanied by the formation of several impurities and byproducts that may complicate purification and affect the final product's quality.
The primary challenges in this synthesis revolve around ensuring complete cyclization, preventing side reactions, and effectively removing unreacted starting materials and byproducts. This guide will address these challenges in a structured question-and-answer format.
II. Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the synthesis and purification of this compound.
dot
Caption: A general workflow for troubleshooting common issues in the synthesis of this compound.
Q1: My final product shows a lower melting point and a broad melting range. What is the likely cause?
A broad melting range is a classic indicator of impurities. The most common culprits in this synthesis are unreacted starting materials or the presence of byproducts.
-
Unreacted 1-Aminocyclohexanecarboxylic Acid: This starting material has a very high melting point (>300 °C) and is zwitterionic, making it sparingly soluble in many organic solvents used for recrystallization.[1] Its presence can significantly depress and broaden the melting point of the final product.
-
Unreacted Succinic Anhydride: While volatile, residual succinic anhydride can remain. It has a melting point of 119-120 °C.[2]
-
Hydrolysis Product: The primary byproduct, 1-(2-carboxy-acetylamino)-cyclohexanecarboxylic acid (the ring-opened amic acid), will have a different melting point and can act as an impurity.
Troubleshooting Steps:
-
Confirm the presence of impurities: Use analytical techniques like ¹H NMR or TLC to identify the presence of starting materials or other species.
-
Purification:
-
Recrystallization: A carefully chosen solvent system can effectively remove these impurities. Consider solvents like ethyl acetate, ethanol/water mixtures, or isopropanol.
-
Washing: If the impurity is suspected to be the amino acid starting material, washing the crude product with a solvent in which the desired product is soluble but the amino acid is not (e.g., dichloromethane or chloroform) may be effective.
-
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
Unexpected peaks in the ¹H NMR spectrum are your primary tool for diagnosing issues in your reaction.
-
Unreacted 1-Aminocyclohexanecarboxylic Acid: This will show characteristic peaks for the cyclohexane protons, but the chemical shifts will differ from the product due to the free amine and carboxylic acid groups.
-
1-(2-carboxy-acetylamino)-cyclohexanecarboxylic acid (Amic Acid): This hydrolysis product will have a more complex spectrum than the desired product. You will see additional signals for the carboxylic acid protons and potentially different shifts for the methylene protons adjacent to the amide.
-
Polymeric Byproducts: Broad, poorly resolved humps in the baseline can indicate the formation of oligomers or polymers, which can occur at high temperatures.
Troubleshooting Steps:
-
Acquire a ¹H NMR of your starting materials for direct comparison.
-
Use D₂O exchange: A broad peak that disappears upon shaking the NMR sample with a drop of D₂O is indicative of an exchangeable proton (e.g., -NH, -OH, -COOH), which can help identify the amic acid or unreacted amino acid.
-
Consult reference spectra: Compare your spectrum to known spectra of the starting materials and, if available, the expected byproducts.
Q3: My reaction yield is consistently low. What factors should I investigate?
Low yields can be frustrating, but a systematic approach can help identify the root cause.
-
Incomplete Reaction: The thermal condensation may not have gone to completion.
-
Sub-optimal Temperature: The temperature may be too low for efficient cyclization or too high, leading to degradation or byproduct formation.
-
Inefficient Water Removal: The water formed during the cyclization of the intermediate amic acid can inhibit the reaction from reaching completion.
-
Hydrolysis during Workup: The succinimide ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[3][4][5]
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or ¹H NMR of aliquots to determine the optimal reaction time. A temperature range of 140-180 °C is typically effective for such condensations.
-
Water Removal: If performing a thermal condensation, consider using a Dean-Stark trap or performing the reaction under a vacuum to remove water as it is formed.
-
Control pH during Workup: Ensure that the workup conditions are neutral or mildly acidic to minimize hydrolysis of the succinimide ring.
III. Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A highly plausible and common method for the synthesis of succinimides is the thermal condensation of a primary amine with succinic anhydride. In this case, the reaction would proceed via the initial formation of an amic acid intermediate from 1-aminocyclohexanecarboxylic acid and succinic anhydride, followed by thermal cyclization with the elimination of water.
dot
Caption: A plausible synthetic pathway for this compound.
Q2: What are the primary impurities and byproducts I should be aware of?
The following table summarizes the most common impurities and byproducts, their sources, and key analytical signatures.
| Impurity/Byproduct | Source | Key Analytical Signatures |
| 1-Aminocyclohexanecarboxylic Acid | Unreacted starting material | High melting point (>300 °C)[1]; distinct ¹H and ¹³C NMR signals compared to the product. |
| Succinic Anhydride | Unreacted starting material | Melting point of 119-120 °C[2]; characteristic anhydride carbonyl peaks in IR spectrum (~1860 and 1780 cm⁻¹). |
| 1-(2-carboxy-acetylamino)-cyclohexanecarboxylic acid (Amic Acid) | Incomplete cyclization or hydrolysis of the product | Presence of two carboxylic acid protons in ¹H NMR (exchangeable with D₂O); broader melting range.[3][4][5] |
| Polymeric Byproducts | High reaction temperatures | Broad, unresolved signals in the NMR baseline; insolubility in common solvents. |
Q3: What are the expected analytical data for pure this compound?
For a pure sample of this compound (C₉H₁₃NO₂; MW: 167.21 g/mol ), you should expect the following:
-
¹H NMR: Signals corresponding to the methylene protons of the succinimide ring and the cyclohexane ring. The succinimide protons will likely appear as a singlet, while the cyclohexane protons will be a series of multiplets. A signal for the N-H proton will also be present, which will be exchangeable with D₂O.
-
¹³C NMR: A characteristic peak for the spiro-carbon, two carbonyl peaks for the dione, and signals for the carbons of the cyclohexane and succinimide rings.
-
IR Spectroscopy: Characteristic absorption bands for the imide carbonyl groups (C=O) in the range of 1700-1780 cm⁻¹ and an N-H stretching band around 3200 cm⁻¹.[5]
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 167.[3] Fragmentation patterns may include the loss of CO, CONH, and fragmentation of the cyclohexane ring.[6][7][8][9]
Q4: What are the best practices for the purification of this compound?
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvents, such as ethyl acetate, ethanol, isopropanol, or mixtures with water, to find the optimal system.
-
Column Chromatography: For oily products or difficult-to-separate impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point.[4]
-
Drying: Ensure the final product is thoroughly dried under a vacuum to remove any residual solvents, which are also a form of impurity.
IV. Conclusion
The synthesis of this compound is an achievable goal for a well-equipped researcher. By understanding the potential side reactions and having a systematic approach to troubleshooting, you can overcome the common challenges associated with this synthesis. This guide provides the foundational knowledge to identify impurities, optimize reaction conditions, and effectively purify your target compound. For further assistance, always refer to the primary literature for analogous transformations.
V. References
-
YAKATAN, G. J., & FAH, S. A. (1977). Kinetics of Hydrolysis of Succinimides. Drug Development and Industrial Pharmacy, 3(4), 315-330.
-
Taylor & Francis Online. (2008, October 20). Kinetics of Hydrolysis of Succinimides. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Kinetics of Hydrolysis of Succinimides. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
-
Corrosion. (2023, April 14). Succinic Anhydride Synthesis [Video]. YouTube. [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Kuz'mina, N. E., Moiseev, S. V., & Shevchenko, M. D. (2021). Development and Validation of 2-Azaspiro[10][11] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1648. [Link]
Sources
- 1. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Azaspiro[4.5]decane-3,8-dione synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Azaspiro[4.5]decane-1,3-dione Synthesis
Welcome to the technical support center for the synthesis and purification of 2-Azaspiro[4.5]decane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. We will delve into the nuances of the synthesis, focusing on enhancing both yield and purity through a troubleshooting-oriented approach.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and classical method for synthesizing spirohydantoins like this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of a ketone (in this case, cyclohexanone) with an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide) and ammonium carbonate. An alternative, often preferred for safety reasons, is the Strecker synthesis of an α-aminonitrile from cyclohexanone, followed by reaction with an isocyanate and subsequent cyclization.[1]
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction is a primary suspect, often due to suboptimal reaction temperature, insufficient reaction time, or poor mixing of the heterogeneous reaction mixture. Side reactions, such as the polymerization of cyanide or the hydrolysis of intermediates, can also significantly reduce the yield. Finally, losses during the work-up and purification steps are common and should be carefully optimized.
Q3: I am observing significant impurities in my final product. What are the common byproducts in this synthesis?
A3: Common impurities include unreacted starting materials (cyclohexanone), the intermediate aminonitrile if the cyclization is incomplete, and potential side products from the hydrolysis of the dione ring. Depending on the reaction conditions, polymers and other condensation products can also form.
Q4: What are the recommended purification techniques for this compound?
A4: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical and may require some experimentation; common solvents for recrystallizing hydantoins include ethanol, water, or mixtures thereof. For more persistent impurities, column chromatography on silica gel may be necessary.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, and Mass Spectrometry (MS) will verify the molecular weight.[3] Infrared (IR) spectroscopy can be used to identify the characteristic functional groups (C=O and N-H stretches) of the hydantoin ring.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter during the synthesis and purification of this compound, along with recommended solutions.
Problem 1: The reaction fails to initiate or proceeds very slowly.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or LC-MS. | The Bucherer-Bergs reaction often requires an initial activation energy to proceed at a reasonable rate. |
| Poor Reagent Quality | Ensure that the cyanide source and ammonium carbonate are fresh and have been stored under appropriate conditions (cool and dry). | Moisture can lead to the hydrolysis of cyanide and ammonium carbonate, reducing their reactivity. |
| Inefficient Mixing | Increase the stirring rate to ensure the heterogeneous mixture is well-suspended. Consider using a mechanical stirrer for larger-scale reactions. | Efficient mixing is crucial for bringing the reactants into contact, especially in a multiphase reaction. |
Problem 2: The isolated product is an oil or fails to crystallize.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Impurities | Attempt to purify a small portion of the crude product by column chromatography to see if a solid can be obtained. The presence of unreacted starting materials or byproducts can inhibit crystallization. | Impurities can disrupt the crystal lattice formation, leading to the product "oiling out." |
| Incorrect Recrystallization Solvent | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Try solvent mixtures like ethanol/water or ethyl acetate/hexanes. | The solubility profile of the product is key to successful recrystallization. |
| Supersaturation | If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization. | Nucleation is often the rate-limiting step in crystallization. These techniques provide a surface for crystals to begin forming. |
Problem 3: The final product has a low melting point or a broad melting range.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Residual Solvent | Dry the product under high vacuum for an extended period, possibly with gentle heating. | Residual solvent can act as an impurity, depressing and broadening the melting point. |
| Presence of Impurities | Re-purify the product by recrystallization, ensuring slow cooling to promote the formation of well-defined crystals. If recrystallization is ineffective, consider column chromatography. | A sharp melting point is a good indicator of high purity for a crystalline solid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bucherer-Bergs Reaction
This protocol is a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
Cyclohexanone
-
Potassium Cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a well-ventilated fume hood, combine cyclohexanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated HCl to pH 1-2. (CAUTION: This step will generate toxic HCN gas and must be performed in a well-ventilated fume hood).
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol (or another suitable solvent).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
| Parameter | Expected Outcome | Analytical Method |
| Yield | 60-80% (can vary) | Gravimetric analysis |
| Purity | >98% | HPLC, NMR |
| Melting Point | Sharp melting point | Melting point apparatus |
| ¹H NMR | Peaks corresponding to the cyclohexyl and hydantoin protons | NMR Spectroscopy |
| ¹³C NMR | Peaks for carbonyl carbons and spiro carbon | NMR Spectroscopy |
| Mass Spectrum | Correct molecular ion peak | Mass Spectrometry |
Visualizing the Workflow
Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
This troubleshooting guide provides a comprehensive overview of the synthesis and purification of this compound. By understanding the underlying chemical principles and potential pitfalls, researchers can significantly improve their yield and purity, leading to more reliable and reproducible results.
References
- ResearchGate. 4‐step synthesis of 2‐oxaspiro[4.
- Google Patents. CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.
- sfera - Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. N.A.
- MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. N.A.
- ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. N.A.
- PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. N.A.
- CLEARSYNTH. This compound. N.A.
- PubMed Central. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. N.A.
- ResearchGate. The synthetic methods of oxa‐azaspiro[4.
- Sigma-Aldrich. This compound. N.A.
- PubChem. This compound. N.A.
- ResearchGate. New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study | Request PDF. N.A.
- MDPI. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. N.A.
- ResearchGate. 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. N.A.
- PubMed. Solution-phase parallel synthesis of spirohydantoins. N.A.
- Journal of Chemical Technology and Metallurgy.
- PubMed.
- ResearchGate. Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.
- Sigma-Aldrich. 2-oxaspiro[4.5]decane-1,3-dione | 6051-25-8. N.A.
- NIH. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. N.A.
- ChemicalBook. This compound CAS#. N.A.
- Benchchem. Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one. N.A.
Sources
Technical Support Center: 2-Azaspiro[4.5]decane-1,3-dione Experimental Assays
Welcome to the technical support center for 2-Azaspiro[4.5]decane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental assays involving this spirocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions and deepen your understanding of the underlying chemical principles.
I. Troubleshooting Guide: Synthesis and Purification
The synthesis of spirohydantoins like this compound often involves multi-step reactions that can present several challenges.[1][2] This section addresses common issues from reaction setup to final product purification.
Question: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in spirohydantoin synthesis are a frequent issue. The causes can often be traced back to reaction conditions, reagent quality, or workup procedures. Let's break down the possibilities:
-
Incomplete Reaction: The cyclization step to form the hydantoin ring can be sensitive to reaction time and temperature. Ensure the reaction is monitored by an appropriate technique (e.g., TLC, LC-MS) to confirm the consumption of starting materials before proceeding with the workup. In some cases, extending the reaction time or moderately increasing the temperature can drive the reaction to completion.[3]
-
Side Reactions: The formation of byproducts is a common cause of reduced yields. For instance, the hydrolysis of intermediates can occur if there is excess moisture in the reaction. Using anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) can mitigate these side reactions.
-
Purification Losses: Significant loss of product can occur during purification steps such as extraction and chromatography. Ensure the pH is appropriately adjusted during aqueous extractions to minimize the solubility of the product in the aqueous layer. For chromatographic purification, careful selection of the stationary and mobile phases is crucial to achieve good separation without excessive product loss. A typical purification might involve flash chromatography on silica gel with a petroleum ether:ethyl acetate solvent system.[4]
Question: I am observing significant impurities in my final product after purification. How can I identify and eliminate them?
Answer: The presence of impurities can compromise the results of subsequent biological assays. A systematic approach is needed to identify and remove them.
-
Impurity Identification: Utilize analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC to characterize the impurities.[5] Common impurities may include unreacted starting materials, intermediates, or byproducts from side reactions.
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for removing impurities. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at lower temperatures.
-
Chromatographic Optimization: If recrystallization is not feasible or effective, optimizing the column chromatography conditions is the next step. This can involve trying different solvent systems, gradients, or even different stationary phases (e.g., alumina instead of silica gel).
-
Chemical Treatment: In some cases, impurities can be removed by chemical means. For example, if the impurity is acidic, a wash with a mild aqueous base during the workup might remove it.
II. Troubleshooting Guide: Biological Assays
The unique three-dimensional structure of spirocyclic compounds can influence their behavior in biological assays.[6][7] Understanding these properties is key to obtaining reliable data.
Question: I'm experiencing poor solubility of this compound in my aqueous assay buffer. What can I do?
Answer: Solubility issues are a common hurdle in high-throughput screening (HTS) and other biological assays.[8] Here are several strategies to address this:
-
Co-solvents: The use of a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can significantly improve the solubility of many organic compounds.[9] It is crucial to first determine the tolerance of your specific assay to the chosen co-solvent, as high concentrations can interfere with biological activity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., DMSO). This stock can then be diluted into the aqueous assay buffer to the final desired concentration. This method helps to ensure the compound is fully dissolved before being introduced to the aqueous environment.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound in the assay buffer. However, care must be taken to ensure the compound is stable at the temperatures used.
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins or lipid-based delivery systems may be necessary to improve bioavailability.
Solubility Data for this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Poorly soluble | Solubility can be increased with co-solvents. |
| DMSO | Soluble | A common choice for preparing stock solutions. |
| Ethanol | Moderately soluble | Can be used as a co-solvent in some assays. |
| Methanol | Soluble | Another option for stock solution preparation. |
| Dichloromethane | Soluble | Useful for extraction and purification. |
| Ethyl Acetate | Moderately soluble | Often used in chromatographic purification.[4] |
Question: My high-throughput screening (HTS) results for this compound derivatives are showing high variability and a low Z'-factor. What could be the problem?
Answer: A low Z'-factor (generally below 0.5) in an HTS assay indicates poor separation between the positive and negative controls, leading to unreliable data.[8][9] Several factors related to the compound or the assay itself could be the cause.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates, which can lead to non-specific inhibition or activation in biochemical assays. Including a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) in the assay buffer can help to prevent aggregation.
-
Assay Interference: The compound may be interfering with the detection method of the assay (e.g., fluorescence quenching or enhancement). It is important to run control experiments to test for such interference.
-
Compound Instability: The compound may not be stable under the assay conditions (e.g., pH, temperature, light exposure). Stability can be assessed by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity by LC-MS.
-
Pipetting Errors: In HTS, small volume pipetting errors can lead to significant variability. Ensure that all liquid handling robotics are properly calibrated and maintained.
Troubleshooting Workflow for HTS Assays
Caption: A workflow diagram for troubleshooting low Z'-factors in HTS assays.
III. Frequently Asked Questions (FAQs)
This section addresses general questions regarding the properties and handling of this compound.
Question: What are the key structural features of this compound?
Answer: this compound is a spirocyclic compound, meaning it has two rings connected by a single common atom.[6] Its structure consists of a five-membered succinimide ring (a derivative of pyrrolidine-2,5-dione) spiro-fused to a six-membered cyclohexane ring.[10] The IUPAC name for this compound is this compound.[10]
Question: What are the typical applications of this compound and its derivatives in drug discovery?
Answer: Spirohydantoins, the class of compounds to which this compound belongs, are considered "privileged structures" in medicinal chemistry.[1] This means they are capable of binding to multiple biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticonvulsants, antiarrhythmics, and anticancer agents.[2][3][11] More broadly, diazaspiro[4.5]decane derivatives have been explored as chitin synthase inhibitors for antifungal applications and as inhibitors of the mitochondrial permeability transition pore.[12][13]
Question: How should I store this compound to ensure its stability?
Answer: To ensure long-term stability, this compound should be stored in a cool, dry place, away from light.[14] For long-term storage, refrigeration (2-8°C) is recommended.[14] It is also advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
Standard Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent quality.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials (e.g., a suitable amino acid precursor and a carbonyl compound) in an appropriate solvent.
-
Reagent Addition: Slowly add the cyclizing agent (e.g., an isocyanate or a combination of reagents for a Strecker synthesis followed by cyclization) to the reaction mixture.[1]
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress using TLC or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction with an appropriate aqueous solution (e.g., water or a mild acid/base). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure this compound.[4]
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.
Synthetic Pathway Overview
Caption: A simplified overview of a synthetic pathway to this compound.
IV. References
-
ChemicalBook. (n.d.). 2-Azaspiro[4.5]decane-3,8-dione synthesis. Retrieved from
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). [Source name not available]. Retrieved from
-
European Patent Office. (n.d.). Azaspiro compounds, their production and use. Retrieved from
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Advanced Synthesis & Catalysis. Retrieved from
-
Google Patents. (n.d.). WO2018087602A1 - Resolution of optically active diazaspiro[4.5]decane derivatives. Retrieved from
-
PubChem. (n.d.). This compound. Retrieved from
-
Shin, S. Y., Jung, E., Lee, Y., Lee, H. J., & Koh, D. (2025, April). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. [Journal name not available]. Retrieved from
-
MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from
-
ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from
-
PubChem. (n.d.). 3-Oxa-1-azaspiro(4.5)decane-2,4-dione. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from
-
MDPI. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Retrieved from
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Retrieved from
-
Nefzi, A., et al. (n.d.). Solution-phase parallel synthesis of spirohydantoins. [Journal name not available]. Retrieved from
-
[No authors listed]. (n.d.). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. [Journal name not available]. Retrieved from
-
CLEARSYNTH. (n.d.). This compound. Retrieved from
-
Marinov, M., Frenkeva, M., & Naydenova, E. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31. Retrieved from
-
[No authors listed]. (n.d.). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. [Journal name not available]. Retrieved from
-
[No authors listed]. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Journal name not available]. Retrieved from
-
[No authors listed]. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Journal name not available]. Retrieved from
-
ECHEMI. (n.d.). 1197-80-4, this compound Formula. Retrieved from
-
[No authors listed]. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from
-
UCSF Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps. Retrieved from
-
Life Chemicals. (n.d.). Spiro-, Poly- and Bicyclic Screening Compound Library. Retrieved from
-
ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. Retrieved from
-
Guidechem. (n.d.). 2-OXASPIRO[4.5]DECANE-1,3-DIONE 6051-25-8 wiki. Retrieved from
-
Sigma-Aldrich. (n.d.). 1,4-Dioxa-8-azaspiro 4.5 decane 98 177-11-7. Retrieved from
-
BLDpharm. (n.d.). 64744-50-9|2-Azaspiro[4.5]decan-3-one. Retrieved from
-
Benchchem. (2025). Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from
-
[No authors listed]. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Journal name not available]. Retrieved from
-
ResearchGate. (2018, May 3). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from
-
ResearchGate. (n.d.). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. Retrieved from
Sources
- 1. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Azaspiro[4.5]decane-3,8-dione synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. This compound | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clearsynth.com [clearsynth.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Azaspiro[4.5]decane-1,3-dione in Biological Assays
Welcome to the technical support guide for 2-Azaspiro[4.5]decane-1,3-dione. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. We will explore the physicochemical properties of this molecule and delve into a systematic approach for enhancing its solubility in aqueous-based biological assays.
Understanding the Challenge: Physicochemical Profile
This compound is a spiro compound with a molecular structure that presents moderate lipophilicity. This characteristic is often a double-edged sword in drug discovery; while it can be favorable for membrane permeability, it frequently leads to poor aqueous solubility, a critical hurdle for in vitro biological assays.
The predicted octanol-water partition coefficient (XLogP3) is a key indicator of a compound's lipophilicity. A value greater than 0 suggests a preference for lipid environments over aqueous ones.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 167.20 g/mol | [1][2] |
| Predicted XLogP3 | 0.9 | [1][2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
An XLogP3 of 0.9 indicates that this compound is nearly ten times more soluble in octanol than in water, predicting potential precipitation when a concentrated stock in an organic solvent like DMSO is diluted into an aqueous assay buffer. This precipitation can lead to inaccurate and irreproducible results, making it essential to address solubility head-on.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered by researchers working with this and similar compounds.
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a classic case of a compound "crashing out" of solution. Your DMSO stock contains the compound at a high concentration where it is soluble. However, when you dilute this into your aqueous buffer (e.g., PBS, cell culture media), you are performing a solvent shift. The environment rapidly becomes predominantly aqueous, a poor solvent for your lipophilic compound. The compound's solubility limit in the final buffer is exceeded, causing it to precipitate out of the solution.
Q2: What is the maximum concentration of DMSO I can have in my final assay?
A2: This is highly dependent on your specific assay and cell type. As a general rule, most cell-based assays can tolerate DMSO up to 0.5% (v/v) without significant toxicity. Some robust cell lines might tolerate up to 1%. However, for sensitive assays, such as those involving primary cells or specific enzyme kinetics, you should aim for a final DMSO concentration of ≤0.1%. It is crucial to run a vehicle control (assay buffer + equivalent percentage of DMSO without your compound) to determine the tolerance of your specific system.
Q3: Are there alternative organic solvents I can use for my stock solution?
A3: While DMSO is the most common, other water-miscible organic solvents can be used. These include ethanol, methanol, or N,N-dimethylformamide (DMF). However, the cellular toxicity of these solvents is often higher than that of DMSO. If you choose an alternative, it is imperative to perform a thorough vehicle control to assess its impact on your assay's viability and baseline readings.
Q4: I'm seeing compound precipitation even at low concentrations. What are my immediate first steps?
A4: If precipitation occurs even with acceptable DMSO levels, it's time to move beyond simple co-solvency and employ formulation strategies. The first steps should be to systematically screen for excipients that can increase the compound's apparent solubility. This involves testing pH modifications (if the molecule is ionizable), non-ionic surfactants, or complexing agents like cyclodextrins.
Systematic Troubleshooting Workflow
Successfully solubilizing a challenging compound is a process of systematic investigation. The goal is to find a formulation that keeps the compound in a monomeric, soluble state without interfering with the biological assay. The following workflow provides a structured approach.
Caption: A decision workflow for troubleshooting solubility issues.
Detailed Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution
The integrity of your stock solution is paramount. Undissolved particulates can lead to inaccurate concentrations and are a primary source of precipitation upon dilution.
-
Weighing: Accurately weigh 1-5 mg of this compound.
-
Solvent Addition: Add the appropriate volume of 100% pure, anhydrous DMSO to achieve a high-concentration stock, typically 10-20 mM.
-
Dissolution: Vortex vigorously for 1-2 minutes.
-
Sonication (Optional but Recommended): Place the vial in a bath sonicator for 5-10 minutes to break up any microscopic aggregates.
-
Visual Inspection: Hold the vial against a light source. The solution should be perfectly clear with no visible particulates.
-
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Screening with Excipients
This protocol allows you to systematically test various formulation strategies to identify the most effective solubilizing agents for your compound in your specific assay buffer.
-
Prepare Excipient Stock Solutions:
-
pH Buffers: Prepare your primary assay buffer at various pH values (e.g., 5.0, 6.5, 7.4, 8.5). Many compounds with acidic or basic functional groups show dramatic solubility changes with pH.[4][5]
-
Surfactants: Prepare 10% (w/v) stock solutions of non-ionic surfactants like Polysorbate 20 (Tween® 20) or Kolliphor® EL in the assay buffer. Surfactants form micelles that encapsulate poorly soluble drugs.[5]
-
Cyclodextrins: Prepare a 45% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a 40% (w/v) stock of Sulfobutylether-β-cyclodextrin (SBE-β-CD/Captisol®) in the assay buffer. These form inclusion complexes with the drug, shielding it from the aqueous environment.[6]
-
-
Assay Plate Setup:
-
In a 96-well clear bottom plate, add your assay buffer containing the different excipients. For example:
-
Column 1: Assay buffer pH 5.0
-
Column 2: Assay buffer pH 6.5
-
Column 3: Assay buffer pH 7.4 (Control)
-
Column 4: Assay buffer + 0.05% Polysorbate 20
-
Column 5: Assay buffer + 0.1% Kolliphor® EL
-
Column 6: Assay buffer + 2% HP-β-CD
-
-
Ensure the final volume in each well allows for the addition of the compound stock.
-
-
Compound Addition:
-
Using a multichannel pipette, add a small volume of your 10 mM DMSO stock of this compound to the wells to achieve your desired final concentration (e.g., 100 µM).
-
The final DMSO concentration should be kept constant across all wells and ideally below 1%.
-
-
Incubation and Measurement:
-
Mix the plate gently on a plate shaker for 5 minutes.
-
Incubate at room temperature for 1-2 hours.
-
Measure the turbidity (a sign of precipitation) by reading the absorbance at a high wavelength (e.g., 620 nm) or using a nephelometer. Lower readings indicate better solubility.
-
Data Interpretation: Hypothetical Solubility Screening Results
The table below shows a potential outcome of the screening protocol. The goal is to find the formulation that provides the highest solubility (lowest turbidity) at the desired test concentration.
| Formulation Condition (in PBS, pH 7.4) | Final Compound Conc. | Final DMSO Conc. | Turbidity (Abs @ 620nm) | Visual Observation |
| No Excipient (Control) | 100 µM | 1% | 0.85 | Heavy Precipitate |
| pH 5.5 Buffer | 100 µM | 1% | 0.82 | Heavy Precipitate |
| pH 8.5 Buffer | 100 µM | 1% | 0.79 | Heavy Precipitate |
| 0.05% Polysorbate 20 | 100 µM | 1% | 0.21 | Slight Haze |
| 0.1% Kolliphor® EL | 100 µM | 1% | 0.15 | Very Slight Haze |
| 2% HP-β-CD | 100 µM | 1% | 0.04 | Clear Solution |
Final Validation: The Critical Importance of the Vehicle Control
Once you have identified a promising formulation (e.g., 2% HP-β-CD in PBS with 1% DMSO), you must validate it in your biological assay.
-
Test Group: Cells + Compound in the new formulation.
-
Vehicle Control Group: Cells + The new formulation without the compound (e.g., 2% HP-β-CD in PBS with 1% DMSO).
-
Untreated Control: Cells + Standard assay buffer.
By comparing the vehicle control to the untreated control, you can confirm that your chosen excipients do not have any intrinsic biological activity that would interfere with your results. If the vehicle control shows no effect, you can be confident that the activity observed in the test group is due to this compound itself.
This systematic approach transforms the challenge of poor solubility from a roadblock into a solvable formulation problem, ensuring the generation of reliable and reproducible data in your research.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
ChemRealm. (2025, May 19). Formulation Methods for Poorly Soluble Drugs. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]
- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. (Note: While not in the direct search results, this is a foundational review in the field, conceptually supporting the excipient screening).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 279581, this compound. [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]
Sources
- 1. This compound | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. chemrealm.com [chemrealm.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Enhancing the Stability of 2-Azaspiro[4.5]decane-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Azaspiro[4.5]decane-1,3-dione derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to anticipate and troubleshoot stability challenges during your research and development.
Section 1: Understanding the Core Stability Challenges
The this compound scaffold, a derivative of the succinimide class of compounds, is a valuable pharmacophore in modern drug discovery. However, its inherent chemical structure presents specific stability concerns that can impact experimental reproducibility, shelf-life, and ultimately, therapeutic efficacy. The primary degradation pathway of concern is the hydrolysis of the succinimide ring.
1.1. The Primary Culprit: Succinimide Ring Hydrolysis
The central point of instability in this compound derivatives is the succinimide ring, which is susceptible to hydrolysis. This reaction involves the cleavage of one of the amide bonds in the ring, leading to the formation of a succinamic acid derivative. This ring-opening can significantly alter the pharmacological properties of the molecule.
-
pH-Dependence: The rate of hydrolysis is highly dependent on pH. Both strongly acidic and alkaline conditions can catalyze the ring-opening.[1] Basic pH, in particular, has been shown to promote succinimide ring opening.[2]
-
Reversibility: It is crucial to understand that under certain conditions, such as during storage in a liquid formulation or under thermal stress, the hydrolyzed succinimide ring can close again.[2][3] This equilibrium between the open and closed forms can complicate analytical characterization and affect the consistency of the drug substance.
1.2. Other Potential Degradation Pathways
While hydrolysis is the most common issue, other degradation pathways can also affect the stability of these derivatives:
-
Oxidation: The presence of susceptible functional groups on the spirocyclic ring or on substituents can lead to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradants.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other decomposition pathways.[1]
Section 2: Troubleshooting Guide - A Proactive Approach
This section addresses common experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Q1: I'm observing a new, more polar peak in my HPLC analysis of a this compound derivative during a stability study. What is the likely cause and how can I confirm it?
A1: The appearance of a more polar peak is a classic indicator of succinimide ring hydrolysis. The ring-opened succinamic acid derivative will have a free carboxylic acid group, making it more polar than the parent compound.
Troubleshooting Workflow:
-
Mass Spectrometry (MS) Analysis: The most direct way to confirm hydrolysis is through LC-MS analysis. The hydrolyzed product will have a mass increase of 18 Da (the mass of a water molecule) compared to the parent compound.
-
Forced Degradation Study: To definitively identify the degradation product, perform a controlled forced degradation study.
-
Protocol:
-
Prepare solutions of your compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer at pH 7) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24-48 hours).
-
Analyze the samples by HPLC at various time points.
-
-
Expected Outcome: You should observe an accelerated formation of the polar degradant in the basic and, potentially, the acidic conditions, confirming its identity as the hydrolysis product.
-
-
NMR Spectroscopy: For a more detailed structural confirmation, you can isolate the degradation product using preparative HPLC and analyze it by ¹H and ¹³C NMR. The spectra will show characteristic signals for the newly formed carboxylic acid and amide protons.
Q2: My compound appears stable in the solid state, but degrades rapidly when dissolved in my formulation buffer. What formulation strategies can I employ?
A2: This is a common challenge, as solid-state reactions are generally slower than those in solution.[4] The key is to optimize the formulation to minimize the rate of hydrolysis.
Formulation Optimization Strategies:
| Strategy | Rationale | Key Considerations |
| pH Optimization | The rate of succinimide hydrolysis is pH-dependent. Identifying the pH of maximum stability is critical. | Conduct a pH-rate profile study across a range of pH values (e.g., pH 3-9) to determine the optimal pH for your formulation.[1] |
| Buffer Selection | The buffer species can also influence the rate of hydrolysis. | Empirically test different buffer systems (e.g., citrate, phosphate, acetate) at the optimal pH to identify the one that provides the best stability. |
| Excipient Screening | Certain excipients can either stabilize or destabilize your compound. | Screen for stabilizing excipients such as antioxidants (if oxidation is a concern) or co-solvents that may reduce water activity. Be aware that some excipients can promote degradation.[4] |
| Lyophilization | If the compound is intended for parenteral administration, lyophilization (freeze-drying) can significantly enhance stability by removing water. | The lyophilization cycle (freezing, primary drying, and secondary drying) needs to be carefully optimized to prevent degradation during the process. |
| Co-crystallization | Altering the crystal packing by forming co-crystals can improve solid-state stability.[5][6] | This is a more advanced strategy that requires expertise in crystal engineering. |
Q3: I'm developing an antibody-drug conjugate (ADC) using a maleimide linker that forms a succinimide ring. I'm concerned about premature payload release. How can I improve the stability of the linker?
A3: The instability of maleimide-based ADCs due to a retro-Michael reaction leading to payload loss is a well-documented issue.[2][3] A highly effective strategy to counteract this is to intentionally hydrolyze the succinimide ring after conjugation.
The "Ring-Opened" Linker Strategy:
-
Mechanism: After the maleimide has reacted with a thiol on the antibody to form the succinimide-thioether linkage, a mild hydrolysis step is introduced. This opens the succinimide ring to form a stable succinamic acid derivative.[7][8]
-
Benefits: ADCs with this hydrolyzed linker have demonstrated improved in vitro stability, better pharmacokinetic exposure, and enhanced efficacy compared to their non-hydrolyzed counterparts.[7][8]
-
Protocol: A mild method for succinimide hydrolysis involves incubating the ADC in a slightly basic buffer (e.g., pH 8-9) for a controlled period.[7] The extent of hydrolysis can be monitored by mass spectrometry.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound derivatives in the solid state?
A: For long-term storage, it is recommended to store these compounds at refrigerated temperatures (2-8°C) and protected from light and moisture.[9] For highly sensitive derivatives, storage at -20°C or below may be necessary. Always refer to the supplier's recommendations.
Q: Are there any specific analytical techniques I should use for routine stability monitoring?
A: A stability-indicating HPLC method is the cornerstone of routine monitoring. This method should be able to separate the parent compound from all potential degradation products. Typically, a reversed-phase HPLC method with UV detection is suitable. This should be complemented by LC-MS for peak identification.
Q: Can I use elevated temperatures to accelerate stability studies (as per ICH guidelines)?
A: Yes, accelerated stability studies at elevated temperatures are a standard practice. However, it is crucial to ensure that the degradation pathway at elevated temperatures is the same as that observed under long-term storage conditions. If different degradation products are formed, the accelerated study may not be predictive of the long-term stability.
Section 4: Visualizing Degradation and Experimental Workflow
Diagram 1: Primary Degradation Pathway of this compound Derivatives
Caption: Succinimide ring hydrolysis and potential recyclization.
Diagram 2: Troubleshooting Workflow for an Unknown Degradant
Caption: Systematic approach to identifying degradation products.
References
-
Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry, 25(10), 1871–1880. [Link]
-
González, L. J., et al. (2024). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 15(2), 612-622. [Link]
-
González, L. J., et al. (2024). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PubMed Central. [Link]
-
Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Sci-Hub. [Link]
-
Shen, B. Q., et al. (2016). Impact of Different Levels of Succinimide Ring Hydrolysis in Maleimide Linker on Plasma Stability and Pharmacokinetics of Maleimidocaproyl-valine-citrulline-p-aminobenylooxycarbonyl (MC-vc-PAB) Linked Antibody Drug Conjugate. ResearchGate. [Link]
-
Byrn, S. R., et al. (2001). Chemical Reactivity in Solid-State Pharmaceuticals: Formulation Implications. ResearchGate. [Link]
-
Chin, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed Central. [Link]
-
Chin, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sci-hub.se [sci-hub.se]
- 9. clearsynth.com [clearsynth.com]
Technical Support Center: Refinement of Analytical Methods for 2-Azaspiro[4.5]decane-1,3-dione Quantification
Welcome to the technical support center for the analytical quantification of 2-Azaspiro[4.5]decane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction to this compound
This compound is a spirocyclic imide that is of significant interest in pharmaceutical development, notably as a key impurity and degradant of Gabapentin.[1] The intramolecular cyclization of Gabapentin leads to the formation of this lactam, which requires precise quantification for safety and regulatory compliance.[1][2] Its accurate measurement is critical for ensuring the quality, stability, and safety of the active pharmaceutical ingredient (API) and final drug product.
This guide will provide detailed methodologies for quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), followed by a comprehensive troubleshooting section.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂ | [3][4] |
| Molecular Weight | 167.21 g/mol | [3][4] |
| XLogP3 | 0.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Boiling Point (Predicted) | 350.7°C at 760 mmHg | [5] |
| Melting Point | Not readily available | |
| Solubility | Soluble in polar organic solvents and aqueous solutions, particularly with pH adjustment. | Inferred from structure |
The compound's polarity, indicated by a low XLogP3 value, suggests that reversed-phase HPLC with aqueous-organic mobile phases will be a suitable primary analytical technique. Its volatility, while not high, may permit GC analysis with appropriate derivatization to improve thermal stability and peak shape.
Part 1: Analytical Methodologies & Protocols
This section provides detailed, step-by-step protocols for the quantification of this compound. The validation of these methods should be performed in accordance with ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[6][7][8][9][10]
High-Performance Liquid Chromatography with UV or Charged Aerosol Detection (HPLC-UV/CAD)
HPLC is a robust and widely accessible technique for the quantification of this compound. Due to the compound's lack of a strong UV chromophore, a Charged Aerosol Detector (CAD) is often preferred for its superior sensitivity for non-chromophoric compounds.[1]
Caption: High-level workflow for HPLC analysis.
-
Mobile Phase Preparation:
-
Rationale: A buffered mobile phase is essential to control the ionization state of any residual silanols on the column and ensure consistent retention and peak shape.
-
Procedure: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Filter both through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Rationale: Accurate standards are the foundation of quantification. A stock solution is prepared and serially diluted to create a calibration curve.
-
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Perform serial dilutions to prepare calibration standards ranging from the Limit of Quantitation (LOQ) to 150% of the expected sample concentration.
-
-
-
Sample Preparation:
-
Rationale: The goal is to completely dissolve the analyte from the matrix into the diluent. Sonication aids dissolution, and filtration removes particulates that could damage the column.
-
Procedure:
-
Accurately weigh the sample (drug substance or ground tablets) into a volumetric flask.
-
Add the diluent, sonicate for 15 minutes, and vortex to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark.
-
Filter an aliquot through a 0.45 µm PVDF syringe filter into an HPLC vial.
-
-
-
Chromatographic Conditions:
-
Rationale: A C18 column is a good starting point for this polar analyte. The gradient elution allows for separation from other impurities and matrix components.
-
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | CAD or UV at 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min): 0, %B: 5 -> Time (min): 20, %B: 50 -> Time (min): 25, %B: 95 -> Time (min): 30, %B: 95 -> Time (min): 31, %B: 5 -> Time (min): 35, %B: 5 |
-
Method Validation:
| Validation Parameter | Typical Acceptance Criteria for an Impurity Method |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80.0% to 120.0% |
| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate: ≤ 8.0% |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference at the retention time of the analyte |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the quantification of this compound, especially for confirming its identity. Due to the polar nature and the presence of an N-H group, derivatization is often necessary to improve volatility and chromatographic performance.
Caption: High-level workflow for GC-MS analysis.
-
Sample Preparation and Derivatization:
-
Rationale: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group, reducing peak tailing and improving thermal stability.[13]
-
Procedure:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
Chromatographic Conditions:
-
Rationale: A mid-polarity column like a 5% phenyl-methylpolysiloxane is a versatile choice for a wide range of derivatized compounds. The temperature program is optimized to separate the analyte from other matrix components.
-
| Parameter | Recommended Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Initial 100 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
-
Mass Spectrometer Conditions:
-
Rationale: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.
-
Procedure:
-
Ion Source Temp: 230 °C
-
Quadrupole Temp: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
SIM Ions: To be determined from the mass spectrum of the derivatized standard. Expect a molecular ion and characteristic fragments. For the TMS derivative of gabapentin lactam, ions such as m/z 210 and 225 have been reported.[13]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantification in complex matrices due to its exceptional sensitivity and selectivity. It is particularly useful for analyzing samples with very low concentrations of the analyte.
-
Sample Preparation:
-
Rationale: For complex biological matrices, a more rigorous cleanup than simple filtration is required to minimize matrix effects.[8] Solid-Phase Extraction (SPE) is an effective technique.[14]
-
Procedure (using a polymeric reversed-phase SPE cartridge):
-
Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the pre-treated sample (e.g., plasma diluted with 1% formic acid).
-
Wash: Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
-
LC and MS Conditions:
-
Rationale: A fast gradient on a UPLC system provides high throughput. Multiple Reaction Monitoring (MRM) is used to specifically detect the transition from a precursor ion to a product ion, providing high selectivity.
-
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 2-98% B in 3 minutes |
| MS System | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor Ion (m/z 168.1) → Product Ion (To be determined by infusion) |
| Source Temp | 550 °C |
| IonSpray Voltage | 5500 V |
Note: The precursor ion for this compound in positive mode would be [M+H]⁺, which is 167.21 + 1.007 = 168.22. The exact value should be confirmed experimentally.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quantification of this compound in a question-and-answer format.
Caption: A decision tree for troubleshooting common analytical issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for this compound in my HPLC-UV analysis. What could be the cause?
-
A1: Peak tailing for a polar compound like this is often due to secondary interactions with active sites on the HPLC column, specifically acidic silanol groups on the silica packing.
-
Causality: The lone pair of electrons on the nitrogen in the imide ring can interact with free silanols, causing the analyte to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid). This protonates the silanol groups, reducing their interaction with the analyte.
-
Column Choice: Use a high-quality, end-capped C18 column. End-capping "masks" many of the residual silanol groups.
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try diluting your sample.
-
Extra-column Volume: Check for excessive tubing length or improper fittings between the injector, column, and detector, as this can cause band broadening that appears as tailing.[15]
-
-
Q2: My retention times are shifting from one injection to the next. How can I improve reproducibility?
-
A2: Retention time instability is a common problem in HPLC and is usually related to the mobile phase, the pump, or the column temperature.[16]
-
Causality: Inconsistent mobile phase composition, fluctuating flow rates, or temperature changes will alter the partitioning of the analyte between the mobile and stationary phases, leading to shifts in retention time.
-
Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting your sequence. For gradient methods, a 10-15 column volume re-equilibration is a good starting point.
-
Mobile Phase Preparation: Always degas your mobile phase thoroughly. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Premixing solvents can sometimes resolve this issue.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient lab temperature can affect retention.[16]
-
Pump Maintenance: Check for leaks in the pump heads and ensure check valves are clean and functioning properly.
-
-
Q3: I am developing an LC-MS/MS method and see significant signal suppression in my plasma samples. What are my options?
-
A3: Signal suppression is a classic example of a matrix effect, where co-eluting endogenous components from the sample (like phospholipids) interfere with the ionization of your analyte in the MS source.
-
Causality: Co-eluting compounds compete for the available charge in the ESI droplet, reducing the ionization efficiency of the target analyte and thus lowering its signal.
-
Solutions:
-
Improve Sample Cleanup: The most effective solution is to remove the interfering components. Move from a simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8]
-
Chromatographic Separation: Modify your LC gradient to better separate the analyte from the region where matrix components elute. A post-column infusion experiment can help identify these "suppression zones".
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects. Any suppression of the analyte signal will be mirrored by the SIL-IS, allowing for accurate correction and reliable quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.
-
-
Q4: Can I analyze this compound by GC-MS without derivatization?
-
A4: While it might be possible, it is not recommended for robust, quantitative analysis.
-
Causality: The compound has a polar N-H group and two carbonyl groups. These functional groups can lead to strong interactions with active sites in the GC inlet and column, causing poor peak shape (tailing), low response, and potential thermal degradation.
-
Recommendation: Derivatization, such as silylation with BSTFA, is a straightforward step that significantly improves the compound's chromatographic behavior, leading to sharper peaks, better sensitivity, and more reliable quantification.[17]
-
Q5: What are forced degradation studies and why are they important for this compound?
-
A5: Forced degradation (or stress testing) studies are used to identify the likely degradation products of a drug substance, which helps in developing stability-indicating analytical methods.[18][19]
-
Causality: By subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light), you accelerate the degradation pathways.
-
Importance for this compound: Since this compound is itself a degradant of Gabapentin, it's important to understand its own stability. A forced degradation study would reveal if it degrades further and what those products are. This is crucial for ensuring that your analytical method is "stability-indicating," meaning it can separate and quantify the analyte from all its potential degradation products, preventing over- or under-estimation during stability studies.
-
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][9]
-
European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. [Link][10]
-
Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link][20]
-
Hawach Scientific. (2023). Application of Normal Phase Solid Phase Extraction. [Link][21]
-
AMS Biotechnology (AMSBIO). (2023). ICH Guidelines for Analytical Method Validation Explained. [Link][12]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link][22]
-
Royal Society of Chemistry. (2019). How Do I Troubleshoot a Problem on My GC-MS?. In Gas Chromatography-Mass Spectrometry (GC-MS) Operator's Guide. [Link][17]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link][11]
-
Majors, R. E. (2009). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC North America. [Link][24]
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link][25]
-
ResearchGate. (n.d.). Selected ion chromatogram of the TMS derivative of gabapentin-lactam.... [Link][13]
-
ResearchGate. (2021). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link][14]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link][18]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link][19]
-
Manna, F., et al. (2002). Gas Chromatography-Tandem Mass Spectrometry Analysis of Gabapentin in Serum. Journal of Pharmaceutical and Biomedical Analysis. [Link][29]
-
Li, Y., et al. (2023). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites. Molecules. [Link][30]
-
Chrom Tech, Inc. (2023). Tackling Common Challenges in Chromatography. [Link][31]
-
ALWSCI. (2024). Common Sources Of Error in Gas Chromatography. [Link][32]
-
ResearchGate. (n.d.). Mass spectrometry parameters for each pharmaceutical a. [Link][33]
-
Johnson-Davis, K. L., & McMillin, G. A. (2019). Characterization of an Amphetamine Interference from Gabapentin in an LC–HRMS Method. Journal of Analytical Toxicology. [Link][2]
-
Oreate. (2023). Common Issues in Chromatographic Analysis and Systematic Solutions. [Link][34]
-
El-Beqqali, A., et al. (2020). US FDA-validated green GC-MS method for analysis of gabapentin, tramadol and/or amitriptyline mixtures in biological fluids. Bioanalysis. [Link][35]
-
HALO. (2023). LC Chromatography Troubleshooting Guide. [Link][15]
-
Lu, W., et al. (2010). Analytical strategies for LC-MS-based targeted metabolomics. Journal of Chromatographic Science. [Link][36]
-
Singh, S., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis. [Link][37]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. echemi.com [echemi.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. halocolumns.com [halocolumns.com]
- 16. lcms.cz [lcms.cz]
- 17. books.rsc.org [books.rsc.org]
- 18. aimanalytical.com [aimanalytical.com]
- 19. scbt.com [scbt.com]
- 20. sps.nhs.uk [sps.nhs.uk]
- 21. specartridge.com [specartridge.com]
- 22. fda.gov [fda.gov]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. shopshimadzu.com [shopshimadzu.com]
- 28. scribd.com [scribd.com]
- 29. Gas chromatography-tandem mass spectrometry analysis of gabapentin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. chromtech.com [chromtech.com]
- 32. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 33. researchgate.net [researchgate.net]
- 34. Common Issues in Chromatographic Analysis and Systematic Solutions - Oreate AI Blog [oreateai.com]
- 35. US FDA-validated green GC-MS method for analysis of gabapentin, tramadol and/or amitriptyline mixtures in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Analytical strategies for LC-MS-based targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 37. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 2-Azaspiro[4.5]decane-1,3-dione
Welcome to the technical support guide for the stereoselective synthesis of 2-Azaspiro[4.5]decane-1,3-dione and its derivatives. This scaffold is a privileged structure in medicinal chemistry, frequently appearing in bioactive molecules and approved drugs due to the unique three-dimensional architecture imparted by the spirocyclic core.[1][2] The central challenge in its synthesis is the precise control of the quaternary spiro-stereocenter.
This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate the complexities of achieving high stereoselectivity in your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that researchers frequently encounter when planning or troubleshooting their synthetic routes.
Q1: What are the primary strategies for controlling stereoselectivity in the synthesis of 2-Azaspiro[4.5]decane-1,3-diones?
A1: There are three principal approaches, each with distinct advantages:
-
Chiral Auxiliary-Based Methods: A chiral auxiliary is a stereogenic group temporarily incorporated into a reactant to direct the stereochemical outcome of subsequent reactions.[3] This strategy is robust and often leads to high diastereoselectivity, which can be easily purified. The auxiliary is typically cleaved and recovered in a final step.[4]
-
Chiral Catalysis (Organo- or Metal-based): This is a more atom-economical approach where a substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. Organocatalysis (e.g., using chiral phosphoric acids or N-heterocyclic carbenes) and transition-metal catalysis (e.g., using Rhodium or Silver complexes) are powerful methods for achieving high enantioselectivity.[5][6][7][8]
-
Substrate-Controlled Synthesis: In some cases, existing stereocenters on the substrate can influence the formation of the new spiro-center. This is less common for creating the primary spiro-scaffold from achiral precursors but is relevant when modifying existing complex molecules.
Q2: My reaction is producing a 1:1 mixture of stereoisomers. What is the most likely cause and where do I begin troubleshooting?
A2: A 1:1 ratio of stereoisomers (either enantiomers or diastereomers) indicates a complete lack of stereocontrol. This typically means that the energy barrier to form either stereoisomer is identical. The most common causes are:
-
Achiral Conditions: The reaction is being run without any chiral influence (no chiral auxiliary, catalyst, or solvent).
-
Ineffective Chiral Director: The chosen chiral catalyst or auxiliary is not effectively discriminating between the two possible transition states leading to the different stereoisomers.
-
Racemic Catalyst/Auxiliary: The chiral source being used is racemic. It is crucial to verify the enantiomeric purity of your catalyst or auxiliary.
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the small energy differences between diastereomeric transition states, leading to racemization or reduced selectivity.
To begin troubleshooting, first confirm the enantiopurity of your chiral source. If that is confirmed, move to the detailed Troubleshooting Guide below, starting with screening reaction parameters like temperature and solvent.
Q3: What is the mechanistic difference between a stereoselective and a stereospecific reaction?
A3: These terms describe the stereochemical outcome of a reaction.
-
A stereoselective reaction is one where multiple stereoisomeric products are possible, but one is formed preferentially.[9][10] This preference can range from slight (e.g., a 60:40 ratio) to very high (e.g., >99:1). Enantioselective and diastereoselective reactions are types of stereoselective reactions.[11]
-
A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[11][12] If you start with a different stereoisomer of the reactant, you will get a different stereoisomer of the product. A stereospecific reaction is inherently stereoselective, but the reverse is not always true.[9]
Part 2: Troubleshooting Guide for Low Stereoselectivity
This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Initial Diagnosis Workflow
Before diving into specific problems, use this workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for poor stereoselectivity.
Problem 1: Low Diastereomeric Ratio (d.r.) in Chiral Auxiliary-Mediated Reactions
-
Potential Cause: Insufficient facial shielding by the chiral auxiliary. The auxiliary is not creating a significant enough energetic difference between the two competing diastereomeric transition states.
-
Troubleshooting & Optimization:
-
Change the Auxiliary: The steric and electronic properties of the auxiliary are paramount. If an Evans' oxazolidinone is providing low selectivity, consider switching to a bulkier auxiliary like Oppolzer's camphorsultam.[3]
-
Modify the Lewis Acid: In reactions like asymmetric alkylations or aldol additions, the Lewis acid (e.g., TiCl₄, Sn(OTf)₂) plays a critical role in organizing the transition state. Screening different Lewis acids can dramatically impact diastereoselectivity.
-
Lower the Temperature: Reducing thermal energy often increases selectivity by favoring the lowest-energy transition state. Perform a temperature screen from 0 °C down to -78 °C.
-
Problem 2: Low Enantiomeric Excess (e.e.) in Catalytic Reactions
-
Potential Cause A: The catalyst is not the primary reaction promoter; a non-selective background reaction is occurring simultaneously.
-
Troubleshooting & Optimization:
-
Run a Control Reaction: Set up the reaction without the chiral catalyst. If product formation is observed, a background reaction is competing.
-
Increase Catalyst Efficacy: To outcompete the background pathway, you can try slightly increasing the catalyst loading or switching to a more active catalyst derivative. Lowering the temperature will slow down both pathways but may disproportionately slow the higher-energy, non-catalyzed pathway.
-
-
Potential Cause B: The catalyst-substrate complex is not rigid enough, allowing for multiple binding modes that lead to different enantiomers.
-
Troubleshooting & Optimization:
-
Solvent Screening: The solvent can have a profound effect on the organization of the transition state. Non-coordinating solvents (e.g., DCM, toluene) often promote more ordered transition states compared to coordinating solvents (e.g., THF, MeCN). A solvent screen is essential.[6]
-
Screen Catalyst Family: If a particular chiral phosphoric acid gives low e.e., screen other derivatives with different steric (e.g., TRIP vs. STRIP) or electronic properties. The same applies to cinchona alkaloid-derived catalysts, NHCs, or metal-ligand complexes.[5][6]
-
Data Presentation: Example of a Solvent Screening Table
When troubleshooting, it is critical to present data systematically.
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) | d.r. / e.e. (%) |
| 1 | (R)-Catalyst A | DCM | -20 | 85 | 92 e.e. |
| 2 | (R)-Catalyst A | Toluene | -20 | 78 | 85 e.e. |
| 3 | (R)-Catalyst A | THF | -20 | 91 | 55 e.e. |
| 4 | (R)-Catalyst A | MeCN | -20 | 65 | 70 e.e. |
| 5 | (R)-Catalyst A | DCM | -40 | 82 | 96 e.e. |
Part 3: Key Methodologies & Protocols
The following protocols provide detailed, step-by-step examples of established methods for achieving stereoselectivity.
Methodology 1: Organocatalytic Enantioselective [3+2] Cycloaddition
This approach leverages a chiral phosphoric acid to catalyze the reaction between an azomethine ylide precursor and a succinimide-based dipolarophile, a common strategy for building the spiro-pyrrolidine core.[6]
Principle: The chiral phosphoric acid acts as a Brønsted acid catalyst, activating the imine for nucleophilic attack and simultaneously organizing the reactants in a chiral pocket through hydrogen bonding. This dual activation controls the facial selectivity of the cycloaddition.[6]
Caption: Workflow for organocatalytic [3+2] cycloaddition.
Experimental Protocol:
-
Setup: To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add the ylidene succinimide derivative (1.0 equiv., 0.5 mmol) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 equiv., 5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 5 mL) via syringe and cool the solution to the desired temperature (start with 0 °C).
-
Reactant Addition: In a separate vial, dissolve the amino ester hydrochloride (1.2 equiv.) and the aldehyde (1.2 equiv.) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction flask over 10 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 2 hours.
-
Causality Checkpoint: Monitoring progress is crucial to avoid side reactions or product degradation from prolonged reaction times.[13]
-
-
Quench & Workup: Once the reaction is complete (typically 12-24 hours), quench by adding saturated aqueous NaHCO₃ solution (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
References
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem. [URL: ]
- Sen, S., et al. (2014). Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. Organic & Biomolecular Chemistry. [URL: ]
- Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [URL: ]
- Various Authors. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
- Sen, S., et al. (2025). Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions.
- Various Authors. (n.d.). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition.
-
Various Authors. (2019). Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. Journal of Organic Chemistry. [URL: [Link]]
-
Various Authors. (n.d.). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. ACS Publications. [URL: [Link]]
-
Gong, L-Z., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society. [URL: [Link]]
-
Fukuzawa, S-I., et al. (2024). Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. Journal of Organic Chemistry. [URL: [Link]]
-
Various Authors. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. Molecules. [URL: [Link]]
-
Bajracharya, G. (2013). Design and Synthesis of Chiral Spiro Ligands. Journal of Nepal Chemical Society. [URL: [Link]]
-
Various Authors. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. [URL: [Link]]
- University of California, Irvine. (n.d.). Stereospecificity and Stereoselectivity. UCI Department of Chemistry. [URL: ]
-
Various Authors. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [URL: [Link]]
-
Various Authors. (n.d.). Previous and present approaches for synthesis of spiro‐succinimides under metal‐catalysis. ResearchGate. [URL: [Link]]
-
Various Authors. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [URL: [Link]]
-
RSquareL. (n.d.). Recent Advances in the Synthesis of Spirocyclic Compounds. RSquareL. [URL: [Link]]
-
Various Authors. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [URL: [Link]]
-
Various Authors. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [URL: [Link]]
-
Various Authors. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. ResearchGate. [URL: [Link]]
- Google Patents. (n.d.). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
-
Various Authors. (2025). Asymmetric Synthesis of 3-Spiro-Fused 2-Oxindoles via Organocatalyst/ N-Iodosuccinimide/Hydrogen Peroxide-Mediated Oxidative Cyclization. Chemical & Pharmaceutical Bulletin. [URL: [Link]]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [URL: [Link]]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [URL: [Link]]
-
Richardson, P. (2025). Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts. [URL: [Link]]
-
Various Authors. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. [URL: [Link]]
-
Various Authors. (2019). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. Tetrahedron. [URL: [Link]]
-
Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions. Pharmaguideline. [URL: [Link]]
-
Various Authors. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [URL: [Link]]
-
Various Authors. (n.d.). Synthesis of succinimide spiro‐fused sultams from the reaction of.... ResearchGate. [URL: [Link]]
-
Various Authors. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [URL: [Link]]
-
Various Authors. (n.d.). Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties. Chemical Communications. [URL: [Link]]
-
Various Authors. (2026). A telescoped diastereoselective synthesis of phthalimido-substituted spiro-oxazoline oxindoles via an aziridine expansion strategy. Organic & Biomolecular Chemistry. [URL: [Link]]
-
Salem, M. S. H., et al. (2024). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate. [URL: [Link]]
-
Organic Chemistry Tutor. (n.d.). Stereospecific vs Stereoselective Reactions. Organic Chemistry Tutor. [URL: [Link]]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xiao.rice.edu [xiao.rice.edu]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Stereospecific and Stereoselective Reactions | Pharmaguideline [pharmaguideline.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Azaspiro[4.5]decane-1,3-dione with Existing Anticonvulsants: A Guide for Drug Development Professionals
Introduction: The Unmet Need in Epilepsy and the Quest for Novel Anticonvulsants
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures, and many suffer from dose-limiting side effects. This therapeutic gap underscores the urgent need for novel anticonvulsants with improved efficacy and a more favorable safety profile. In this context, the exploration of new chemical scaffolds is paramount. One such scaffold that has garnered interest is the spirosuccinimide core, found in compounds like 2-Azaspiro[4.5]decane-1,3-dione. This guide provides a comprehensive comparative analysis of this compound and its derivatives against a panel of established anticonvulsant agents. By examining preclinical efficacy, neurotoxicity, and mechanistic data, we aim to provide researchers, scientists, and drug development professionals with a critical evaluation of this promising compound class.
Physicochemical Properties and Structural Framework
This compound belongs to the spirosuccinimide class of compounds, characterized by a spirocyclic system where a cyclohexane ring is fused to a pyrrolidine-2,5-dione (succinimide) ring at the 3-position. The succinimide ring is a well-known pharmacophore in several established anticonvulsants, such as ethosuximide. The spirocyclic nature of this compound imparts a rigid, three-dimensional structure that can influence its interaction with biological targets.
The lipophilicity and other physicochemical properties of derivatives can be modulated by substitutions on the phenylamino group attached to the nitrogen of the succinimide ring. These modifications have been shown to significantly impact anticonvulsant activity and neurotoxicity.[1]
Comparative Anticonvulsant Efficacy and Neurotoxicity
The preclinical evaluation of anticonvulsant candidates relies on standardized animal models that predict efficacy against specific seizure types. The two most widely used models are the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for absence seizures.[2][3] Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.[2]
Below is a comparative summary of the available preclinical data for derivatives of this compound and a selection of established anticonvulsants. It is important to note that direct head-to-head comparative studies are limited, and the data for the spirosuccinimide derivatives are from various studies on analogs, with the N-(3-methylphenyl)-amino derivative highlighted as a potent example.[1]
| Compound | MES (ED₅₀, mg/kg) | scPTZ (ED₅₀, mg/kg) | Rotarod (TD₅₀, mg/kg) | Primary Mechanism of Action |
| N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione | >300 | 85 | >300 | Putative GABAergic modulation |
| Phenytoin | 9.5 | >100 | 68 | Voltage-gated sodium channel blocker[4][5] |
| Carbamazepine | 8.8 | >100 | 72 | Voltage-gated sodium channel blocker[6][7] |
| Valproic Acid | 272 | 149 | 426 | Multiple: GABA transaminase inhibition, Na+ channel blockade, T-type Ca2+ channel inhibition[8][9][10] |
| Ethosuximide | >500 | 140 | >500 | T-type calcium channel blocker[11][12][13] |
| Levetiracetam | Inactive | >100 | >1000 | Binds to synaptic vesicle protein 2A (SV2A)[14][15][16] |
| Lamotrigine | 2.6 | 15 | 22 | Voltage-gated sodium channel blocker, inhibits glutamate release[17][18][19] |
Data for N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione is representative of potent analogs from this class and is sourced from studies on its derivatives.[1] Data for existing anticonvulsants are compiled from various pharmacological sources.
From the data, it is evident that derivatives of this compound, such as the N-(3-methylphenyl)-amino derivative, show notable activity in the scPTZ model, suggesting potential efficacy against absence seizures, similar to ethosuximide.[1] The lack of significant activity in the MES test at the tested doses for some derivatives suggests a different spectrum of activity compared to sodium channel blockers like phenytoin and carbamazepine. Importantly, the high TD₅₀ values in the rotarod test for these derivatives indicate a favorable therapeutic window with low potential for motor impairment at effective doses.
Putative Mechanism of Action: A Focus on GABAergic Modulation
While the precise mechanism of action for this compound is not fully elucidated, studies on structurally related spirosuccinimides and their N-phenylamino derivatives suggest a potential role in modulating GABAergic neurotransmission.[2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its function is a key strategy for seizure control. For certain active derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, in vitro studies have explored their influence on GABA(A) receptors.[2] This suggests that these compounds may exert their anticonvulsant effects by potentiating the inhibitory action of GABA, a mechanism shared by benzodiazepines and barbiturates, though likely through a different binding site or allosteric modulation.
Signaling Pathway: Putative GABAergic Modulation
Caption: Putative mechanism of this compound via potentiation of GABAA receptor activity.
Experimental Protocols
For researchers aiming to replicate or build upon the preclinical evaluation of this compound and its analogs, the following detailed protocols for key experiments are provided.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g)
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Phenytoin)
-
Electroconvulsive stimulator with corneal electrodes
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 48 hours before the experiment.
-
Grouping and Administration: Randomly divide mice into groups (n=8-10 per group). Administer the vehicle, positive control, or test compound intraperitoneally (i.p.) or orally (p.o.).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, determined from preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. administration).
-
Electrode Application: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.
-
Stimulation: Gently restrain the mouse and place the corneal electrodes over the corneas. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the tonic hindlimb extension phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each group. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Experimental Workflow: Maximal Electroshock (MES) Test
Caption: Step-by-step workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures.
Materials:
-
Male albino mice (18-25 g)
-
Test compound
-
Vehicle
-
Positive control (e.g., Ethosuximide)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
Procedure:
-
Animal Preparation: Follow the same acclimatization and grouping procedures as in the MES test.
-
Drug Administration: Administer the vehicle, positive control, or test compound.
-
Pre-treatment Time: Allow for the appropriate pre-treatment interval.
-
PTZ Injection: Inject PTZ subcutaneously in the scruff of the neck.
-
Observation: Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.
-
Data Analysis: Calculate the percentage of protected animals and determine the ED₅₀.
Rotarod Neurotoxicity Test
This test assesses motor coordination and potential neurological deficits induced by the test compound.
Materials:
-
Male albino mice (20-25 g)
-
Test compound
-
Vehicle
-
Rotarod apparatus
Procedure:
-
Training: Train the mice on the rotarod (e.g., rotating at 10 rpm) for a set period (e.g., 2 minutes) for 2-3 consecutive days until they can consistently remain on the rod.
-
Drug Administration: On the test day, administer the vehicle or test compound at various doses.
-
Testing: At the time of peak effect, place the mice on the rotarod and record the time they remain on the rotating rod. A fall from the rod is considered the endpoint.
-
Endpoint: The inability to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of motor impairment.
-
Data Analysis: Determine the TD₅₀ (the dose that causes motor impairment in 50% of the animals).
Conclusion and Future Directions
The available preclinical data suggests that this compound and its derivatives represent a promising class of anticonvulsant agents. Their efficacy in the scPTZ model, coupled with a favorable neurotoxicity profile, points towards a potential therapeutic niche in the treatment of absence seizures. The putative mechanism of action involving GABAergic modulation is a well-validated strategy for seizure control.
However, further research is warranted to fully characterize the therapeutic potential of this compound class. Key future directions should include:
-
Definitive Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound is crucial. Radioligand binding studies and electrophysiological recordings can confirm its interaction with the GABAA receptor complex or other potential targets.
-
Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to understand the drug-like properties of lead compounds.
-
Chronic Efficacy and Safety Studies: Evaluation in chronic seizure models and longer-term toxicity studies will be essential for advancing these compounds towards clinical development.
-
Head-to-Head Comparator Studies: Rigorous, well-controlled preclinical studies directly comparing optimized this compound derivatives against both standard and newer generation AEDs will provide a clearer picture of their relative advantages.
References
-
Phenytoin: mechanisms of action, efficacy, and safety in seizure management. (2025). Journal of Neurology & Neurophysiology. [Link]
-
What is the mechanism of Valproic Acid? (2024). Patsnap Synapse. [Link]
-
Understanding Levetiracetam: Uses, Mechanism, Side Effects, and More. (2025). LinkedIn. [Link]
-
What is the mechanism of Phenytoin? (2024). Patsnap Synapse. [Link]
-
Ethosuximide. (2023). StatPearls. [Link]
-
Valproic Acid. (2024). StatPearls. [Link]
-
Lamotrigine - Mechanism of Action, Efficacy, Side Effects and Clinical Pearls. (2020). Psych Scene Hub. [Link]
-
Ethosuximide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]
-
Levetiracetam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]
-
What is Ethosuximide used for? (2024). Patsnap Synapse. [Link]
-
What is the mechanism of Levetiracetam? (2024). Patsnap Synapse. [Link]
-
Lamotrigine: Pharmacology, Clinical Utility, and New Safety Concerns. (2018). Psychiatry Online. [Link]
-
Phenytoin: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Levetiracetam: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]
-
Lamotrigine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Ethosuximide. Wikipedia. [Link]
-
Lamotrigine. Wikipedia. [Link]
-
Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. [Link]
-
Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects. (2025). YouTube. [Link]
-
Phenytoin. (2023). StatPearls. [Link]
-
Lamotrigine. StatPearls. [Link]
-
Levetiracetam. StatPearls. [Link]
-
Tegretol (Carbamazepine): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
What is the mechanism of action of valproate (valproic acid)? (2025). Dr.Oracle. [Link]
-
Synthesis, Physicochemical and Anticonvulsant Properties of NewN-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. (2025). ResearchGate. [Link]
-
Carbamazepine. (2023). StatPearls. [Link]
-
Carbamazepine. Wikipedia. [Link]
-
Mechanism of Action of Valproic Acid and Its Derivatives. (2020). Symbiosis Online Publishing. [Link]
-
Valproic Acid : CNS Drugs. Ovid. [Link]
-
Ethosuximide (oral route). (2025). Mayo Clinic. [Link]
-
Spirosuccinimides as potential anticonvulsants. (1985). Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. (2008). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. (2015). Archiv der Pharmazie. [Link]
-
Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. (2015). ResearchGate. [Link]
-
Carbamazepine (oral route). Mayo Clinic. [Link]
-
Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. (2006). Acta Poloniae Pharmaceutica. [Link]
-
Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. (1982). Annals of Neurology. [Link]
-
SAR of Anticonvulsants and Mechanism of Anticonvulsant Action. Pharmaguideline. [Link]
-
Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape. [Link]
Sources
- 1. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 9. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ethosuximide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. What is Ethosuximide used for? [synapse.patsnap.com]
- 14. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 15. Levetiracetam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 17. psychscenehub.com [psychscenehub.com]
- 18. psychiatryonline.org [psychiatryonline.org]
- 19. Lamotrigine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 2-Azaspiro[4.5]decane-1,3-dione Derivatives and Phenytoin for Anticonvulsant Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiepileptic drug (AED) discovery, the quest for novel therapeutic agents with superior efficacy and a wider therapeutic index than classical drugs like phenytoin remains a primary objective. This guide provides a detailed comparative analysis of a promising class of compounds, the 2-Azaspiro[4.5]decane-1,3-dione derivatives, against the established AED, phenytoin. We will delve into their relative performance in validated preclinical seizure models, explore the underlying mechanisms of action, and provide detailed experimental protocols to support further research and development.
Introduction: The Unmet Need and the Promise of Spiro Compounds
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Phenytoin, a cornerstone in epilepsy management for decades, primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the rapid firing of neurons associated with seizures.[1][2][3] While effective, its clinical use is often hampered by a narrow therapeutic index and a significant side effect profile, including dose-dependent neurotoxicity.[4]
The this compound scaffold has emerged as a promising pharmacophore in the search for new anticonvulsants. These spiro compounds, characterized by a shared carbon atom between two rings, have demonstrated significant anticonvulsant activity in preclinical screening programs, with some derivatives exhibiting higher potency and lower neurotoxicity compared to phenytoin.[1][5]
Comparative Efficacy: A Head-to-Head Analysis
The anticonvulsant potential of novel compounds is typically evaluated using standardized rodent models of seizures, primarily the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures.[6][7] Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.[8][9]
The median effective dose (ED50), the dose required to protect 50% of animals from seizures, is a key measure of potency. The median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment, is used to assess neurotoxicity. A higher therapeutic index (TI = TD50/ED50) indicates a more favorable safety profile.
While a single, comprehensive head-to-head study is not available, a synthesis of data from various preclinical investigations allows for a robust comparison. Several studies have reported on the anticonvulsant activity of various N-substituted this compound derivatives. For instance, N-(substituted-phenyl)-amino-2-azaspiro[4.5]decane-1,3-dione derivatives have shown considerable promise.
Here, we compare the reported efficacy of representative this compound derivatives with that of phenytoin.
| Compound | Test | Animal Model | ED50 (mg/kg) | Reference |
| Phenytoin | MES | Mouse | 10.43 ± 1.41 | [10] |
| N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione | scPTZ | Mouse | Potent inhibition | [11] |
| N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione | scPTZ | Mouse | Potent inhibition | [11] |
| N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione | MES | Mouse | Active at 100 mg/kg | [1] |
| N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | scPTZ | Mouse | Active at 100 mg/kg | [1] |
Note: The data for the this compound derivatives are drawn from multiple studies and represent a class of compounds. Direct comparison of ED50 values should be made with caution due to potential variations in experimental conditions.
The available data indicates that certain this compound derivatives exhibit potent anticonvulsant activity. Notably, some derivatives show strong efficacy in the scPTZ test, a model where phenytoin is less effective, suggesting a broader spectrum of activity.[11] Furthermore, several studies have highlighted that these derivatives possess a lower propensity for neurotoxicity compared to phenytoin at their effective doses.[1][5]
Mechanism of Action: Delineating the Molecular Targets
Phenytoin's primary mechanism of action is the voltage-dependent blockade of voltage-gated sodium channels.[1][2][3] It preferentially binds to the inactive state of the channel, prolonging the refractory period and thereby preventing the sustained high-frequency neuronal firing that underlies seizure activity.[2]
The precise mechanism of action for This compound derivatives is still under investigation and may vary depending on the specific substitution patterns. However, their efficacy in the MES test suggests a likely interaction with voltage-gated sodium channels, similar to phenytoin.[12] The activity of some derivatives in the scPTZ test also points towards a potential modulation of GABAergic neurotransmission or effects on T-type calcium channels.[12] Further research, including electrophysiological and binding studies, is necessary to fully elucidate their molecular targets.
Experimental Protocols: A Guide for Preclinical Evaluation
The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of anticonvulsant efficacy. These protocols are based on established procedures used in the field and by programs such as the NIH/NINDS Anticonvulsant Screening Program.[13]
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[6][11]
Apparatus:
-
Electroconvulsive shock generator
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Conductive solution (e.g., 0.9% saline)
Procedure:
-
Animal Preparation: Acclimate male mice (e.g., CF-1 or C57BL/6) to the laboratory environment. Weigh each animal prior to dosing.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral). The timing of the test should coincide with the presumed time of peak effect of the compound.
-
Anesthesia and Electrode Placement: Apply one drop of topical anesthetic to the corneas of the mouse to minimize discomfort. After a few seconds, apply a drop of saline to facilitate electrical contact.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through the corneal electrodes.[11]
-
Observation: Immediately observe the animal for the presence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint of protection.[11]
-
Data Analysis: The ED50 value is calculated from the dose-response data using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[6]
Apparatus:
-
Syringes and needles for subcutaneous injection
-
Observation chambers
Procedure:
-
Animal Preparation: As described for the MES test.
-
Drug Administration: Administer the test compound or vehicle control.
-
Induction of Seizures: At the time of peak effect, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.
-
Observation: Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle spasms). The absence of a clonic seizure lasting for at least 5 seconds is considered the endpoint of protection.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at different doses.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.[8][9]
Apparatus:
-
Rotarod apparatus with a rotating rod.
Procedure:
-
Training: Prior to the test day, train the mice to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes).
-
Drug Administration: Administer the test compound or vehicle control.
-
Testing: At the time of peak effect, place the animal on the rotarod, which is rotating at a challenging speed (e.g., 10-20 rpm).
-
Observation: Record the time the animal remains on the rod. An animal is considered to have failed the test if it falls off the rod before a predetermined cut-off time (e.g., 1 minute).
-
Data Analysis: The TD50 is the dose at which 50% of the animals fail the test.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the preclinical evaluation of a novel anticonvulsant compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue [bioseb.com]
- 9. termedia.pl [termedia.pl]
- 10. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
In Vitro Validation of 2-Azaspiro[4.5]decane-1,3-dione's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of the mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, a compound structurally related to the gabapentinoid class of drugs.[1][2][3][4] We will explore the hypothesized primary mechanism involving the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) and consider a potential alternative pathway, the p53-MDM2 protein-protein interaction, to ensure a thorough investigation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and the rationale behind the proposed validation strategy.
Introduction
This compound's structural similarity to gabapentin suggests a potential role as a modulator of neuronal calcium channels. Gabapentin and its analogs, such as pregabalin, exert their therapeutic effects by binding to the α2δ-1 subunit of VGCCs.[5][6][7][8] This interaction is thought to reduce the release of excitatory neurotransmitters.[5] This guide will first detail the in vitro assays necessary to confirm this primary hypothesis.
Furthermore, in the spirit of rigorous scientific inquiry, we will also outline a strategy to investigate a plausible, albeit less likely, alternative mechanism of action: the inhibition of the p53-MDM2 interaction. The p53-MDM2 axis is a critical regulator of cell cycle and apoptosis, and its disruption by small molecules is a key strategy in cancer therapeutics.[9][10][11][12] By evaluating this compound against this well-defined protein-protein interaction, we can enhance the specificity of our mechanistic understanding.
Part 1: Validation of the Primary Hypothesized Mechanism - α2δ-1 Subunit Binding
The cornerstone of validating the gabapentin-like mechanism of action is to demonstrate direct binding to the α2δ-1 subunit. A competitive radioligand binding assay is the gold standard for this purpose.
Experimental Protocol: Competitive Radioligand Binding Assay for α2δ-1
This protocol is designed to measure the affinity of this compound for the α2δ-1 subunit by assessing its ability to displace a known radiolabeled ligand, such as [³H]-gabapentin or [³H]-pregabalin.
Materials:
-
Membrane preparations from cells overexpressing the human α2δ-1 subunit
-
[³H]-gabapentin or [³H]-pregabalin (radioligand)
-
This compound (test compound)
-
Gabapentin or Pregabalin (unlabeled competitor for positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the unlabeled competitor (Gabapentin or Pregabalin) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd (dissociation constant), and the serially diluted test compound or unlabeled competitor.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data will be used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is the concentration of the test compound that displaces 50% of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Expected Outcome: If this compound binds to the α2δ-1 subunit, it will displace the radioligand in a concentration-dependent manner, resulting in a sigmoidal competition curve. The calculated Ki value will quantify its binding affinity.
Comparative Analysis: Benchmarking Against Known Gabapentinoids
To contextualize the binding affinity of this compound, it is essential to compare its performance with established α2δ-1 ligands.
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | α2δ-1 | Radioligand Binding | To be determined | - |
| Gabapentin | α2δ-1 | Radioligand Binding | ~140 nM (Ki) | [6] |
| Pregabalin | α2δ-1 | Radioligand Binding | ~30-100 nM (Ki) | [13][14] |
Workflow for α2δ-1 Binding Validation
Caption: Workflow for the in vitro validation of α2δ-1 binding.
Part 2: Investigation of an Alternative Mechanism - p53-MDM2 Interaction
To ensure the specificity of this compound's mechanism of action, it is prudent to test for activity against other well-characterized drug targets for small molecules. The p53-MDM2 interaction is an excellent candidate for such a counter-screen due to its importance in drug discovery and the availability of robust in vitro assays.
Experimental Protocol: p53-MDM2 Interaction ELISA
This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the inhibition of the p53-MDM2 interaction by a test compound.
Materials:
-
Recombinant human MDM2 protein
-
Recombinant human p53 protein (or a peptide fragment containing the MDM2-binding domain)
-
Anti-p53 antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
ELISA plates (e.g., high-binding polystyrene)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
This compound (test compound)
-
Known p53-MDM2 inhibitor (e.g., Nutlin-3a) for positive control
-
Plate reader
Procedure:
-
Coating: Coat the wells of an ELISA plate with recombinant MDM2 protein and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate to remove unbound MDM2 and then add blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Compound Incubation: Add serially diluted this compound or the positive control to the wells.
-
p53 Incubation: Add recombinant p53 protein to the wells and incubate to allow for binding to MDM2.
-
Antibody Incubation: After washing, add the enzyme-conjugated anti-p53 antibody and incubate.
-
Detection: Wash the plate and add the enzyme substrate. Allow the color to develop.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: A decrease in absorbance indicates inhibition of the p53-MDM2 interaction. Calculate the IC50 value from the resulting dose-response curve.
Expected Outcome: If this compound does not inhibit the p53-MDM2 interaction, there will be no significant change in absorbance across the tested concentrations. If it does, a dose-dependent decrease in signal will be observed.
Comparative Analysis: Benchmarking Against a Known MDM2 Inhibitor
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | p53-MDM2 | ELISA | To be determined | - |
| Nutlin-3a | p53-MDM2 | HTRF Assay | ~90 nM | [11] |
Signaling Pathway of p53-MDM2 Interaction
Caption: The p53-MDM2 autoregulatory feedback loop.
Conclusion
This guide provides a robust in vitro strategy for elucidating the mechanism of action of this compound. By first confirming its hypothesized interaction with the α2δ-1 subunit of voltage-gated calcium channels and then ruling out off-target effects on the p53-MDM2 pathway, researchers can build a strong, evidence-based understanding of this compound's biological activity. The comparative framework presented here allows for the clear positioning of this compound within the landscape of existing neuromodulatory and other small molecule therapeutics.
References
-
K Health. (2022, September 13). Gabapentin Alternatives: Possible Substitutions to Know. [Link]
-
Gessner, C., et al. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. International Journal of Molecular Sciences, 22(1), 266. [Link]
-
Klein, C., & Vassilev, L. T. (2004). The MDM2-p53 Interaction. Molecular Cancer Research, 2(10), 545-554. [Link]
-
Paramount Wellness Retreat. (2025, October 20). Gabapentin Alternatives For Pain Relief. [Link]
-
Al-Sanea, M. M., et al. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. OncoTargets and Therapy, 11, 2347–2358. [Link]
-
An, N., et al. (2015). An Application of Fit Quality to Screen MDM2/p53 Protein-Protein Interaction Inhibitors. Molecules, 20(10), 18886-18901. [Link]
-
Burgess, A., et al. (2016). P53 Mdm2 Inhibitors. Progress in Molecular Biology and Translational Science, 143, 1-33. [Link]
-
Gessner, C., et al. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. ResearchGate. [Link]
-
Mobi Doctor. (n.d.). Gabapentin Alternatives, Safer Options and How to Switch. [Link]
-
Castillo Tarazona, A., & Pietro Miscione, G. (2025). Enhancing Structure-Based Virtual Screening of MDM2–p53 Inhibitors: A Benchmark of Machine Learning vs. Traditional Docking Scoring Functions. Frontiers in Chemistry, 13. [Link]
-
Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113. [Link]
-
Drugs.com. (n.d.). Gabapentin Alternatives Compared. [Link]
-
Al-Sanea, M. M., et al. (2017). Discovery of novel L-type voltage-gated calcium channel blockers and application for the prevention of inflammation and angiogenesis. PLoS ONE, 12(6), e0178974. [Link]
-
Veeprho. (n.d.). Gabapentin (this compound) | CAS 1197-80-4. [Link]
-
Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]
-
SingleCare. (2025, November 4). Top gabapentin and Neurontin alternatives and how to switch. [Link]
-
Alaseem, A., et al. (2023). Preclinical In Vitro Investigation of MDM2 Inhibition in Combination with Antiangiogenic Therapy for Breast Cancer Treatment. Current Issues in Molecular Biology, 45(2), 1438-1453. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1197-80-4 | Product Name : this compound. [Link]
-
Wang, S., et al. (2015). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. In Protein-Protein Interactions in Drug Discovery (pp. 317-340). [Link]
-
Kumar, A., et al. (2025). Voltage‐Gated Calcium Channel Blockers: Preclinical Insights, Clinical Applications, and Emerging Therapeutic Advances. ResearchGate. [Link]
-
Bohl, P., et al. (2012). The p53-MDM2/MDMX axis – A chemotype perspective. Journal of Medicinal Chemistry, 55(18), 7837-7850. [Link]
-
Kumar, A., et al. (2025). Voltage‐Gated Calcium Channel Blockers: Preclinical Insights, Clinical Applications, and Emerging Therapeutic Advances. Journal of Neurochemistry, 172(1), e15332. [Link]
-
Field, M. J., et al. (2006). Pregabalin activity in standardized receptor-binding assays. ResearchGate. [Link]
-
Park, J., & Luo, Z. D. (2010). Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief. Molecules and Cells, 30(4), 287-293. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). In-Vitro and In-Vivo Relationship of gabapentin from Floating and Immediate Release Tablets. Journal of Pharmaceutical and Biomedical Sciences, 28(28), 653-659. [Link]
-
de Souza, A. H., et al. (2020). Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain. Pharmaceuticals, 13(10), 304. [Link]
-
Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]
-
Wu, C., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]
-
Tashima, M., et al. (2021). Voltage-gated calcium channel α2δ-1 subunit is involved in the regulation of glucose-stimulated GLP-1 secretion in mice. American Journal of Physiology-Endocrinology and Metabolism, 320(5), E895-E905. [Link]
-
Wu, C., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. ResearchGate. [Link]
-
Luo, Z. D., et al. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Frontiers in Molecular Neuroscience, 14, 755106. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound CAS#: [amp.chemicalbook.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p53-MDM2/MDMX axis – A chemotype perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gabapentin Alternatives: Possible Substitutions to Know - K Health [khealth.com]
- 14. paramountwellnesscenters.org [paramountwellnesscenters.org]
A Cross-Validated Guide to 2-Azaspiro[4.5]decane-1,3-dione and Its Derivatives in Modern Drug Discovery
The 2-Azaspiro[4.5]decane-1,3-dione core, a spirocyclic succinimide (or glutarimide) analog, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. This guide will explore the synthesis, structure-activity relationships (SAR), and comparative performance of derivatives based on this versatile framework.
The 2-Azaspiro[4.5]decane Scaffold: A Comparative Overview of Biological Activity
The inherent conformational rigidity of the spirocyclic system is a key determinant of its pharmacological promiscuity. By modifying the core structure and its substituents, chemists have unlocked a wide array of biological activities. Here, we compare the performance of this compound derivatives against various therapeutic targets.
Oncology: Targeting KRAS and Beyond
The KRAS oncogene, particularly the G12D mutation, has long been considered an "undruggable" target. However, recent advances have seen the emergence of novel inhibitors, including those based on the azaspiro[4.5]decane scaffold.
A 2026 study highlighted a series of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective KRAS-G12D inhibitors.[1] These compounds demonstrated strong protein binding affinity and nanomolar IC50 values in cellular assays.[1] This represents a significant advancement over previous attempts to target this challenging mutation.
Beyond direct KRAS inhibition, derivatives of 1-thia-4-azaspiro[4.5]decane have shown promise as anticancer agents against various cell lines, including liver, prostate, and colorectal carcinoma.[2][3] The mechanism of action for these compounds is still under investigation, but they represent a valuable chemical space for the development of new oncology therapeutics.[2]
Furthermore, radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as selective sigma-1 receptor ligands for positron emission tomography (PET) imaging of tumors.[4] This highlights the scaffold's utility not only in therapeutics but also in diagnostics.
Metabolic Disease: Acetyl-CoA Carboxylase and Aldose Reductase Inhibition
In the realm of metabolic diseases, spiro-imide derivatives of the 2-Azaspiro[4.5]decane class have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC).[5] ACC is a key enzyme in fatty acid synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes. The developed spiro-imide compounds exhibited favorable pharmacokinetic profiles in rats, suggesting their potential for further clinical development.[5]
Additionally, spirosuccinimide derivatives have been investigated as aldose reductase inhibitors.[6] Aldose reductase is an enzyme implicated in the complications of diabetes, such as neuropathy and retinopathy. Quantitative structure-activity relationship (QSAR) studies revealed that the in vivo efficacy of these inhibitors is strongly correlated with their hydrophobicity and membrane permeability.[6]
Neurology: A New Chemotype for Opioid Receptors
The search for novel analgesics with reduced side effects is a major focus of neurological drug discovery. Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have emerged as a novel chemotype of δ opioid receptor-selective agonists.[7][8] This is particularly significant as previous δ opioid agonists have failed in clinical trials due to adverse effects such as seizures.[7] The newly discovered spirocyclic compounds offer a potential alternative with an improved pharmacological profile.[8]
Comparative Performance Data
The following table summarizes the key performance data for representative this compound derivatives and their comparators.
| Compound Class | Target | Key Derivative(s) | Potency (IC50/Ki) | Key Findings | Reference(s) |
| 1-Oxa-3,7-diazaspiro[4.5]decan-2-ones | KRAS-G12D | HDB-2, HDB-3 | Nanomolar IC50, Kd = 28.29, 48.17 nM | High potency and selectivity for a challenging oncology target. | [1] |
| Spiro-imides | Acetyl-CoA Carboxylase (ACC) | 8c | Potent inhibitory activity | Favorable pharmacokinetic profiles in rats. | [5] |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | δ Opioid Receptor | Compounds 1-4 | Submicromolar potency | Novel chemotype with low β-arrestin 2 recruitment efficacy. | [7] |
| Spirosuccinimides | Aldose Reductase | Not specified | ED50 values correlated with Caco-2 permeability | In vivo efficacy is driven by hydrophobicity and membrane permeability. | [6] |
| 1-Thia-4-azaspiro[4.5]decanes | Anticancer (various) | Not specified | Moderate to high inhibition | Active against liver, prostate, and colorectal cancer cell lines. | [2][3] |
| 1,4-Dioxa-8-azaspiro[4.5]decanes | Sigma-1 Receptor | [18F]5a | Ki = 5.4 nM | Suitable for PET imaging of tumors. | [4] |
Experimental Protocols
General Synthesis of a 1,3-Diazaspiro[4.5]decane-2,4-dione (Hydantoin) Derivative
This protocol describes a three-step synthesis of a 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a representative spirocyclic hydantoin.[9]
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride
-
To a solution of 4-phenylcyclohexanone in a suitable solvent, add an aqueous solution of methylamine.
-
Stir the mixture at room temperature, then add a solution of potassium cyanide.
-
Continue stirring, then acidify the reaction mixture with hydrochloric acid.
-
Extract the product with an organic solvent and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of the Ureido Derivative
-
Treat the product from Step 1 with potassium cyanate (KOCN) in the presence of acetic acid and water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, isolate the ureido derivative by filtration or extraction.
Step 3: Cyclization to the Hydantoin
-
To a solution of the ureido derivative from Step 2 in dry dimethylformamide (DMF), add sodium hydride (60% in mineral oil).
-
Stir the mixture at room temperature.
-
Perform acid hydrolysis to yield the final product, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Workflow for Anticancer Activity Screening
This is a generalized workflow for evaluating the anticancer activity of novel this compound derivatives.
1. Cell Line Selection:
-
Choose a panel of cancer cell lines relevant to the intended therapeutic area (e.g., HepG-2 for liver cancer, PC-3 for prostate cancer, HCT116 for colorectal cancer).[2]
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Calculate the IC50 value for each compound.
3. Target-Based Assays (if applicable):
-
If the compounds are designed to inhibit a specific enzyme (e.g., KRAS, ACC), perform an in vitro enzyme inhibition assay to determine the Ki or IC50 value.
4. In Vivo Efficacy Studies:
-
For promising lead compounds, conduct in vivo studies using animal models (e.g., tumor xenografts in mice).
-
Administer the compound and monitor tumor growth over time.
-
Evaluate the compound's toxicity and pharmacokinetic properties.
Visualizations
Figure 1: Key workflows and pathways related to the 2-Azaspiro[4.5]decane scaffold.
Conclusion
The this compound scaffold and its derivatives have demonstrated significant potential across a range of therapeutic areas. The rigid, three-dimensional nature of the spirocyclic core provides a unique platform for the design of potent and selective inhibitors of challenging biological targets. The diverse biological activities, from KRAS inhibition in oncology to ACC modulation in metabolic disease and novel opioid receptor agonism in neurology, underscore the importance of this chemical class in modern drug discovery. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of new and improved therapeutics.
References
-
Ko, K., Won, H., & Won, Y. (2006). Quantitative structure-activity relationship of spirosuccinimide type aldose reductase inhibitors diminishing sorbitol accumulation in vivo. Bioorganic & Medicinal Chemistry, 14(9), 3090-3097. [Link][6]
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ChemistrySelect, 8(13), e202300486. [Link][10]
-
Meqbil, A., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link][7]
-
Meqbil, A., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link][8]
-
Kamata, M., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-3647. [Link][5]
-
ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link][12]
-
Ouyang, G., et al. (2020). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 25(18), 4252. [Link][13]
-
Abdel-rahman, A. A.-H., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link][2]
-
Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link][9]
-
Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link][4]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link][14]
-
ResearchGate. (n.d.). 4-step synthesis of 2-oxaspiro[4.5]dec-7-ene derivatives 32 a–c. Retrieved from [Link][15]
-
Abdel-rahman, A. A.-H., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link][3]
-
ResearchGate. (n.d.). Structure Activity Relationship (SAR). Retrieved from [Link][16]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link][17]
-
Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 192, 111437. [Link][1]
-
Wang, Y., et al. (2021). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 45(1), 133-146. [Link][18]
-
Nikolova, S., et al. (2021). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). Molbank, 2021(4), M1288. [Link][19]
Sources
- 1. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship of spirosuccinimide type aldose reductase inhibitors diminishing sorbitol accumulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
A Comparative Performance Analysis of Novel 2-Azaspiro[4.5]decane-1,3-dione Analogs as Potential Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Evaluation of a Promising New Class of Anticonvulsants.
The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability profiles is a continuous endeavor in medicinal chemistry.[1][2] The 2-azaspiro[4.5]decane-1,3-dione scaffold, a derivative of spirosuccinimide, has emerged as a promising structural motif for the development of new central nervous system agents.[3] This guide presents a comprehensive performance benchmark of a series of novel this compound analogs, comparing their anticonvulsant efficacy and neurotoxicity against established AEDs, phenytoin and carbamazepine.
This document provides an in-depth analysis of the experimental methodologies employed in the preclinical screening of these compounds, the rationale behind these choices, and a transparent presentation of comparative data to aid in the early-stage assessment of this novel chemical series.
The Scientific Rationale: Targeting Seizure Propagation and Threshold
The preclinical evaluation of potential anticonvulsants hinges on well-established in vivo models that predict clinical efficacy against specific seizure types. The two primary screening models utilized in this guide are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[4]
The MES test is a robust model for identifying compounds effective against generalized tonic-clonic seizures.[5][6] It assesses the ability of a drug to prevent the spread of a maximal seizure discharge throughout the brain.[7] In contrast, the scPTZ test is employed to identify agents that can raise the threshold for seizure initiation, making it a valuable predictor of efficacy against absence seizures.[8][9] This dual-assay approach allows for a broad characterization of a compound's anticonvulsant profile.
Furthermore, any potential AED must demonstrate a favorable safety margin. The Rotarod test is a standardized method for assessing motor coordination and neurological deficit, providing a reliable measure of a compound's potential for neurotoxicity.[10][11][12] By comparing the effective dose (ED50) in the seizure models to the toxic dose (TD50) from the Rotarod test, we can calculate a Protective Index (PI = TD50/ED50), a critical parameter in the early assessment of a drug candidate's therapeutic window.
Experimental Methodologies: A Step-by-Step Guide to Preclinical Anticonvulsant Screening
The following protocols are foundational for the preclinical assessment of novel anticonvulsant candidates. Adherence to these standardized procedures ensures the generation of reliable and reproducible data.
Maximal Electroshock (MES) Test
This test evaluates the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal electrical stimulation.[5]
Materials:
-
Male albino mice (20-25 g)
-
Corneal electrodes
-
Electroshock apparatus
-
Test compounds and vehicle (e.g., 0.5% methylcellulose)
-
Standard AEDs (Phenytoin, Carbamazepine)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to testing.
-
Compound Administration: Administer the test compounds, vehicle, or standard AEDs intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing should correspond to the time of peak effect, determined in preliminary studies.
-
Electrode Placement: At the time of testing, apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.[6]
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED50) is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This assay identifies compounds that elevate the seizure threshold.[8][13][14]
Materials:
-
Male albino mice (18-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compounds and vehicle
-
Standard AEDs
Procedure:
-
Animal Preparation: Similar to the MES test, acclimate the animals and administer the compounds at the appropriate pre-treatment time.
-
PTZ Injection: Inject a convulsive dose of PTZ subcutaneously into the loose skin on the back of the neck.
-
Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle spasms) lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures within the 30-minute observation period indicates protection.
-
Data Analysis: Calculate the ED50 based on the percentage of animals protected at various doses.
Rotarod Neurotoxicity Test
This test assesses motor impairment and is a reliable indicator of acute neurotoxicity.[10][11][15]
Materials:
-
Male albino mice (20-25 g)
-
Rotarod apparatus (e.g., 3 cm diameter rod, rotating at 6 rpm)
-
Test compounds and vehicle
-
Standard AEDs
Procedure:
-
Training: Prior to the test, train the mice to remain on the rotating rod for a predetermined period (e.g., 1 minute).
-
Compound Administration: Administer the test compounds, vehicle, or standard AEDs.
-
Testing: At intervals corresponding to the anticonvulsant testing times, place the mice on the rotarod.
-
Endpoint: Neurological impairment is indicated if the mouse falls off the rotating rod three times within a 60-second period.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.
Visualizing the Preclinical Screening Workflow
The following diagram illustrates the logical flow of the anticonvulsant screening process, from initial efficacy testing to the assessment of neurotoxicity and the calculation of the therapeutic index.
Caption: Preclinical screening workflow for novel anticonvulsant agents.
Performance Benchmarking: Novel Analogs vs. Standard AEDs
The following tables summarize the (hypothetical) experimental data for three novel this compound analogs (coded AZD-101, AZD-102, and AZD-103) in comparison to the benchmark drugs, Phenytoin and Carbamazepine.
Table 1: Anticonvulsant Activity in the MES and scPTZ Tests
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) |
| AZD-101 | 25.5 | > 100 |
| AZD-102 | 35.2 | 45.8 |
| AZD-103 | 18.9 | 22.5 |
| Phenytoin | 9.5 | Inactive |
| Carbamazepine | 8.8 | > 100 |
Table 2: Neurotoxicity and Protective Index
| Compound | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI) - MES | Protective Index (PI) - scPTZ |
| AZD-101 | 150 | 5.9 | - |
| AZD-102 | 210 | 6.0 | 4.6 |
| AZD-103 | 95 | 5.0 | 4.2 |
| Phenytoin | 68 | 7.2 | - |
| Carbamazepine | 75 | 8.5 | - |
Interpretation of Results and Future Directions
The presented data provides a preliminary assessment of the anticonvulsant potential of the novel this compound analogs.
-
AZD-101 demonstrates moderate efficacy in the MES test, suggesting potential activity against generalized tonic-clonic seizures, similar to phenytoin and carbamazepine. Its inactivity in the scPTZ test indicates a narrower spectrum of activity. The protective index of 5.9 is promising, suggesting a reasonable safety margin.
-
AZD-102 exhibits a broader spectrum of activity, with efficacy in both the MES and scPTZ tests. This dual activity is a desirable characteristic for a novel AED. The protective indices in both models are encouraging.
-
AZD-103 is the most potent of the novel analogs in both seizure models. However, its lower TD50 results in a slightly reduced protective index compared to AZD-101 and AZD-102.
While the benchmark drugs, phenytoin and carbamazepine, show higher potency in the MES test, the novel analogs, particularly AZD-102, present a more desirable broader spectrum of action. The favorable protective indices of the novel compounds warrant further investigation.
Future studies should focus on elucidating the mechanism of action of these analogs. In vitro binding assays targeting voltage-gated sodium channels, calcium channels, and GABAergic systems would provide valuable insights.[16][17][18] Furthermore, pharmacokinetic profiling is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which are critical for their development as clinical candidates.[19][20][21][22]
Conclusion
This comparative guide provides a framework for the systematic evaluation of novel this compound analogs as potential anticonvulsant agents. The experimental protocols detailed herein are robust and well-validated for the preclinical screening of AEDs. The hypothetical data presented for the novel analogs, when compared to established drugs, highlights the potential of this chemical class. Further optimization of the lead compounds, guided by a thorough understanding of their structure-activity relationships and mechanistic underpinnings, could lead to the development of a new generation of safer and more effective treatments for epilepsy.
References
-
Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments. Available at: [Link]
-
JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. Available at: [Link]
-
JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. JoVE Journal. Available at: [Link]
-
Tarver, M. L., Nicholson, J. M., & Scott, K. R. (1985). Spirosuccinimides as potential anticonvulsants. Journal of Pharmaceutical Sciences, 74(7), 785-787. Available at: [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. Available at: [Link]
-
Obniska, J., et al. (2007). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Bioorganic & Medicinal Chemistry, 15(15), 5218-5227. Available at: [Link]
-
Obniska, J., et al. (2003). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Il Farmaco, 58(11), 1129-1135. Available at: [Link]
-
Obniska, J., et al. (2006). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. Available at: [Link]
-
Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 96(1-2), 1-16. Available at: [Link]
-
Obniska, J., et al. (2007). Synthesis, Physicochemical and Anticonvulsant Properties of NewN-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. ResearchGate. Available at: [Link]
-
Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.23. Available at: [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Available at: [Link]
-
Drugs.com. (n.d.). Carbamazepine vs Phenytoin Comparison. Drugs.com. Available at: [Link]
-
Troupin, A. S., et al. (1975). Carbamazepine--a double-blind comparison with phenytoin. Neurology, 25(5), 430-435. Available at: [Link]
-
Nolan, S. J., et al. (2015). Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review. Cochrane Database of Systematic Reviews, (8), CD001911. Available at: [Link]
-
Obniska, J., & Kamiński, K. (2003). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. ResearchGate. Available at: [Link]
-
InnoSer. (n.d.). Rotarod - Rodent Behavioral Testing. InnoSer. Available at: [Link]
-
ResearchGate. (2013). Ideal pharmacokinetic parameters of commonly administered first-line antiepileptic drugs. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Rotarod performance test. Wikipedia. Available at: [Link]
-
Melior Discovery. (n.d.). Rotarod Test For Mice And Rats. Melior Discovery. Available at: [Link]
-
NIEHS/DTT. (n.d.). Toxicity Specifications: Chapter 10. Neurobehavioral Testing. NIEHS. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Dosing and Pharmacokinetcis of Commonly Used Antiepileptic Drugs. NCBI. Available at: [Link]
-
Tudur Smith, C., et al. (2018). Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review. Cochrane Database of Systematic Reviews, (10), CD001911. Available at: [Link]
-
Marson, A. G., et al. (2015). Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review. ResearchGate. Available at: [Link]
-
Patsalos, P. N. (2000). Pharmacokinetics of antiepileptic drugs. Neurology, 55(11 Suppl 3), S13-S20. Available at: [Link]
-
Research SOP. (2022). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. Available at: [Link]
-
Patsalos, P. N., & Berry, D. J. (2013). Antiepileptic drug pharmacokinetics and therapeutic drug monitoring. In S. Shorvon, R. Guerrini, M. Cook, & S. Lhatoo (Eds.), Oxford Textbook of Epilepsy and Epileptic Seizures (pp. 557-571). Oxford University Press. Available at: [Link]
-
Ghodke-Puranik, Y., & Puranik, A. S. (2015). Pharmacokinetic characteristics of antiepileptic drugs (AEDs). Epilepsy Research, 114, 1-12. Available at: [Link]
-
Journal of Pharmaceutical Research and Reports. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Pharmaceutical Research and Reports. Available at: [Link]
-
van der Giesen, Y. J., et al. (1991). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Journal of Medicinal Chemistry, 34(2), 648-652. Available at: [Link]
-
Jones, B. G., et al. (2014). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 5(11), 1135–1148. Available at: [Link]
-
Nicholson, J. R., et al. (2017). Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model. PLoS ONE, 12(1), e0169979. Available at: [Link]
-
Sane, R., et al. (2015). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. PLoS ONE, 10(6), e0129361. Available at: [Link]
-
Yoganathan, S., et al. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2848. Available at: [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]
-
Al-Salem, H. S., et al. (2016). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 21(11), 1540. Available at: [Link]
Sources
- 1. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, this compound and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirosuccinimides as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 11. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. mdpi.com [mdpi.com]
- 14. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 19. researchgate.net [researchgate.net]
- 20. neurology.org [neurology.org]
- 21. Antiepileptic drug pharmacokinetics and therapeutic drug monitoring (Chapter 67) - Introduction to Epilepsy [cambridge.org]
- 22. Pharmacokinetic characteristics of antiepileptic drugs (AEDs) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 2-Azaspiro[4.5]decane-1,3-dione: A Guide for Researchers
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of spirocyclic scaffolds is a widely recognized approach to enhance the three-dimensionality and novelty of molecular entities.[1][2][3] Among these, the 2-azaspiro[4.5]decane-1,3-dione core, a spiro-succinimide, represents a valuable building block. Its rigid structure can impart favorable conformational constraints on a molecule, potentially leading to improved binding affinity and selectivity for biological targets. This guide provides a head-to-head comparison of prominent synthetic routes to this important scaffold, offering insights into the underlying chemical principles and practical considerations for laboratory implementation.
Introduction to Spiro-Succinimides
Spiro-succinimides are a class of heterocyclic compounds characterized by a succinimide (pyrrolidine-2,5-dione) ring fused at a single carbon atom to another carbocyclic or heterocyclic ring. This spirocyclic fusion results in a rigidified three-dimensional structure that is increasingly sought after in the design of novel therapeutics. The this compound structure, specifically, features a succinimide ring spiro-fused to a cyclohexane ring.
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached through several distinct strategies. In this guide, we will explore two fundamental and widely applicable methods: the Bucherer-Bergs reaction and related multicomponent reactions, and the cyclization of dicarboxylic acid derivatives.
Route 1: The Bucherer-Bergs Reaction and Related Multicomponent Approaches
The Bucherer-Bergs reaction is a classic multicomponent reaction that traditionally yields hydantoins from ketones or aldehydes, potassium cyanide, and ammonium carbonate.[4][5][6][7] While the primary product is a hydantoin (an imidazolidine-2,4-dione), this methodology can be adapted for the synthesis of other spirocyclic systems, including the target spiro-succinimide, by modification of the reaction partners.
A plausible adaptation for the synthesis of this compound would involve the reaction of cyclohexanone with a cyanide source and a reagent capable of forming the succinimide ring. A key intermediate in this process is the α-amino nitrile, which is formed in situ.
Mechanism and Rationale:
The reaction is initiated by the formation of a cyanohydrin from cyclohexanone and a cyanide salt. Subsequent reaction with ammonia (generated from ammonium carbonate) leads to the formation of an aminonitrile. This intermediate can then undergo cyclization and hydrolysis to form the desired spiro-succinimide.
Cyclization of a dicarboxylic acid derivative to form the spiro-succinimide.
Advantages:
-
High Yield and Purity: This route generally provides the desired product in high yield and purity, with fewer side reactions.
-
Safety: Avoids the use of cyanide in the final steps.
-
Versatility: The dicarboxylic acid intermediate can be readily modified to introduce substituents on the cyclohexane ring.
Disadvantages:
-
Linear Synthesis: This is a multi-step, linear synthesis, which can be more time-consuming than a one-pot approach.
-
Reagent Cost: The starting materials for the synthesis of the dicarboxylic acid may be more expensive than those for the Bucherer-Bergs reaction.
Head-to-Head Comparison
| Feature | Bucherer-Bergs Analogue | Dicarboxylic Acid Cyclization |
| Starting Materials | Cyclohexanone, Cyanide Salt, Ammonia Source | 1-(Carboxymethyl)cyclohexanecarboxylic Acid |
| Number of Steps | Typically one-pot or sequential one-pot | Multi-step |
| Typical Yield | Moderate to Good | Good to Excellent |
| Purity of Crude Product | Often requires extensive purification | Generally high |
| Key Reagents | KCN/NaCN, (NH₄)₂CO₃ | Dehydrating agents (e.g., Ac₂O), Ammonia |
| Safety Concerns | High (use of cyanides) | Moderate (use of dehydrating agents) |
| Scalability | Can be challenging due to safety and work-up | More readily scalable |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dicarboxylic Acid Cyclization
Step 1: Synthesis of 1-(Carboxymethyl)cyclohexanecarboxylic Acid
-
This is a representative procedure and may require optimization.
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add diethyl malonate.
-
To this solution, add cyclohexanone and stir at room temperature.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the reaction is quenched with water and acidified with a strong acid (e.g., HCl).
-
The resulting dicarboxylic acid is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then subjected to saponification with aqueous NaOH, followed by acidification to yield 1-(carboxymethyl)cyclohexanecarboxylic acid.
Step 2: Cyclization to this compound
-
A mixture of 1-(carboxymethyl)cyclohexanecarboxylic acid and urea is heated at 180-200 °C for 2-3 hours.
-
The reaction mixture is cooled, and the solid product is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Conclusion
The choice of synthetic route for this compound will ultimately depend on the specific needs of the researcher, including scale, available resources, and safety considerations. For rapid, small-scale synthesis where the handling of cyanides is permissible, a Bucherer-Bergs-type approach may be suitable. However, for larger-scale syntheses requiring high purity and a more controlled, safer process, the cyclization of a dicarboxylic acid derivative is the superior method. The latter approach, while more linear, offers greater reliability and scalability, making it the recommended route for most applications in a drug discovery and development setting.
References
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
- Li, J. J. (Ed.). (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Chandrasekhar, S., Takhi, M., & Uma, G. (1997). A Lewis acid catalyzed and solvent free procedure for the preparation of imides from the corresponding anhydrides using TaCl5-silica gel as a Lewis acid under microwave irradiation. Tetrahedron Letters, 38(46), 8089-8092.
- Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997). An economical and practical method for the synthesis of a wide range of imide derivatives. The Journal of Organic Chemistry, 62(8), 2652-2654.
-
Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia. [Link]
- Angel Espinosa-Jalapa, N., Kumar, A., Leitus, G., Diskin-Posner, Y., & Milstein, D. (2017). A manganese pincer complex catalyzes a dehydrogenative coupling of diols and amines to form cyclic imides. Journal of the American Chemical Society, 139(34), 11722-11725.
-
Vitol, E. A., & Njardarson, J. T. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(21), 6436. [Link]
-
ResearchGate. (n.d.). Synthesis of spirosuccinimide. [Link]
-
ResearchGate. (n.d.). Previous and present approaches for synthesis of spiro‐succinimides under metal‐catalysis. [Link]
- Stepan, A. F., et al. (2012). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(1), 34-51.
-
National Center for Biotechnology Information. (n.d.). Synthesis of the Spirocyclic Imine Fragment of Portimines Using a γ-Hydroxymethyl-α,β-butenolide Dienophile in a Diastereoselective Diels–Alder Reaction. [Link]
-
ResearchGate. (n.d.). 4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to the Synthesis and Biological Evaluation of 2-Azaspiro[4.5]decane-1,3-dione and Its Analogues: A Focus on Reproducibility
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of published findings concerning the 2-Azaspiro[4.5]decane scaffold. While direct, peer-reviewed studies focusing solely on the reproducibility of 2-Azaspiro[4.5]decane-1,3-dione are not prevalent, this document synthesizes data from numerous publications on its structural analogues to build a framework for approaching its synthesis and biological evaluation. By examining various synthetic methodologies and reported biological activities, we aim to illuminate the critical parameters that govern experimental success and reproducibility in this promising class of compounds.
The this compound core, a spirocyclic succinimide, is of significant interest in medicinal chemistry. The spirocyclic motif introduces a three-dimensional architecture that can enhance binding affinity and metabolic stability, while the succinimide ring is a well-established pharmacophore found in various bioactive molecules.[1] This guide will delve into established synthetic routes, compare the biological activities of related structures, and provide detailed protocols to aid researchers in achieving consistent and reliable results.
Section 1: Comparative Analysis of Synthetic Strategies
The synthesis of spiro-succinimide scaffolds can be approached through several pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and the need for stereochemical control. Reproducibility can be significantly influenced by the chosen strategy, as some methods are more sensitive to reaction conditions than others.
One of the most robust and widely employed methods for constructing the spiro-pyrrolidine core, which is central to the this compound structure, is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, such as a maleimide.[1][2] This reaction is highly valued for its ability to rapidly generate molecular complexity in a single step.
Alternatively, modern transition-metal-catalyzed reactions, such as Rhodium(III)-catalyzed C-H activation and annulation, have emerged as powerful tools for creating complex spiro frameworks.[3] These methods offer novel disconnection approaches but may require more rigorous optimization of catalysts, ligands, and reaction conditions to ensure reproducibility.
Below is a comparative table summarizing these primary approaches.
| Synthetic Strategy | Core Reaction | Key Advantages | Potential Reproducibility Challenges |
| 1,3-Dipolar Cycloaddition | Azomethine ylide + Maleimide | High atom economy; rapid complexity generation; often proceeds under mild conditions.[2] | Control of diastereoselectivity; stability and generation of the azomethine ylide intermediate; potential for side reactions.[4] |
| Metal-Catalyzed Annulation | C-H Activation/Spirocyclization | Novel bond formations; access to unique structural motifs; high efficiency for specific substrates.[3] | Catalyst sensitivity (air/moisture); cost of precious metal catalysts; rigorous optimization of ligands and additives required. |
| Multi-step Classical Synthesis | Cyclization of precursors | Well-established reactions; scalable; predictable outcomes based on classical mechanisms. | Longer reaction sequences; cumulative yield reduction; purification at multiple stages. |
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis of a succinimide-fused spirocycle via the 1,3-dipolar cycloaddition pathway, which represents a common and accessible method for scaffolds like this compound.
Caption: Generalized workflow for 1,3-dipolar cycloaddition.
Section 2: Biological Activities of Structurally Related Azaspiro[4.5]decanes
While specific biological data for the parent this compound is limited in readily available literature, numerous studies have explored the therapeutic potential of its close analogues. These findings provide a strong rationale for the continued investigation of this scaffold. The introduction of different heteroatoms or functional groups onto the core structure has yielded compounds with diverse and potent activities.
| Compound Class | Reported Biological Activity | Key Findings | Reference |
| 2,8-Diazaspiro[4.5]decan-1-one Derivatives | Antifungal (Chitin Synthase Inhibitors) | Several derivatives showed potent inhibition of chitin synthase and excellent activity against C. albicans and A. fumigatus, with some exceeding the potency of the standard drug fluconazole.[5] | [5] |
| 1-Thia-4-azaspiro[4.5]decane Derivatives | Anticancer | Compounds demonstrated moderate to high inhibition against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines.[6][7] | [6][7] |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives | Sigma-1 (σ1) Receptor Ligands | A fluorinated derivative showed high affinity and selectivity for σ1 receptors, demonstrating potential as a PET imaging agent for tumors.[8] | [8] |
| 1,3-Diazaspiro[4.5]decane-2,4-dione (Spirohydantoins) | General Pharmacological Interest | This scaffold is recognized for a wide range of therapeutic applications, including anticonvulsant and antiarrhythmic activities.[9] | [9] |
These studies collectively suggest that the azaspiro[4.5]decane core is a "privileged scaffold" that can be chemically modified to target a range of biological pathways. The reproducibility of these biological findings depends on consistent synthesis of the correct stereoisomers and standardized assay conditions.
Section 3: Experimental Protocols for Synthesis and Evaluation
To ensure the highest degree of reproducibility, it is essential to follow detailed, well-documented protocols. The following methodologies are presented as a starting point for researchers, based on established procedures for analogous compounds.
Protocol 1: Representative Synthesis of a Spiro-Succinimide via 1,3-Dipolar Cycloaddition
This protocol is adapted from established methods for synthesizing succinimide-fused spiro[pyrrolidine-2,3′-oxindoles] and can serve as a template for the target compound.[1]
-
Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 3-amino oxindole precursor (1.0 eq, 0.2 mmol), the selected aldehyde (1.0 eq, 0.2 mmol), and a catalytic amount of triethylamine (1.0 eq, 0.2 mmol).
-
Solvent Addition: Add 1 mL of anhydrous dichloromethane (CH₂Cl₂) to the flask.
-
Ylide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the azomethine ylide.
-
Cycloaddition: Add the N-substituted maleimide (1.1 eq, 0.22 mmol) to the reaction mixture, followed by an additional 1 mL of CH₂Cl₂.
-
Reaction: Heat the resulting mixture to reflux and stir for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spirocyclic product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: General Procedure for Evaluating Anticancer Activity (MTT Assay)
This protocol is based on the methods described for evaluating the anticancer activity of 1-thia-4-azaspiro[4.5]decane derivatives.[6]
-
Cell Seeding: Seed cancer cells (e.g., HepG-2) into 96-well plates at a density of approximately 5×10³ cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized spiro-compounds in the growth medium. After 24 hours, replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) by plotting a dose-response curve.
Section 4: Key Factors Influencing Reproducibility
Achieving reproducible results in both the synthesis and biological testing of spirocyclic compounds requires careful attention to several critical factors. Discrepancies in published findings can often be traced back to subtle variations in experimental execution.
Caption: Critical factors influencing experimental reproducibility.
In Synthesis:
-
Stereochemical Control: The three-dimensional nature of spirocycles means that multiple diastereomers can form. The reaction's outcome can be dictated by whether it is under kinetic or thermodynamic control.[4] Lower temperatures may favor the kinetic product, while higher temperatures or longer reaction times can lead to the more stable thermodynamic product. The choice of catalyst and solvent can also profoundly influence this outcome.
-
Purification: The separation of closely related diastereomers can be challenging.[4] Effective purification, often requiring optimized flash chromatography or preparative HPLC, is critical for obtaining a pure compound, which is a prerequisite for reliable biological testing.
In Biological Evaluation:
-
Compound Purity and Solubility: Impurities from the synthesis can lead to misleading biological results. Furthermore, poor solubility of the test compound can drastically affect its apparent potency, leading to poor reproducibility between labs.
-
Assay Conditions: Biological systems are inherently variable. Factors such as cell line passage number, serum lot in the culture medium, and minor differences in incubation times can all contribute to variability in results. Standardizing and clearly reporting these parameters is essential.
Conclusion
The this compound scaffold and its analogues represent a promising area for drug discovery, with demonstrated potential in antifungal and anticancer applications. While direct reproducibility studies are scarce, a comprehensive review of the synthetic methodologies and biological activities of related compounds provides a clear path forward. Reproducibility hinges on a deep understanding of the chosen synthetic route, particularly regarding stereochemical control, and the rigorous standardization of biological assay protocols. By adhering to the detailed methodologies and being mindful of the critical factors outlined in this guide, researchers can confidently explore the potential of this valuable chemical scaffold.
References
- Zhang, X., Jang, B., Yang, Y., Dong, R., & Miao, Z. (2025). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Advanced Synthesis & Catalysis.
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 111669. [Link]
-
Yadav, G., & Gribble, G. W. (2025). Previous and present approaches for synthesis of spiro‐succinimides under metal‐catalysis. ResearchGate. [Link]
-
Request PDF on ResearchGate. (2025). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]
-
Shin, S. Y., et al. (2025). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. ResearchGate. [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. [Link]
-
D'hooghe, M., & Törnroos, K. W. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
-
Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. [Link]
-
Zhen, X., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]
-
Request PDF on ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
Jin, L., et al. (2018). A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides. Molecules. [Link]
-
Tzani, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. [Link]
-
Jin, L., et al. (2018). A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3'-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides. PubMed. [Link]
Sources
- 1. A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides | MDPI [mdpi.com]
- 2. A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3'-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Azaspiro[4.5]decane-1,3-dione
This guide provides essential safety and logistical information for the proper disposal of 2-Azaspiro[4.5]decane-1,3-dione, a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Hazard Assessment and Triage
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Due to these properties, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment to minimize exposure risk. Before initiating any disposal protocol, a thorough risk assessment should be conducted to identify potential hazards and determine the necessary safety precautions.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks of skin and eye irritation, as well as respiratory tract irritation, the following PPE and engineering controls are mandatory when handling this compound for disposal:
| Control Type | Specification |
| Engineering Controls | Work within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure adequate ventilation in the disposal area.[2][3] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[2] |
| Eye/Face Protection | Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities, consider additional protective clothing. |
| Respiratory Protection | If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator is required.[2] |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste generated. Under no circumstances should this chemical be disposed of down the drain.[2][4]
Disposal of Small Quantities (≤ 10 grams)
For trace amounts or residual material on labware:
-
Decontamination of Labware:
-
Rinse contaminated glassware and equipment with a suitable organic solvent such as ethanol or acetone to dissolve the compound.
-
Collect the solvent rinse into a designated hazardous waste container.
-
Wash the labware with soap and water.
-
-
Solid Waste:
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a clearly labeled, sealed plastic bag.
-
This bag must then be placed into a designated solid hazardous waste container.
-
Disposal of Bulk Quantities (> 10 grams)
Bulk quantities of this compound must be disposed of as hazardous chemical waste.
-
Packaging:
-
Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong oxidizing agents[5].
-
The storage area should be well-ventilated.
-
-
Collection:
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination Procedures
In the event of a spill or for routine cleaning of work surfaces, the following decontamination procedure should be followed:
-
Containment:
-
For spills, immediately alert personnel in the area and restrict access.
-
Cover the spill with an absorbent material to prevent it from spreading.
-
-
Deactivation and Cleaning:
-
Gently apply a deactivating solution, such as a 10% bleach solution, followed by a neutralizing agent like sodium thiosulfate.
-
Alternatively, use a suitable laboratory detergent and water.[7]
-
Wipe the area from the outer edge of the spill towards the center.
-
For routine cleaning, a 70% isopropyl alcohol solution can be used for low-level disinfection of surfaces.[8]
-
-
Final Rinse:
-
Rinse the decontaminated area with water to remove any residual cleaning agents.[9]
-
-
Waste Disposal:
-
All materials used for decontamination (absorbent pads, wipes, etc.) must be disposed of as hazardous solid waste.
-
The following diagram illustrates the key steps for decontamination.
Sources
- 1. This compound | C9H13NO2 | CID 279581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. aksci.com [aksci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems [guardianmed.net]
- 8. Hygiene and Cleaning | Vitalograph [vitalograph.com]
- 9. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
A Researcher's Guide to the Safe Handling of 2-Azaspiro[4.5]decane-1,3-dione
This guide provides essential safety and operational protocols for the handling and disposal of 2-Azaspiro[4.5]decane-1,3-dione, a compound utilized in various research and development applications. As laboratory professionals, it is our responsibility to not only advance scientific discovery but also to ensure a safe working environment for ourselves and our colleagues. This document moves beyond generic safety data sheets to offer practical, field-tested advice grounded in established safety principles.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]
These classifications necessitate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling small quantities (mg scale) in a certified chemical fume hood | Safety glasses with side shields | Nitrile gloves | Not generally required if work is performed within a properly functioning fume hood. | Fully buttoned laboratory coat |
| Weighing and transferring larger quantities (gram scale) outside of a fume hood | Chemical splash goggles | Nitrile gloves | A NIOSH-approved N95 particulate respirator is recommended to prevent inhalation of airborne powder. | Fully buttoned laboratory coat |
| Synthesizing or manipulating the compound in solution | Chemical splash goggles and a face shield | Nitrile gloves (consider double-gloving) | Work should be conducted in a chemical fume hood. If there is a risk of aerosol generation, a respirator with an organic vapor cartridge and a particulate pre-filter may be necessary based on a risk assessment. | Fully buttoned laboratory coat |
| Cleaning up a small spill | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. | Chemical-resistant apron over a laboratory coat |
Note on Glove Selection: While nitrile gloves are generally recommended for handling solid organic chemicals, it is crucial to consult the glove manufacturer's specific chemical resistance data. No breakthrough time data for this compound was found in the public domain. Always inspect gloves for any signs of degradation or perforation before and during use.
Note on Respiratory Protection: The choice of respiratory protection depends on the potential for airborne exposure. For handling the solid compound where dust may be generated, an N95 respirator provides adequate protection against particulates. If the compound is heated or aerosolized, or if working with solutions, the use of a respirator with organic vapor cartridges is a prudent measure. The boiling point of this compound is 350.7°C at 760 mmHg, suggesting low volatility at room temperature.
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure risk. The following diagram and steps outline the recommended procedure for handling this compound.
Caption: A stepwise workflow for the safe handling of this compound, from preparation to post-handling procedures.
Detailed Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary PPE as outlined in the table above.
-
Inspect all PPE for any defects, such as cracks in safety goggles or tears in gloves.
-
-
Donning PPE:
-
Don a clean, fully buttoned laboratory coat.
-
If required by your risk assessment, don the appropriate NIOSH-approved respirator. Ensure a proper fit check is performed.
-
Don safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or if there is a splash risk.
-
Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the laboratory coat.
-
-
Chemical Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Doffing PPE:
-
Remove gloves first using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the laboratory coat by folding it inward to contain any contamination.
-
Remove eye and face protection.
-
If a respirator was used, remove it last.
-
Immediately wash hands thoroughly with soap and water.
-
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing Contaminated Materials and Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for solid organic chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a designated hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed container for liquid organic waste. Do not mix with incompatible waste streams.
Disposal Workflow:
Caption: A clear workflow for the segregation and disposal of waste generated from handling this compound.
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.
By integrating these detailed safety and handling protocols into your daily laboratory practices, you can effectively mitigate the risks associated with this compound and foster a culture of safety and scientific excellence.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
-
NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
